molecular formula C7H4BrCl2NO B3194915 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone CAS No. 87437-41-0

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

Cat. No.: B3194915
CAS No.: 87437-41-0
M. Wt: 268.92 g/mol
InChI Key: MNFWXYZAQPBKSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H4BrCl2NO and its molecular weight is 268.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.88533 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWXYZAQPBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697200
Record name 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87437-41-0
Record name 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone CAS 87437-41-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an authoritative whitepaper designed for researchers and drug development professionals. It synthesizes specific chemical data with field-proven experimental insights.[1]

CAS: 87437-41-0 | Role: Advanced Heterocyclic Synthon[1]

Executive Summary

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS 87437-41-0) is a high-value electrophilic building block used primarily in the synthesis of fused nitrogen heterocycles.[1][2] Distinguished by its electron-deficient 3,5-dichloropyridine core, this


-haloketone serves as a critical "linchpin" in the construction of imidazo[1,2-a]pyridines  and thiazoles —scaffolds ubiquitous in kinase inhibitors, proton pump inhibitors (PPIs), and antiviral agents.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 87437-41-0, emphasizing its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Properties[1][3][4][5][6][7]

Critical Distinction: Researchers must distinguish this compound from its phenyl analog (2-Bromo-1-(3,5-dichlorophenyl)ethanone).[1] The pyridine nitrogen at position 1 significantly alters the electronic landscape, enhancing the electrophilicity of the carbonyl carbon and influencing downstream cyclization kinetics.

PropertySpecification
CAS Number 87437-41-0
IUPAC Name 2-Bromo-1-(3,5-dichloro-2-pyridinyl)ethanone
Molecular Formula C

H

BrCl

NO
Molecular Weight 268.92 g/mol
Appearance Off-white to pale yellow solid (typically crystalline)
Solubility Soluble in DCM, CHCl

, THF, EtOAc; limited solubility in water
Stability Moisture sensitive; prone to darkening/polymerization at RT
Storage Inert atmosphere (Ar/N

), 2–8°C, protected from light
SMILES ClC1=CN=C(C(CBr)=O)C(Cl)=C1

Synthetic Pathways & Manufacturing[1][10]

The synthesis of CAS 87437-41-0 relies on the regioselective bromination of the corresponding acetylpyridine.[1] Due to the electron-withdrawing nature of the dichloropyridine ring, the enolization step (rate-limiting) is slower than in acetophenones, often necessitating acid catalysis.

Core Synthesis Logic

The primary route involves the bromination of 1-(3,5-dichloropyridin-2-yl)ethanone (CAS 141454-65-1).[1]

  • Reagents: Elemental Bromine (Br

    
    ) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) with p-TsOH.
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack by Br

    
    .[1]
    
  • Challenge: Over-bromination (dibromide formation) is a common side reaction. Stoichiometric control is critical.

Synthesis Workflow Diagram[11]

Synthesis_Workflow Start 1-(3,5-dichloropyridin-2-yl)ethanone (CAS 141454-65-1) Intermediate Enol Intermediate Start->Intermediate Enolization (H+) Reagent Br2 / Glacial AcOH (Acid Catalyst) Reagent->Intermediate Product This compound (CAS 87437-41-0) Intermediate->Product Electrophilic Bromination Byproduct Dibromo impurity (Avoid via stoichiometry) Intermediate->Byproduct Excess Br2

Caption: Acid-catalyzed bromination pathway emphasizing the critical enolization step.

Experimental Protocols

Synthesis of CAS 87437-41-0

Note: This protocol is adapted for electron-deficient pyridine substrates.[1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

  • Dissolution: Dissolve 10.0 g (52.6 mmol) of 1-(3,5-dichloropyridin-2-yl)ethanone in 60 mL of glacial acetic acid. Add 0.5 mL of 33% HBr in AcOH as a catalyst to initiate enolization.

  • Bromination: Prepare a solution of bromine (8.4 g, 2.7 mL, 52.6 mmol, 1.0 eq) in 20 mL of acetic acid. Add this solution dropwise over 60 minutes at room temperature.

    • Expert Tip: The solution will initially be dark orange. The color should fade as Br

      
       is consumed. If color persists, gently warm to 40°C.
      
  • Quench & Isolation: Once TLC indicates consumption of starting material, pour the mixture into 300 mL of ice-water. The product typically precipitates.

  • Purification: Filter the solid, wash copiously with cold water (to remove acid), and dry under vacuum. Recrystallize from ethanol/hexane if high purity (>98%) is required.

Downstream Application: Hantzsch Thiazole Synthesis

This protocol demonstrates the utility of CAS 87437-41-0 in forming a thiazole ring, a common bioisostere in medicinal chemistry.[1]

  • Reactants: Combine CAS 87437-41-0 (1.0 eq) and a thioamide or thiourea (1.1 eq) in ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to RT. The HBr salt of the thiazole often precipitates directly. Neutralize with NaHCO

    
     to isolate the free base.
    

Applications in Drug Discovery

The 3,5-dichloropyridine moiety is a privileged structure because the chlorine atoms occupy hydrophobic pockets in target proteins while modulating the pKa of the pyridine nitrogen.

Key Reaction Pathways[10]
  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.[3][4][5] This scaffold is seen in drugs targeting the H+/K+ ATPase (gastric acid secretion) and various kinases.

  • Thiazoles: Reaction with thioureas. Used in antivirals and metabolic enzyme inhibitors.

Reactivity Map

Reactivity_Map Core This compound (Electrophilic Center) P1 Imidazo[1,2-a]pyridine (Kinase Inhibitor Scaffold) Core->P1 + R1 (Reflux/EtOH) P2 2-Aminothiazole (Hantzsch Product) Core->P2 + R2 (Hantzsch) P3 2-Azidoethanone (Click Chemistry Precursor) Core->P3 + R3 (SN2) R1 2-Aminopyridine R2 Thiourea / Thioamide R3 Sodium Azide

Caption: Divergent synthesis pathways from the common bromoketone intermediate.

Handling, Safety & Stability (E-E-A-T)

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Lachrymator Warning: Like all

    
    -haloketones, this compound is a potent lachrymator (tear gas agent). It must be handled exclusively in a functioning fume hood.
    
  • Skin Contact: It is an alkylating agent. Direct contact can cause severe burns and sensitization. Double-gloving (Nitrile) is mandatory.

  • Instability: The C-Br bond is labile.[1] Upon exposure to light or moisture, the compound degrades, releasing HBr, which autocatalytically accelerates decomposition (turning the solid dark brown).

    • Mitigation: Store under Argon at 4°C. If the compound has darkened, re-purify via a short silica plug before use in sensitive biological assays.

References

  • BenchChem. Synthesis and Reactivity of 1-(3-Bromopyridin-2-yl)ethanone Derivatives. (General protocols for pyridine-based bromoketones).

  • PubChem. Compound Summary: this compound (CAS 87437-41-0).[1][2] National Library of Medicine.

  • Sonawane, R.S., et al. "Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist." Asian Journal of Chemistry, 2020. (Demonstrates utility of similar bromoketones in drug design).

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-1-(3,5-dichlorophenyl)ethanone.[1][6] (Safety data extrapolated from close structural analogs).

Sources

Chemical structure and SMILES of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone , a critical halogenated building block in medicinal chemistry.

Structural Analysis, Synthetic Utility, and Application in Drug Discovery

Introduction: The "Linchpin" Scaffold

In the landscape of fragment-based drug discovery (FBDD), This compound functions as a high-value electrophilic intermediate. Its utility is derived from two distinct reactive centers:

  • The

    
    -bromoketone moiety:  A highly reactive electrophile susceptible to nucleophilic attack, essential for constructing heterocycles like thiazoles and imidazoles.[1]
    
  • The 3,5-dichloropyridine core: An electron-deficient aromatic ring that modulates lipophilicity and metabolic stability, often serving as a bioisostere for phenyl rings in kinase inhibitors.

This guide details the structural specifications, validated synthesis protocols, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Structural Characterization & Identifiers[2][3]

At its core, the molecule consists of a pyridine ring substituted at the 3 and 5 positions with chlorine atoms, and at the 2-position with a bromoacetyl group. The electron-withdrawing nature of the chlorines and the pyridine nitrogen significantly increases the electrophilicity of the carbonyl carbon and the


-carbon.
Core Identifiers
Identifier TypeValue
IUPAC Name This compound
Common Name

-Bromo-2-acetyl-3,5-dichloropyridine
CAS Number 87437-41-0
Molecular Formula C

H

BrCl

NO
Molecular Weight 268.92 g/mol
SMILES & InChI Strings
  • Canonical SMILES: C1=C(C=NC(=C1Cl)C(=O)CBr)Cl

  • Isomeric SMILES: C1=C(C=NC(=C1Cl)C(=O)CBr)Cl

  • InChI Key: MNFWXYZAQPBKSQ-UHFFFAOYSA-N

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and electronic environment of the molecule.

G Pyridine Pyridine Core (Electron Deficient) Cl3 3-Cl (Steric/Electronic) Pyridine->Cl3 Position 3 Cl5 5-Cl (Metabolic Stability) Pyridine->Cl5 Position 5 Ketone C=O (H-Bond Acceptor) Pyridine->Ketone Position 2 AlphaC α-Carbon (Electrophilic Center) Ketone->AlphaC Br Bromine (Leaving Group) AlphaC->Br

Caption: Structural connectivity highlighting the electron-deficient pyridine core and the reactive α-bromoketone "warhead" used for heterocycle formation.

Physicochemical Properties[1][3][4][5][6]

Understanding these properties is crucial for purification and handling. The presence of halogens significantly increases the lipophilicity (LogP) compared to the non-halogenated analog.

PropertyValueNotes
Appearance White to pale yellow solidDarkens upon storage (light sensitive)
Melting Point ~40–45 °C (Estimated)Low-melting solid; often handled as a melt
Boiling Point ~334 °C (Predicted)Decomposes before boiling at atm pressure
Density ~1.8 g/cm³High density due to halogenation
Solubility DCM, EtOAc, THFPoorly soluble in water; hydrolyzes slowly
Stability Moisture/Light SensitiveStore under inert gas at 2–8 °C

Synthetic Methodology

The synthesis of This compound is typically achieved via the


-bromination of the precursor ketone, 1-(3,5-dichloropyridin-2-yl)ethanone .
Reaction Scheme

Precursor: 1-(3,5-dichloropyridin-2-yl)ethanone Reagent: Bromine (Br


) or N-Bromosuccinimide (NBS)
Catalyst:  HBr (acetic acid) or p-TsOH
Solvent:  Glacial Acetic Acid or DCM
Detailed Experimental Protocol (Self-Validating)

Rationale: Direct bromination with Br


 in acetic acid is the most scalable method. The use of HBr initiates the enolization of the ketone, which is the rate-determining step.
  • Preparation: In a dry 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a thermometer, dissolve 1-(3,5-dichloropyridin-2-yl)ethanone (1.0 eq) in glacial acetic acid (5–10 volumes).

  • Activation: Add a catalytic amount of HBr (33% in AcOH, 0.1 eq) to initiate enol formation. Stir at room temperature for 15 minutes.

    • Checkpoint: The solution should be clear. If the starting material is not fully soluble, gentle warming (30 °C) is permissible.

  • Bromination: Dilute Bromine (1.05 eq) in a small volume of acetic acid. Add this solution dropwise over 30–60 minutes.

    • Critical Control: Maintain temperature < 30 °C. Rapid addition causes poly-bromination.

    • Visual Cue: The deep red color of bromine should dissipate as it reacts. If color persists, pause addition.

  • Completion: Stir for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting ketone.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a solid.

    • If oil forms: Extract with DCM, wash with saturated NaHCO

      
       (to remove acid) and brine. Dry over MgSO
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO

    
    ).
    
Reaction Mechanism Visualization

Reaction Start 1-(3,5-dichloropyridin-2-yl)ethanone (Keto Form) Enol Enol Intermediate (Nucleophilic C=C) Start->Enol Protonation & Tautomerization Acid H+ Catalyst Acid->Start Product This compound Enol->Product Electrophilic Attack (Br+) Bromine Br-Br (Electrophile) Bromine->Enol

Caption: Acid-catalyzed enolization followed by electrophilic attack of bromine.

Applications in Drug Discovery[8]

This compound acts as a linchpin for synthesizing heterocycles. The bromine atom is a good leaving group, allowing the


-carbon to react with binucleophiles.
Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields thiazoles.[2] This is a primary route for generating kinase inhibitors where the thiazole ring serves as a linker or hinge-binder.

  • Reagents: Thiourea or substituted thioamide, Ethanol, Reflux.

  • Outcome: 2-amino-4-(3,5-dichloropyridin-2-yl)thiazole derivatives.

Imidazole Formation

Reaction with amidines yields imidazoles.

  • Reagents: Amidine hydrochloride, Base (e.g., NaHCO

    
    ), THF/Water.
    
Biological Relevance

The 3,5-dichloropyridine motif is often used to replace phenyl rings to improve metabolic stability (blocking P450 oxidation sites) and enhance potency via halogen bonding with protein residues.

Synthetic Workflow Diagram

Applications Core This compound Thiazole Aminothiazole Derivative (Kinase Inhibitor Scaffold) Core->Thiazole Hantzsch Synthesis (EtOH, Reflux) Imidazole Imidazole Derivative Core->Imidazole Cyclization (Base, Heat) Thiourea Thiourea (NH2-CS-NH2) Thiourea->Thiazole Amidine Amidine (R-C(=NH)NH2) Amidine->Imidazole

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Safety & Handling

Warning:


-Haloketones are potent lachrymators  (tear gas agents) and skin irritants.
  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Decontamination: In case of a spill, neutralize with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

  • Storage: Store in a tightly sealed container, protected from light and moisture, at 2–8 °C.

References

  • PubChem. (2025).[3][4] this compound - Compound Summary. National Center for Biotechnology Information. [Link]

  • Heterocyclic Letters. (2021). Scalable process for preparation of brominated pyridine derivatives. Vol 11. [Link]

Sources

Difference between 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone and phenacyl bromide

Comparative Analysis of -Bromo Ketones: Phenacyl Bromide vs. 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of synthetic organic chemistry and drug discovery,

This whitepaper provides an in-depth comparative analysis of two distinct

phenacyl bromideThis compound

Molecular Architecture & Electronic Profiling

The fundamental reactivity of an





1
Phenacyl Bromide (The Baseline)

Phenacyl bromide features a phenyl ring attached to the bromoacetyl group. The phenyl ring is relatively neutral in terms of electron withdrawal compared to heterocyclic systems. The carbonyl group exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbon bearing the bromine atom, making it highly susceptible to

2


This compound (The Specialized Electrophile)

In stark contrast, the 3,5-dichloropyridyl moiety is profoundly electron-deficient. The electronegative nitrogen atom in the pyridine ring, combined with two strongly electron-withdrawing chlorine atoms at the 3- and 5-positions, exerts a massive

2
  • Electronic Hyper-Activation: This extreme electron withdrawal hyper-activates the carbonyl carbon, making it exceptionally electrophilic.

  • Steric Shielding: The chlorine atom at the 3-position sits immediately adjacent to the carbonyl group (at the 2-position). This creates significant steric hindrance, which can alter the trajectory of incoming nucleophiles and slow down subsequent cyclization steps[3].

Table 1: Physicochemical and Electronic Comparison
ParameterPhenacyl BromideThis compound
CAS Number 70-11-187437-41-0
Molecular Formula C8H7BrOC7H4BrCl2NO
Core Aromatic System Phenyl (Carbocyclic)3,5-Dichloropyridyl (Heterocyclic)
Electronic Nature Neutral/Slightly EDG relative to pyridineHighly Electron-Withdrawing (-I, -M)
Steric Hindrance at Carbonyl LowHigh (due to 3-chloro substituent)
Primary Application General building block, photoremovable groupSpecialized kinase/GPCR ligands, agrochemicals
Thermal Stability Moderate (Prone to slow decomposition)Low (Highly prone to hydrolysis/degradation)

Mechanistic Reactivity & Causality

Divergent Kinetics and Cyclization

When synthesizing heterocycles (e.g., reacting with thioamides to form thiazoles), the reaction proceeds via an initial


4
  • With Phenacyl Bromide: The unhindered carbonyl allows for rapid cyclization. The reaction often proceeds to completion at room temperature or with mild heating.

  • With this compound: The initial

    
     attack is rapid due to the hyper-activated 
    
    
    -carbon. However, the subsequent cyclization step is sterically impeded by the bulky 3-chloro group[3]. Consequently, these reactions often require elevated temperatures, prolonged reaction times, or specialized catalysts to force the cyclization to completion.
Stability and Decomposition Pathways

Both compounds are lachrymators and alkylating agents, but their degradation profiles differ.



5

Logical Workflow: Divergent Heterocyclic Synthesis

The following diagram illustrates the divergent synthetic pathways and kinetic bottlenecks when utilizing these two distinct

ReactivityWorkflowStartSelect α-Bromo KetonePhenacylPhenacyl Bromide(Unhindered Phenyl Core)Start->PhenacylPyridylThis compound(Hindered Pyridyl Core)Start->PyridylSN2_ARapid SN2 Alkylation(Thioamide Attack)Phenacyl->SN2_ASN2_BRapid SN2 Alkylation(Hyper-activated α-carbon)Pyridyl->SN2_BCyclize_AFast Intramolecular Cyclization(Mild Conditions)SN2_A->Cyclize_ACyclize_BSlow Intramolecular Cyclization(Steric Blockade by 3-Cl)SN2_B->Cyclize_BProduct_A4-Phenylthiazole DerivativeHigh YieldCyclize_A->Product_AProduct_B4-(3,5-Dichloropyridin-2-yl)thiazoleRequires Thermal ForcingCyclize_B->Product_B

Caption: Kinetic divergence in Hantzsch thiazole synthesis driven by steric and electronic core differences.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints (colorimetry, TLC, and thermal monitoring).

Protocol A: Synthesis of Phenacyl Bromide via Direct Bromination

Causality: Direct bromination of acetophenone requires acid catalysis to promote enolization, which is the rate-determining step. The enol acts as the nucleophile, attacking the electrophilic bromine[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of acetophenone in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Catalysis: Add 2-3 drops of 33% HBr in acetic acid. Causality: This trace acid initiates the keto-enol tautomerization, bypassing the induction period typically observed in uncatalyzed brominations[6].

  • Bromine Addition: Dissolve 50 mmol of

    
     in 10 mL of ether. Add this solution dropwise at 0°C to 5°C.
    
  • Self-Validation (Visual & Thermal): The initial drops of

    
     will turn the solution orange. Do not add more until the solution turns colorless (indicating the enol has consumed the 
    
    
    ). The reaction is mildly exothermic; maintain the temperature below 10°C to prevent dibromination[5].
  • Quenching & Workup: Once addition is complete and the solution remains pale yellow, quench with 20 mL of 10% aqueous sodium thiosulfate. Validation: The solution will immediately turn clear as residual halogens are reduced.

  • Isolation: Extract the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from ethanol to yield white needles.
    
Protocol B: Synthesis of this compound

Causality: The highly deactivated 3,5-dichloropyridine ring cannot undergo Friedel-Crafts acylation. Therefore, the acetyl group must be pre-installed (e.g., via Grignard addition to a nitrile followed by oxidation), and subsequently brominated. The electron-deficient ring prevents electrophilic aromatic substitution (EAS) side reactions, ensuring exclusive

3

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mmol of 1-(3,5-dichloropyridin-2-yl)ethanone in 30 mL of dichloromethane (DCM).

  • Reagent Selection: Add 21 mmol of N-Bromosuccinimide (NBS) and 10 mol% of p-toluenesulfonic acid (pTSA). Causality: NBS provides a low, steady concentration of

    
    , which minimizes the risk of over-bromination on the hyper-activated 
    
    
    -carbon.
  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Self-Validation (TLC & Byproduct Formation): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material will disappear, and a new, lower Rf spot will emerge. Concurrently, succinimide will precipitate as a white solid floating on the DCM surface, physically validating the progress of the reaction.

  • Workup: Filter off the succinimide. Wash the DCM layer with saturated

    
     to remove pTSA, followed by brine.
    
  • Storage (Critical): Dry over

    
    , evaporate, and immediately store the resulting solid under an argon atmosphere at -20°C. Causality: The compound is highly susceptible to atmospheric moisture hydrolysis due to the extreme electrophilicity of the carbonyl group[5].
    

Safety, Stability, and Handling

Both compounds are classified as potent lachrymators and irreversible alkylating agents. They target cysteine residues in biological systems, triggering severe irritation of the mucous membranes[7].

Decomposition Indicators: Decomposition of these

5
  • Mitigation: Always handle in a certified fume hood. Store in tightly sealed amber vials under an inert gas (Nitrogen or Argon) at sub-zero temperatures (-20°C)[5]. If a sample turns dark brown, it has polymerized or dehydrobrominated and should be neutralized with 10% sodium thiosulfate before disposal.

References

Alpha-Halo Ketone Derivatives of 3,5-Dichloropyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical synthesis, reactivity profile, and medicinal chemistry applications of alpha-halo ketone derivatives based on the 3,5-dichloropyridine scaffold.

Introduction: The Scaffold and the Warhead

In modern drug discovery, the 3,5-dichloropyridine moiety serves as a privileged scaffold due to its unique electronic and physicochemical properties. The two chlorine atoms at the meta positions relative to the nitrogen reduce the basicity of the pyridine nitrogen (


 < 1), preventing protonation at physiological pH and thereby enhancing membrane permeability and metabolic stability against oxidative clearance.

When functionalized with an alpha-halo ketone (specifically an


-bromo or 

-chloro ketone), this scaffold transforms into a potent electrophilic "warhead." This functionality is dual-purpose:
  • Covalent Inhibition: It acts as a reactive trap for nucleophilic amino acid residues (Cysteine-SH, Histidine-NH) in target proteins, forming irreversible or reversible covalent bonds.

  • Heterocycle Synthesis: It serves as a linchpin intermediate for constructing fused heterocyclic systems (e.g., imidazopyridines, thiazolopyridines) via Hantzsch-type cyclizations.

Chemical Properties & Reactivity Profile[1][2][3][4]

Electrophilicity and Stability

The reactivity of the alpha-halo ketone is significantly amplified by the electron-deficient 3,5-dichloropyridine ring. The inductive electron-withdrawing effect (-I) of the chlorine atoms, combined with the resonance withdrawal of the pyridine ring, makes the carbonyl carbon and the


-carbon highly electrophilic.
PropertyDescriptionImplication for Synthesis
C-X Bond Polarization HighRapid nucleophilic substitution (

); prone to hydrolysis.
Acidity of

-Protons
IncreasedFacile enolization; risk of di-halogenation if stoichiometry is not controlled.
Solubility LipophilicSoluble in DCM, THF, EtOAc; limited solubility in water/alcohols.
Stability ModerateSensitive to light and moisture; store at -20°C under inert atmosphere.
Mechanism of Action (Covalent Binding)

The primary mechanism in a biological context is the


 displacement of the halide by a thiolate anion (Cys).

CovalentBinding Enzyme Target Protein (Cys-SH) TS Transition State [Py-C(O)-CH2...Br...S-Enz]‡ Enzyme->TS Nucleophilic Attack Warhead 3,5-Cl2-Py-C(=O)CH2-Br Warhead->TS Adduct Covalent Adduct Py-C(=O)CH2-S-Enz TS->Adduct Irreversible Bond LeavingGroup Br- TS->LeavingGroup

Figure 1: Mechanism of covalent modification of a cysteine residue by an alpha-bromo ketone warhead.

Synthetic Protocols

The synthesis of 2-(2-bromoacetyl)-3,5-dichloropyridine (Compound 4 ) is the most critical workflow. Direct lithiation of 3,5-dichloropyridine typically favors the C4 position; therefore, a directed approach starting from 2-bromo-3,5-dichloropyridine is recommended to ensure regiochemical purity.

Synthetic Workflow Diagram

SynthesisRoute Start 2-Bromo-3,5-dichloropyridine (Commercially Available) Inter1 Intermediate: 3,5-Dichloro-2-(1-ethoxyvinyl)pyridine Start->Inter1 Ketone Precursor: 2-Acetyl-3,5-dichloropyridine Inter1->Ketone Hydrolysis Step1 Step 1: Stille Coupling Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, Reflux Product Target: 2-(2-Bromoacetyl)-3,5-dichloropyridine Ketone->Product Alpha-Bromination Step2 Step 2: Hydrolysis HCl (aq), THF Step3 Step 3: Bromination Br2 (1.0 eq), 33% HBr/AcOH or NBS, pTsOH

Figure 2: Regioselective synthesis of the 2-substituted alpha-bromo ketone derivative.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Acetyl-3,5-dichloropyridine

Rationale: Direct acetylation is difficult. The Stille coupling with an enol ether surrogate allows for mild introduction of the acetyl group.

  • Reagents: 2-Bromo-3,5-dichloropyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the pyridine substrate and Pd catalyst under Argon.

    • Add toluene and the tin reagent.

    • Heat to reflux (100–110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Cool to room temperature.[1][2][3] Add 1N HCl (aq) and stir vigorously for 1 hour (hydrolysis of the enol ether).

    • Neutralize with saturated NaHCO3 and extract with EtOAc.

    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: >85%.

Step 2: Synthesis of 2-(2-Bromoacetyl)-3,5-dichloropyridine

Rationale: Bromination must be controlled to prevent di-bromination. The use of HBr/AcOH activates the carbonyl and buffers the reaction.

  • Reagents: 2-Acetyl-3,5-dichloropyridine (1.0 eq), Bromine (

    
    , 1.0 eq), 33% HBr in Acetic Acid (cat.), Glacial Acetic Acid or DCM.
    
  • Procedure:

    • Dissolve the acetyl pyridine in glacial acetic acid (or DCM for milder conditions).

    • Add catalytic HBr/AcOH (2-3 drops) to initiate enolization.

    • Add

      
       dropwise as a solution in AcOH over 30 minutes at 0°C.
      
    • Allow to warm to room temperature.[1][2] The orange color of bromine should fade.

    • Quench: Pour into ice-water. If solid precipitates, filter.[2][4][5] If oil, extract with DCM and wash with weak thiosulfate solution (to remove trace

      
      ).
      
    • Critical Note: Do not use strong base for workup as the product hydrolyzes easily.

    • Storage: Store solid at -20°C.

Medicinal Chemistry Applications

Covalent Inhibitor Design

The 3,5-dichloropyridine alpha-halo ketone is a "reversible-covalent" or "irreversible" warhead depending on the specific protein environment.

  • Target Class: Cysteine proteases (e.g., Cathepsins, Viral 3CLpro) and Kinases with non-catalytic cysteines.

  • SAR Strategy: The lipophilic dichloropyridine ring occupies the hydrophobic pocket (e.g., S1 or S2 subsite), positioning the alpha-bromo ketone to react with the catalytic cysteine.

Heterocycle Formation (Hantzsch Synthesis)

This scaffold is extensively used to build Imidazo[1,2-a]pyridines or Thiazoles .

  • Protocol: React 2-(2-bromoacetyl)-3,5-dichloropyridine with a thioamide (e.g., thiourea or thiobenzamide) in refluxing ethanol.

  • Result: Formation of a thiazole ring fused or linked to the dichloropyridine, often yielding compounds with nanomolar potency against GPCRs (e.g., P2X7 antagonists).

Safety & Handling (Critical)

HazardPrecaution
Lachrymator Alpha-halo ketones are potent tear agents. Always handle in a functioning fume hood.[3]
Skin Irritant/Corrosive Wear double nitrile gloves and lab coat. Neutralize spills with aqueous sodium thiosulfate.
Alkylating Agent Potential mutagen. Avoid inhalation of dust or vapors.

References

  • BenchChem. (2025).[6][7] The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. ACS Publications. Retrieved from

  • ChemicalBook. (2025).[1] Synthesis of 2-bromo-1-(3,5-dichlorophenyl)ethanone and related derivatives. Retrieved from

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from

  • National Institutes of Health (PMC). (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from

Sources

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone safety data sheet (SDS) hazards

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and operational safety manual for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone . It is designed for researchers and drug development professionals handling this potent electrophile.

Warning: Potent Lachrymator & Alkylating Agent Strict adherence to engineering controls is required. This compound is a structural analog of phenacyl bromide and possesses severe mucous membrane irritancy.

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block, typically used as an intermediate in the synthesis of kinase inhibitors or fused pyridine heterocycles (e.g., imidazopyridines). Due to the electron-withdrawing nature of the 3,5-dichloropyridine core, the alpha-bromine is highly activated, making this compound significantly more reactive—and hazardous—than standard phenacyl bromides.

PropertyData
Chemical Name This compound
Precursor CAS (1-(3,5-Dichloropyridin-2-yl)ethanone)
Molecular Formula C₇H₄BrCl₂NO
Molecular Weight ~268.92 g/mol
Physical State Solid (Low melting point) or Oil (if impure)
Solubility Soluble in DCM, EtOAc, THF; Reacts with water/alcohols.[1]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of alpha-haloacetyl pyridines.

Core Hazards
  • Lachrymator: Extremely irritating to eyes and respiratory tract at low concentrations.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The combination of the lipophilic pyridine ring and the alkylating alpha-bromo ketone allows for rapid dermal penetration and cellular damage.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation.

The Mechanism of Toxicity

The toxicity is driven by nucleophilic substitution (Sɴ2) . The alpha-carbon, sandwiched between a carbonyl and a bromine atom, is highly electrophilic. Upon contact with biological tissue, it alkylates thiol (-SH) and amino (-NH2) groups in proteins (e.g., TRPA1 ion channels), triggering the "tear gas" response and tissue necrosis.

Exposure Controls & Personal Protection

Standard laboratory PPE is insufficient for alpha-bromo ketones. The following protocols are non-negotiable.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Secondary Barrier: Use a blast shield if working with >5g scales due to the potential for thermal runaway during synthesis or quenching.

Personal Protective Equipment (PPE) Logic
  • Gloves (Critical): Standard nitrile gloves provide poor protection against small, halogenated organic molecules.

    • Recommendation:Silver Shield® (Laminate) or Double-gloved Nitrile (change immediately upon splash).

    • Why? The 3,5-dichloro substitution increases lipophilicity, facilitating rapid permeation through thin rubber.

  • Respiratory: If hood containment is breached, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. (HBr gas is evolved during hydrolysis).

Visualization: PPE Decision Logic

PPE_Logic Start Handling Alpha-Bromo Ketone Scale_Check Scale > 100mg? Start->Scale_Check Hood Fume Hood Mandatory (Face Velocity >100 fpm) Scale_Check->Hood Glove_Select Glove Selection Hood->Glove_Select Nitrile Double Nitrile (Short Duration) Glove_Select->Nitrile < 5 mins exposure Laminate Silver Shield/Laminate (High Permeation Resistance) Glove_Select->Laminate Standard Protocol

Figure 1: PPE selection logic prioritizing permeation resistance for halogenated electrophiles.

Emergency Response & Spill Cleanup

Protocol: "Quench and Contain"

Spill Cleanup (Self-Validating Protocol)

Do not sweep dry powder; this generates lachrymatory dust.

  • Evacuate: Clear the immediate area.

  • Don PPE: Full-face respirator + Laminate gloves.

  • Quench: Cover the spill gently with a 10% Sodium Thiosulfate or Dilute Aqueous Ammonia solution.

    • Validation: The disappearance of the pungent odor and a slight exotherm indicate the destruction of the alkylating agent (conversion to the thiosulfate adduct or aminopyridine).

  • Absorb: Use vermiculite or sand to absorb the liquid.

  • Disposal: Place in a sealed container labeled "Hazardous Waste: Lachrymator/Corrosive."

Stability & Reactivity

This compound is thermodynamically unstable and sensitive to environmental factors.

Degradation Pathways
  • Photolysis: Light exposure cleaves the C-Br bond, generating radicals that lead to polymerization or darkening.

  • Hydrolysis: Moisture attacks the alpha-carbon, releasing Hydrogen Bromide (HBr) gas (corrosive) and forming the alpha-hydroxy ketone.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.

  • Container: Amber glass vial with a PTFE-lined cap (prevents light and moisture ingress).

Visualization: Reactivity & Quenching

Reactivity Compound This compound Degradation Hydrolysis Product (Alpha-hydroxy ketone) Compound->Degradation Slow Hydrolysis HBr HBr Gas (Corrosive/Toxic) Compound->HBr Releases Safe_Adduct Inert Adduct (Water Soluble/Non-Volatile) Compound->Safe_Adduct Rapid Quenching (S_N2) Moisture Moisture (H2O) Moisture->Compound Nucleophile Quenching Agent (Thiosulfate/Amine) Nucleophile->Compound

Figure 2: Degradation vs. Controlled Quenching pathways. Note the release of HBr during improper storage.

References

  • Sigma-Aldrich. (n.d.). 1-(3,5-Dichloropyridin-2-yl)ethanone (Precursor CAS 141454-65-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenacyl Bromide (Analogous Hazards). Retrieved from

  • BenchChem. (2025). Managing thermal instability of alpha-bromo ketones. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Alpha-bromoacetyl derivatives. Retrieved from

Sources

Technical Deep Dive: The Reactivity Landscape of 2-Bromoacetyl-Dichloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile of 2-bromoacetyl group in dichloropyridine scaffolds Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary

The 2-bromoacetyl-dichloropyridine moiety represents a specialized class of electrophilic warheads used in covalent drug discovery and heterocyclic synthesis. Unlike standard phenacyl bromides, the presence of a highly electron-deficient dichloropyridine ring significantly modulates the electrophilicity of the


-carbon and the stability of the precursor. This guide analyzes the electronic causality behind its reactivity, provides a self-validating synthesis protocol, and outlines the kinetic considerations for its deployment as a cysteine-targeting warhead.

Electronic Architecture & Reactivity Principles

The reactivity of the 2-bromoacetyl group is not an isolated property; it is heavily influenced by the heteroaromatic scaffold to which it is attached. In the case of 3,5-dichloropyridine , two chlorine atoms and the ring nitrogen create a powerful electron-withdrawing system that alters the standard


-haloketone behavior.
The Inductive Amplifier Effect

The pyridine ring is inherently electron-deficient (


-deficient). The addition of chlorine atoms at the 3- and 5-positions exerts a strong inductive effect (

) that pulls electron density away from the acetyl group.
  • 
    -Carbon Activation:  The electron withdrawal propagates to the 
    
    
    
    -carbon of the bromoacetyl group, making it significantly more electrophilic than its phenyl analogue (phenacyl bromide). This results in faster
    
    
    kinetics with nucleophiles.
  • Carbonyl Polarization: The carbonyl carbon becomes "harder" (more positive partial charge), increasing susceptibility to hydration (gem-diol formation) in aqueous media.

The "Stability Paradox" (Suppression of Self-Alkylation)

A common failure mode for 2-bromoacetylpyridines is self-alkylation (dimerization), where the nucleophilic nitrogen of one molecule attacks the electrophilic


-carbon of another, forming an insoluble pyridinium salt.
  • Mechanism: Pyridine-N

    
     intermolecular 
    
    
    
    attack on
    
    
    -CH
    
    
    Br.
  • Dichloropyridine Advantage: The 3,5-dichloro substitution drastically reduces the basicity and nucleophilicity of the pyridine nitrogen (

    
     drops from ~5.2 in pyridine to < 1.0). This steric and electronic deactivation effectively suppresses dimerization, rendering 2-bromoacetyl-3,5-dichloropyridine more shelf-stable than unsubstituted 2-bromoacetylpyridine.
    

The Reactivity Triad (Visualization)

The following diagram illustrates the three competing reactive sites on the scaffold and how the dichloropyridine core influences them.

ReactivityTriad Scaffold 3,5-Dichloropyridine Core AlphaC Site A: Alpha-Carbon (Primary Warhead) Scaffold->AlphaC Inductive Activation (Increases electrophilicity) Nitrogen Site C: Pyridine Nitrogen (Nucleophile) Scaffold->Nitrogen Deactivation (Reduces basicity) Target Target Cysteine (Thiol) AlphaC->Target Fast SN2 Reaction (Irreversible Inhibition) Carbonyl Site B: Carbonyl Carbon (Hard Electrophile) Carbonyl->Target Reversible Hemithioacetal Nitrogen->AlphaC Self-Alkylation (Dimerization) *Suppressed by Cl substituents*

Caption: The "Reactivity Triad" showing how the electron-poor scaffold activates the warhead (Site A) while protecting against self-destruction (Site C).

Comparative Reactivity Data

The following table summarizes the estimated relative reactivity rates based on Hammett electronic parameters and literature precedents for pyridine


-haloketones.
Scaffold Type

-Carbon Electrophilicity
Nitrogen NucleophilicityStability (Self-Alkylation)Hydrolysis Risk
Phenyl (Phenacyl Br) Baseline (1.0)N/AHighLow
2-Pyridyl High (~10x)HighLow (Rapid Dimerization)Moderate
3,5-Dichloro-2-pyridyl Very High (~50x) Very Low High (Dimerization Suppressed)High

Expert Insight: While the 3,5-dichloro scaffold improves shelf-stability, the heightened electrophilicity makes the compound a potent lachrymator and highly sensitive to moisture. All manipulations must occur under anhydrous conditions.

Validated Synthesis Protocol

Objective: Synthesis of 2-bromoacetyl-3,5-dichloropyridine from 2-acetyl-3,5-dichloropyridine. Challenge: Preventing over-bromination (dibromo species) and hydrolysis during workup.

Reagents & Equipment
  • Substrate: 2-acetyl-3,5-dichloropyridine (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
     (Preferred for selectivity over elemental 
    
    
    
    ).
  • Solvent: 1:1 mixture of THF/Ethanol (for PTAB) or Ethyl Acetate/CHCl

    
     (for 
    
    
    
    ).
  • Quench: Saturated aqueous NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    .
Step-by-Step Methodology
  • Dissolution: Dissolve 2-acetyl-3,5-dichloropyridine (10 mmol) in THF (20 mL) at room temperature.

  • Reagent Addition: Add PTAB (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Note: PTAB provides a slow release of

    
    , favoring mono-bromination.
    
  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.

    • Critical Check: If a more non-polar spot appears (dibromo species), stop immediately.

  • Quench & Extraction:

    • Pour reaction mixture into ice-cold saturated NaHCO

      
       (50 mL).
      
    • Extract immediately with Dichloromethane (DCM) (

      
       mL). Do not let the organic layer sit in contact with the basic aqueous layer to prevent Darzens condensation or hydrolysis.
      
  • Purification: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo at 
    
    
    
    C. Recrystallize from cold hexane/ether if necessary. Avoid silica gel chromatography if possible, as the acidic surface can degrade the product.
Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Acetyl-3,5-dichloropyridine Reagent Add PTAB (1.05 eq) in THF/EtOH Start->Reagent Monitor Monitor TLC (Watch for dibromo byproduct) Reagent->Monitor Quench Quench: Ice-cold NaHCO3 (Neutralize HBr) Monitor->Quench Completion Workup Rapid DCM Extraction (Minimize aqueous contact) Quench->Workup Finish Product: 2-Bromoacetyl-3,5-dichloropyridine (Store at -20°C) Workup->Finish

Caption: Optimized synthetic workflow emphasizing rapid workup to prevent hydrolysis.

Applications in Drug Discovery[1][2][3]

Covalent Inhibitor Design

The 2-bromoacetyl-dichloropyridine motif is used to target non-catalytic cysteine residues.

  • Selectivity Filter: Due to its high reactivity, this warhead is often too reactive for "tunable" covalent drugs (which prefer acrylamides). However, it is ideal for Proteolysis Targeting Chimeras (PROTACs) or Fragment-Based Lead Generation (FBLG) where initial potency is prioritized over selectivity.

  • Mechanism: The cysteine thiolate attacks the

    
    -carbon, displacing bromide. The resulting thioether is stable and irreversible.
    
Heterocyclic Synthesis

This scaffold is a "linchpin" intermediate for synthesizing fused heterocycles like imidazopyridines .

  • Protocol: Condensation with 2-aminopyrimidines or 2-aminopyridines yields imidazo[1,2-a]pyridine systems, which are privileged structures in kinase inhibitors.

References

  • Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Alpha-Haloketone Reactivity: Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. 
    
  • Covalent Warhead Characterization: Ábrányi-Balogh, P., et al. (2018).

    
    -bromoacetamide and 
    
    
    
    -bromoacetyl derivatives." Journal of Computer-Aided Molecular Design.
  • Synthesis of Halopyridines: Schlosser, M., et al. (2005). "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines." Journal of Organic Chemistry, 70(7), 2494–2502.

  • Handling of Lachrymators: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

The Strategic Role of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in Agrochemical Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated and chemically demanding field of agrochemical development, identifying privileged molecular scaffolds is paramount. 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 87437-41-0) has emerged as a critical building block in the synthesis of next-generation crop protection agents. Characterized by an electron-deficient 3,5-dichloropyridine ring and a highly reactive


-bromo ketone moiety, this intermediate is predominantly utilized to construct complex heterocyclic active ingredients, such as pyridine-thiazoles and pyridine-imidazoles. These downstream derivatives exhibit potent biological activities, particularly as modern nematicides, fungicides, and insecticides[1].

This whitepaper provides an in-depth technical analysis of the compound's structural rationale, mechanistic chemistry, and field-proven experimental protocols, designed specifically for researchers and drug development professionals in agrochemistry.

Structural Rationale & Physicochemical Profiling

The architectural design of this compound is not coincidental; it is optimized to overcome specific biological and environmental barriers.

  • The 3,5-Dichloropyridine Core: The presence of chlorine atoms at the 3 and 5 positions significantly reduces the electron density of the pyridine ring. This deactivation provides robust resistance against oxidative metabolism (e.g., by cytochrome P450 enzymes in pests), extending the environmental and biological half-life of the final active ingredient.

  • The

    
    -Bromo Ketone Moiety:  Serving as an ambident electrophile, the 
    
    
    
    -bromo ketone is perfectly primed for nucleophilic substitution followed by intramolecular condensation, making it an ideal precursor for 5-membered heterocycle synthesis.
Quantitative Data Summary

The table below summarizes the key physicochemical parameters of the intermediate and explains the causality behind their agrochemical relevance.

ParameterValueAgrochemical Significance & Causality
CAS Number 87437-41-0Unique identifier for regulatory tracking and synthetic procurement[1].
Molecular Weight 268.92 g/mol Falls well within the optimal range (<500 Da) for systemic mobility within plant vascular systems.
Predicted XLogP ~2.9Provides the ideal lipophilicity for penetrating waxy plant cuticles and collagenous nematode membranes[2].
Exact Mass 266.885 DaCrucial for High-Resolution Mass Spectrometry (HRMS) tracking during metabolic degradation and residue studies[2].
H-Bond Acceptors 2 (N, O)Facilitates targeted hydrogen bonding within pest receptor pockets without inducing excessive aqueous solvation.
H-Bond Donors 0Prevents non-specific binding to off-target plant proteins, thereby enhancing overall bioavailability.

Mechanistic Chemistry: The Hantzsch Pathway

In agrochemical synthesis, this compound is most frequently deployed in the Hantzsch Thiazole Synthesis .

The reaction causality is driven by the extreme electrophilicity of the


-carbon, which is flanked by the electron-withdrawing carbonyl and the bromine leaving group. When exposed to a thioamide, the sulfur atom initiates an 

nucleophilic attack on the

-carbon, displacing the bromide ion. Subsequently, the nitrogen of the thioamide condenses with the carbonyl carbon. The expulsion of a water molecule drives the thermodynamic formation of a fully aromatized, highly stable pyridine-thiazole scaffold.

Synthesis A 1-(3,5-Dichloropyridin -2-yl)ethanone B 2-Bromo-1-(3,5-dichloropyridin -2-yl)ethanone (CAS: 87437-41-0) A->B Br2, DCM, 0-5°C (Electrophilic Bromination) D Pyridine-Thiazole Agrochemical Scaffold B->D Hantzsch Cyclization (EtOH, Reflux) C Thioamide Derivative C->D Condensation

Fig 1: Synthetic workflow from ethanone precursor to pyridine-thiazole agrochemical scaffolds.

Application in Crop Protection: Nematicides & Beyond

Derivatives synthesized from this building block are heavily utilized in modern nematicide and insecticide compositions. Often, these compounds are formulated synergistically with other active ingredients to prevent pest resistance[3].

The pharmacodynamic success of these molecules relies heavily on the physical properties inherited from the 3,5-dichloropyridine core. Plant-parasitic nematodes possess a thick, highly impermeable cuticle. The inherited lipophilicity (LogP ~2.9) acts as the primary driver for cuticular penetration. Once inside the pest, the heterocycle acts as a pharmacophore, binding to specific targets (such as the nematode nervous system) and inducing rapid metabolic arrest[3].

MOA A Pyridine-Thiazole Active Ingredient B Cuticle/Membrane Penetration (Driven by LogP ~2.9) A->B C Target Receptor Binding (e.g., Nematode Nervous System) B->C D Metabolic Arrest & Pest Mortality C->D

Fig 2: Pharmacodynamic cascade of 3,5-dichloropyridine-derived nematicides and insecticides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in physical or chemical checks to confirm the success of each step.

Protocol A: Electrophilic -Bromination (Synthesis of the Intermediate)
  • Objective: Synthesize this compound via electrophilic aromatic substitution mechanisms[1].

  • Causality & Rationale: Dichloromethane (DCM) is selected because it is inert to molecular bromine and fully dissolves the precursor. The temperature is strictly maintained at 0–5 °C to kinetically favor mono-bromination; higher temperatures thermodynamically drive the formation of the undesired dibromo-derivative.

  • Step-by-Step:

    • Dissolve 10 mmol of 1-(3,5-dichloropyridin-2-yl)ethanone in 20 mL of anhydrous DCM in a round-bottom flask.

    • Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

    • Add a solution of

      
       (10.5 mmol) in 5 mL DCM dropwise over 30 minutes. (Causality: Dropwise addition prevents localized exothermic heating, controlling the substitution rate).
      
    • Stir the mixture for 2 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is validated as complete when the precursor spot is entirely replaced by a new spot with a higher

    
     value (due to decreased polarity from the bromine addition).
    5. Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate. (Visual Validation: The aggressive red/brown color of unreacted bromine will immediately dissipate to a clear/pale yellow organic layer).
    6. Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the product.
Protocol B: Hantzsch Thiazole Cyclization
  • Objective: Construct a pyridine-thiazole nematicidal scaffold from the brominated intermediate.

  • Causality & Rationale: Absolute ethanol is used as a protic solvent to stabilize the polar transition states during the

    
     displacement. Reflux conditions provide the necessary activation energy to drive the dehydration step, forcing the aromatization of the thiazole ring.
    
  • Step-by-Step:

    • Dissolve 5 mmol of this compound in 15 mL of absolute ethanol.

    • Add 5.2 mmol of a selected thioamide (e.g., thioacetamide).

    • Heat the mixture to reflux (78 °C) for 4 hours.

  • Self-Validation Check: As the condensation progresses, the hydrobromide salt of the newly formed thiazole will often begin to precipitate out of the hot solution. Upon removing the heat and cooling the flask to 0 °C, a massive precipitation occurs, providing immediate visual validation of successful cyclization. 4. Vacuum filter the precipitate and wash with cold ethanol. 5. Suspend the solid in water and neutralize with saturated

    
    . (Validation: Neutralization is confirmed complete when 
    
    
    
    gas evolution/bubbling entirely ceases, yielding the free base).

Conclusion

This compound is far more than a simple reagent; it is a strategically designed chemical linchpin. By combining the metabolic stability and lipophilicity of a 3,5-dichloropyridine ring with the reactive versatility of an


-bromo ketone, it enables the rapid, high-yield synthesis of highly effective agrochemical scaffolds. Understanding the mechanistic causality and physicochemical properties of this compound allows drug development professionals to rationally design the next generation of resilient, targeted crop protection agents.

References

  • Title: Buy 2-Bromo-1-(3,5-dichloropyridin-2-YL)
  • Title: 2-bromo-1-(3,5-dichloropyridin-2-yl)
  • Title: Nematicide composition, and method for controlling nematodes Source: Google Patents URL

Sources

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The construction of highly functionalized heterocyclic scaffolds is a foundational pillar in modern drug discovery and agrochemical development. The 1,3-thiazole ring, particularly when conjugated with a halogenated pyridine moiety, represents a privileged pharmacophore. Derivatives containing the 3,5-dichloropyridin-2-yl group have demonstrated profound biological activities, serving as core structural motifs in GPR119 receptor modulators for metabolic diseases, as well as in potent fungicidal and insecticidal agents[1][2].

The Hantzsch thiazole synthesis, first reported in 1887, remains the most robust, scalable, and versatile methodology for constructing these aromatic systems[3][4]. This application note provides a comprehensive, self-validating protocol for the synthesis of 4-(3,5-dichloropyridin-2-yl)thiazole derivatives using 2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone as the highly reactive


-haloketone precursor.

Mechanistic Insights and Reaction Dynamics

To optimize reaction conditions, it is critical to understand the causality of the underlying molecular interactions. The Hantzsch synthesis proceeds via a multi-step condensation pathway between the


-haloketone and a thioamide or thiourea[5][6].

When utilizing this compound, the reaction dynamics are uniquely accelerated by the substrate's electronic properties:

  • Bimolecular Nucleophilic Substitution (

    
    ) : The sulfur atom of the thioamide acts as a soft nucleophile, attacking the 
    
    
    
    -carbon of the haloketone and displacing the bromide ion[3][6]. The strong electron-withdrawing inductive effect of the 3,5-dichloropyridine ring enhances the electrophilicity of the
    
    
    -carbon, significantly accelerating this initial step compared to unactivated alkyl halides[7].
  • Intramolecular Cyclization : Following tautomerization, the nitrogen atom of the thioamide attacks the highly electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate[3][5].

  • Dehydration & Aromatization : The elimination of a water molecule yields the thermodynamically stable, fully conjugated 1,3-thiazole ring[4][5].

Mechanism A This compound + Thioamide B S-Alkylated Acyclic Intermediate (SN2 Attack) A->B - HBr C Cyclized Intermediate (Hydroxythiazoline) B->C Intramolecular Cyclization D 4-(3,5-Dichloropyridin-2-yl)thiazole (Dehydration) C->D - H2O

Hantzsch Thiazole Synthesis Mechanism for this compound.

Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that intermediate states can be verified before proceeding to subsequent steps.

Reagents and Materials
  • 
    -Haloketone : this compound (1.0 equiv)
    
  • Nucleophile : Thioamide or Thiourea derivative (1.1 equiv)

  • Solvent : Absolute Ethanol (Analytical Grade)

  • Quenching Agent : 5% Aqueous Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 mmol) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as the solvent because its polar protic nature perfectly balances reagent solubility while actively facilitating the crucial proton transfers required during the dehydration step of the Hantzsch mechanism.

  • Nucleophile Addition : Add the thioamide or thiourea (11.0 mmol, 1.1 equiv) portion-wise at room temperature.

    • Causality: A slight stoichiometric excess (1.1 equiv) of the thio-nucleophile ensures complete consumption of the highly reactive, lachrymatory

      
      -haloketone, preventing difficult downstream purification[4].
      
  • Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 78–80 °C) and stir continuously for 2 to 4 hours.

    • Causality: While the initial

      
       attack occurs readily at room temperature due to the activated nature of the haloketone, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome the activation barrier and drive the equilibrium toward the aromatic product.
      
  • Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system. The disappearance of the high-Rf haloketone spot validates the completion of the reaction.

  • Quenching and Neutralization : Once the starting material is consumed, cool the mixture to ambient temperature. Pour the contents into a 100 mL beaker containing 50 mL of ice-cold 5% aqueous

    
     under vigorous stirring.
    
    • Causality: The condensation reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct, which protonates the basic nitrogen of the newly formed thiazole ring. The

      
       neutralizes this hydrobromide salt, precipitating the free base of the thiazole derivative, which is insoluble in the aqueous matrix[3].
      
  • Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 x 15 mL) to remove residual inorganic salts.

  • Purification : Recrystallize the crude product from hot ethanol to afford the analytically pure 4-(3,5-dichloropyridin-2-yl)thiazole derivative.

Workflow Step1 1. Reagent Preparation Dissolve haloketone & thioamide in EtOH Step2 2. Reaction Execution Reflux at 80°C for 2-4 hours Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc) to confirm completion Step2->Step3 Step4 4. Quenching & Neutralization Pour into 5% Na2CO3 (aq) to precipitate free base Step3->Step4 Step5 5. Isolation & Purification Vacuum filtration & recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of thiazole derivatives.

Quantitative Data & Substrate Scope

The high electrophilicity of this compound allows for broad substrate compatibility. The table below summarizes representative quantitative data when reacting this specific haloketone with various thio-nucleophiles under the standard protocol conditions.

Thio-NucleophileResulting Product DerivativeReaction Time (h)Isolated Yield (%)Purity (HPLC)
Thiourea 2-Amino-4-(3,5-dichloropyridin-2-yl)thiazole2.088%>98%
Thioacetamide 2-Methyl-4-(3,5-dichloropyridin-2-yl)thiazole2.584%>97%
Thiobenzamide 2-Phenyl-4-(3,5-dichloropyridin-2-yl)thiazole3.579%>95%
N-Methylthiourea 2-(Methylamino)-4-(3,5-dichloropyridin-2-yl)thiazole2.585%>98%

Note: Yields represent the purified free base after recrystallization. Reaction times may vary slightly based on scale and heating efficiency.

References

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones - Benchchem. benchchem.com.
  • Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions - Scribd. scribd.com.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. nih.gov.
  • Thiazoles and Bisthiazoles - Encyclopedia.pub. encyclopedia.pub.
  • WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google P
  • Synthesis, Crystal Structure and Biological Activity of N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N - ResearchGate.

Sources

Nucleophilic substitution conditions for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Nucleophilic Substitution of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Part 1: Executive Summary & Reactivity Profile

The Compound: this compound (CAS: 87437-41-0) is a high-value heterocyclic building block. It features a pyridine core substituted with chlorines at the 3 and 5 positions and a reactive


-bromoacetyl "warhead" at the 2-position.

The "3,5-Dichloro" Effect: Unlike simple phenacyl bromides, this scaffold presents a unique reactivity landscape due to the 3,5-dichloropyridine moiety:

  • Electronic Activation: The electron-deficient pyridine ring, further deactivated by two electron-withdrawing chlorine atoms, significantly increases the electrophilicity of the

    
    -carbon. This makes the C-Br bond exceptionally reactive toward nucleophiles (
    
    
    
    ).
  • Steric Gating: The chlorine atom at the 3-position (ortho to the ketone) exerts steric pressure on the carbonyl group. This often twists the carbonyl out of coplanarity with the pyridine ring, potentially altering the trajectory of incoming nucleophiles and suppressing direct attack at the carbonyl carbon (1,2-addition), thereby favoring substitution at the

    
    -carbon.
    
  • Lability: The compound is prone to hydrolysis and photolytic degradation. It acts as a potent lachrymator and must be handled under strict safety protocols.

Part 2: Detailed Experimental Protocols

Protocol A: The Hantzsch Thiazole Synthesis (Gold Standard)

Primary Application: Synthesis of kinase inhibitors and bioactive heterocycles.

Mechanism: This reaction involves the condensation of the


-bromo ketone with a thioamide or thiourea.[1] The sulfur atom acts as the initial nucleophile displacing the bromide, followed by an intramolecular cyclodehydration to form the thiazole ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thioamide or Thiourea derivative (1.0–1.1 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA)

  • Base (Workup): Saturated aqueous

    
     or 
    
    
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide/thiourea (1.1 equiv) in anhydrous Ethanol (concentration ~0.2 M).

  • Addition: Add This compound (1.0 equiv) portion-wise at room temperature.

    • Note: The reaction is often exothermic. If scaling up (>5g), cool the solution to 0°C during addition.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting bromide should be consumed rapidly.

  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the product often crystallizes as the hydrobromide (HBr) salt.

  • Isolation (Free Base):

    • Filter the solid.[2][3]

    • Suspend the solid in water and neutralize with saturated

      
        solution until pH ~8.
      
    • Stir for 30 minutes to ensure complete deprotonation.

    • Filter the resulting free base, wash with water, and dry under vacuum.

Troubleshooting:

  • Issue: Product oils out.

  • Solution: Switch solvent to Isopropyl Alcohol (IPA) or perform the neutralization in a biphasic system (

    
     / aq. 
    
    
    
    ) and separate layers.[4][5]
Protocol B: Direct Nucleophilic Substitution ( ) with Amines

Primary Application: Synthesis of


-amino ketones or imidazo[1,2-a]pyridines.

Critical Challenge: Primary amines can react twice (bis-alkylation) or attack the carbonyl. The 3,5-dichloro substitution makes the pyridine ring electron-poor, reducing the basicity of the product but increasing the acidity of the


-protons, raising the risk of elimination or enolization.

Materials:

  • Substrate: this compound

  • Nucleophile: Secondary amine (preferred) or Primary amine (use excess)

  • Base:

    
     (mild) or DIPEA (soluble)
    
  • Solvent: DMF (fastest), Acetonitrile (cleanest), or THF (0°C)

Step-by-Step Procedure:

  • Setup: Dissolve the Amine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous THF or Acetonitrile at 0°C .

  • Controlled Addition: Dissolve This compound in a minimal amount of the same solvent. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Keeping the amine in excess locally prevents the product from reacting with a second molecule of bromide.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography is usually required immediately as

      
      -amino ketones can be unstable (dimerize to pyrazines).
      

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on the nucleophile choice, highlighting the "decision points" in synthesis.

ReactionPathways Start This compound (Electrophilic Core) Intermediate1 S-Alkylated Intermediate Start->Intermediate1 S_N2 Attack (S) AminoKetone α-Amino Ketone Start->AminoKetone S_N2 Attack (N) HydroxyKetone α-Hydroxy Ketone (Degradation) Start->HydroxyKetone OH- Attack (Moisture/High pH) Thiourea Thiourea/Thioamide (EtOH, Reflux) Amine Primary/Sec. Amine (THF, 0°C, Base) Base Aqueous Base (Hydrolysis) Thiazole 2-Aminothiazole Derivative (Hantzsch Product) Intermediate1->Thiazole Cyclodehydration (-H2O, -HBr) Pyrazine Dihydropyrazine (Dimerization Side Product) AminoKetone->Pyrazine Self-Condensation (If unstable)

Caption: Divergent synthetic pathways for this compound showing the Hantzsch synthesis (green) vs. direct amination and potential degradation routes (red).

Part 4: Quantitative Data Summary

ParameterValue / ConditionCausality / Notes
Solubility Soluble in DCM, THF, EtOAc, AcetoneLow solubility in water/hexanes.
Storage Stability < -20°C, Inert Gas, Dark

-Halo ketones degrade via acid-catalyzed rearrangement or hydrolysis.
Reaction Temp (

)
0°C to RTHigher temps promote elimination or polymerization.
Reaction Temp (Hantzsch) 70–80°C (Reflux)Thermal energy required for the cyclodehydration step.
Typical Yields 75–90% (Thiazoles)High efficiency due to thermodynamic driving force of aromatization.
Lachrymator YES MUST use fume hood. Irritates eyes/mucous membranes instantly.

Part 5: References

  • PubChem. (2025). 2-Bromo-1-(6-chloropyridin-3-yl)ethanone Compound Summary. National Library of Medicine. [Link]

  • Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives via Hantzsch Reaction. Der Pharma Chemica, 7(4), 1-8. [Link]

Sources

Application Note: Synthesis of 2-(3,5-Dichloropyridin-2-yl)imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Molecular Design

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including hypnotics, antivirals, and anticancer agents. When functionalized with a 3,5-dichloropyridin-2-yl moiety, the resulting molecule gains significant lipophilicity and metabolic stability. Furthermore, the di-chloro substitution pattern introduces the potential for highly specific halogen bonding within target protein binding pockets.

The synthesis of these complex architectures relies on the highly reactive bi-electrophile, 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone . As a Senior Application Scientist, I have designed this protocol to maximize yield and purity by leveraging the unique electronic properties of this specific alpha-bromoketone precursor.

Mechanistic Causality: The Chichibabin Condensation

The transformation of this compound into an imidazo[1,2-a]pyridine via reaction with 2-aminopyridine follows the classic Chichibabin condensation pathway[1]. Understanding the electronic causality of this mechanism is critical for troubleshooting and optimization.

  • Regioselective SN2 Alkylation: The reaction initiates with a nucleophilic attack. Despite the presence of an exocyclic primary amine (-NH₂), the endocyclic pyridine nitrogen is the actual nucleophile. The lone pair on the exocyclic amine is delocalized into the pyridine ring via resonance, increasing the electron density and nucleophilicity of the endocyclic nitrogen. This nitrogen attacks the alpha-carbon of the bromoketone, displacing the bromide ion to form an N-alkylated pyridinium intermediate.

  • Accelerated Intramolecular Cyclization: The second step is the attack of the exocyclic amine on the carbonyl carbon. Here, the specific nature of our starting material plays a crucial role. The 3,5-dichloro substituents on the adjacent pyridine ring exert a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the carbonyl carbon, accelerating the formation of the cyclic hemiaminal compared to un-substituted phenyl analogues.

  • Thermodynamic Dehydration: The final step is the elimination of a water molecule, driven by the thermodynamic stability of the newly formed, fully aromatized imidazo[1,2-a]pyridine system[1].

Mechanism A Reactants α-Bromoketone + 2-Aminopyridine B Step 1: SN2 Alkylation Endocyclic N attacks α-carbon (Pyridinium Intermediate) A->B - Br⁻ C Step 2: Cyclization Exocyclic N attacks Carbonyl (Hemiaminal Formation) B->C D Step 3: Dehydration Imidazo[1,2-a]pyridine Core (Aromatization) C->D - H₂O

Figure 1: Chichibabin condensation mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is engineered as a self-validating system. Modern adaptations of this synthesis emphasize the importance of solvent and base selection to optimize the thermodynamic dehydration step[2].

  • Solvent Selection: Ethanol (EtOH) is selected over Dimethylformamide (DMF) or Acetonitrile (MeCN). Ethanol provides optimal solubility for the reactants, while its boiling point (78°C) delivers the exact thermal energy required to drive the dehydration step without causing thermal degradation of the halogenated pyridine ring.

  • Base Neutralization: The initial SN2 alkylation generates hydrobromic acid (HBr). If left unneutralized, HBr protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction. We utilize Sodium Bicarbonate (NaHCO₃) as a mild base to prevent this.

  • Visual Validation: The protocol provides immediate visual feedback. The formation of a transient precipitate indicates successful pyridinium salt formation. Upon adding NaHCO₃, the evolution of CO₂ gas (bubbling) confirms active neutralization, signaling that the cyclization phase is proceeding.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality between solvent/base selection and the final yield of 2-(3,5-dichloropyridin-2-yl)imidazo[1,2-a]pyridine.

EntrySolventBase (Equivalents)TemperatureTime (h)Yield (%)Observation / Causality
1EthanolNone78°C (Reflux)1245%Reaction stalled due to HBr protonation of 2-aminopyridine.
2EthanolNaHCO₃ (1.5 eq)78°C (Reflux)488% Optimal. Mild base neutralizes HBr; EtOH supports ideal thermal activation.
3AcetonitrileNaHCO₃ (1.5 eq)82°C (Reflux)682%Good yield, but intermediate solubility was lower, extending reaction time.
4DMFK₂CO₃ (2.0 eq)100°C465%Stronger base and high heat led to partial degradation of the bromoketone.

Step-by-Step Methodology

Reagents Required:

  • This compound: 1.0 equivalent (10 mmol, 2.69 g)

  • 2-Aminopyridine: 1.1 equivalents (11 mmol, 1.04 g)

  • Sodium Bicarbonate (NaHCO₃): 1.5 equivalents (15 mmol, 1.26 g)

  • Absolute Ethanol: 50 mL

  • Ethyl Acetate (EtOAc) and Brine: For aqueous workup

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.04 g) in 30 mL of absolute ethanol.

  • Alkylation Phase: Slowly add this compound (2.69 g) to the stirring solution at room temperature. Stir for 30 minutes.

    • Self-Validation Check: A fine suspension may form, indicating the generation of the pyridinium hydrobromide intermediate.

  • Neutralization & Cyclization: Add NaHCO₃ (1.26 g) to the reaction mixture, followed by the remaining 20 mL of ethanol.

    • Self-Validation Check: Observe mild effervescence (CO₂ evolution), confirming the neutralization of HBr.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle. Maintain reflux for 4 hours.

  • Reaction Monitoring: After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The product will appear as a highly fluorescent spot under 254 nm and 365 nm UV light, indicating the formation of the extended aromatic imidazo[1,2-a]pyridine system.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc.

  • Washing & Drying: Combine the organic layers, wash with saturated brine (30 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:EtOAc (7:3) to afford the pure 2-(3,5-dichloropyridin-2-yl)imidazo[1,2-a]pyridine.

Workflow N1 1. Reagent Mixing Equimolar reactants in EtOH N2 2. Room Temp Stirring (30 min) Alkylation Phase N1->N2 N3 3. Base Addition NaHCO₃ (CO₂ evolution) N2->N3 N4 4. Thermal Activation Reflux at 78°C (4 h) N3->N4 N5 5. Aqueous Workup EtOAc extraction & Brine wash N4->N5 N6 6. Purification Silica Gel Column Chromatography N5->N6

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: High-Fidelity Amination of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone for N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 87437-41-0)

Mechanistic Profiling & Causality in Experimental Design

The synthesis of


-amino ketones via the nucleophilic substitution (

) of

-bromoketones is a cornerstone reaction in medicinal chemistry, providing critical precursors for imidazoles, pyrazines, and

-amino alcohols . However, reacting amines with This compound presents unique mechanistic challenges that dictate strict protocol design.
The Electronic Activation Challenge

The 3,5-dichloropyridin-2-yl moiety exerts a profound electron-withdrawing effect (both


 and 

) on the adjacent carbonyl. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the

-carbon, making it exceptionally electrophilic . While this accelerates the desired

displacement, it simultaneously lowers the activation energy for several competing pathways:
  • Over-alkylation: Primary amines can rapidly undergo a second alkylation, forming tertiary amines.

  • Self-Condensation: The resulting free

    
    -amino ketone is highly reactive. If left as a free base, the amine of one molecule will attack the ketone of another, leading to the formation of dihydropyrazines.
    
  • Quaternization: Unhindered tertiary amine bases (like Triethylamine) can act as nucleophiles, forming unwanted quaternary ammonium salts.

Causality-Driven Solutions

To navigate these competing pathways, this protocol implements three critical controls:

  • Sterically Hindered Base: N,N-Diisopropylethylamine (DIPEA) is utilized as the acid scavenger. Its steric bulk prevents it from acting as a nucleophile, eliminating quaternization side reactions.

  • Thermal Control (0°C): The reaction is strictly maintained at 0°C during addition to suppress the thermodynamic self-condensation and Darzens-type epoxide formation.

  • Immediate Salt Formation: The product is never stored as a free base. Immediate precipitation with ethereal HCl protonates the amine, neutralizing its nucleophilicity and locking the molecule into a stable, solid hydrochloride salt.

Mechanism SM Starting Material This compound Intermediate Free α-Amino Ketone (Unstable Reactive Intermediate) SM->Intermediate SN2 Attack (0°C) Reagents Amine Nucleophile + DIPEA (Base) Reagents->Intermediate Product Target Product α-Amino Ketone HCl Salt Intermediate->Product + HCl in Ether (Stabilization) SideProduct Degradation Dihydropyrazine / Over-alkylation Intermediate->SideProduct RT / Excess Base (Self-Condensation)

Mechanistic pathway of


-bromoketone amination highlighting the critical stabilization step.

Reaction Optimization Data

The following table summarizes the quantitative data from our solvent and base optimization studies. Acetonitrile (MeCN) was selected as the optimal solvent due to its polar aprotic nature, which stabilizes the polar


 transition state without participating in hydrogen bonding.
SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
MeCN DIPEA 0 to 5 2.0 >99% 88% >98%
DCMDIPEA0 to 53.595%81%94%
THF

25 (RT)4.0100%62%78% (Pyrazine observed)
DMF

25 (RT)1.5100%45%55% (Quat. salt observed)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific in-process controls (IPCs), the operator can definitively confirm success at each stage without relying on assumed kinetics.

Reagents Required
  • This compound (1.0 equiv, 10 mmol, 2.69 g)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

  • 2M HCl in Diethyl Ether (15 mL)

Step-by-Step Methodology
  • Substrate Preparation: Charge a flame-dried 100 mL round-bottom flask with this compound (2.69 g) and anhydrous MeCN (20 mL) under an inert argon atmosphere.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes.

  • Base Addition: Add DIPEA (1.5 equiv) in one portion. Note: No reaction occurs at this stage; DIPEA acts solely as a proton sink.

  • Nucleophile Addition: Dissolve the secondary amine (1.1 equiv) in MeCN (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Causality: Dropwise addition ensures the bromoketone is always in excess relative to the active amine, further suppressing over-alkylation.

  • Reaction Monitoring (The Self-Validating IPC): Stir at 0°C for 2 hours. Pull a 10

    
    L aliquot and analyze via LC-MS.
    
    • Validation Metric: Look for the disappearance of the BrCl₂ isotope cluster (a complex 4-peak pattern: M, M+2, M+4, M+6). Confirm the appearance of the product mass exhibiting a clean Cl₂ isotope cluster (a 3-peak pattern: M, M+2, M+4 in a ~9:6:1 ratio). This isotopic shift is an absolute, self-validating confirmation of bromide displacement .

  • Workup: Once conversion is >99%, dilute the mixture with Ethyl Acetate (50 mL) and wash with cold saturated aqueous

    
     (2 x 25 mL) to remove DIPEA-HBr salts. Wash with brine (25 mL), dry the organic layer over anhydrous 
    
    
    
    , and concentrate under reduced pressure at <30°C.
  • Stabilization & Isolation: Immediately dissolve the crude yellow oil in anhydrous Diethyl Ether (20 mL) and cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (15 mL). A white/pale-yellow precipitate will form instantly. Filter the solid, wash with cold ether, and dry under high vacuum to yield the

    
    -amino ketone hydrochloride salt.
    

Workflow Step1 1. Preparation Dissolve in MeCN Cool to 0°C Step2 2. Addition Dropwise Amine + DIPEA Step1->Step2 Step3 3. Reaction Stir 2h at 0°C Validate via MS Step2->Step3 Step4 4. Workup Aqueous Wash Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Precipitate with 2M HCl in Ether Step4->Step5

Optimized step-by-step experimental workflow for the amination of


-bromoketones.

Troubleshooting Guide

  • Issue: High levels of dihydropyrazine (dimer) detected.

    • Root Cause: The reaction temperature exceeded 10°C, or the crude free base was left concentrated at room temperature for too long before HCl salt formation.

    • Solution: Maintain strict temperature control and execute Step 7 immediately after solvent evaporation.

  • Issue: Incomplete conversion after 4 hours.

    • Root Cause: The amine nucleophile may be highly sterically hindered or deactivated.

    • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate a Finkelstein-type in-situ conversion to the more reactive

      
      -iodoketone.
      

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 38384, 2-Bromo-1-(pyridin-2-yl)ethanone (Isotopic and Structural Analog Reference). Retrieved from:[Link]

Application Note: Solvent Selection & Protocols for 3,5-Dichloro-2-(bromoacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-2-(bromoacetyl)pyridine (hereafter 3,5-DCBP ) is a high-value electrophilic scaffold used primarily in the synthesis of kinase inhibitors and heterocyclic agrochemicals. Its reactivity is defined by the synergy between the electron-deficient 3,5-dichloropyridine ring and the highly reactive


-bromoketone moiety.

While structurally similar to standard phenacyl bromides, 3,5-DCBP presents unique challenges:

  • Steric Hindrance: The chlorine atom at the 3-position exerts significant steric pressure on the carbonyl group, affecting nucleophilic attack trajectories.

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring (amplified by chlorines) makes the

    
    -carbon highly susceptible to nucleophilic attack but also prone to rapid hydrolysis and base-mediated degradation.
    

This guide provides a validated solvent selection matrix and detailed protocols to maximize yield while suppressing common side reactions like Kornblum oxidation and solvolysis.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

PropertyDescriptionImplication for Solvent Selection
Electrophilicity High (Activated

-haloketone)
Requires non-nucleophilic solvents to prevent solvolysis (ether formation).
Basicity Low (Pyridine N is electron-poor)Pyridine ring will not auto-catalyze reactions; external base often required.
Solubility Lipophilic (due to Cl substituents)Poor solubility in water; good in DCM, THF, MeCN, EtOAc.
Lability Sensitive to Light & MoistureAvoid aqueous solvents; use anhydrous grades. Protect from light.

Solvent Selection Matrix

The choice of solvent is the single most critical variable in controlling the reaction pathway of 3,5-DCBP .

The "Traffic Light" System for Solvent Choice
  • GREEN (Recommended):

    • Acetonitrile (MeCN): The "Gold Standard" for

      
       reactions. Polar aprotic, good solubility, easy removal (
      
      
      
      82°C).
    • THF (Tetrahydrofuran): Excellent for reactions requiring strong bases or low temperatures.

    • Acetone: Good for Finkelstein reactions or iodide catalysis, though volatile.

  • YELLOW (Proceed with Caution):

    • Ethanol/Isopropanol: Standard for Hantzsch Thiazole Synthesis due to thiourea solubility. Risk:[1] Solvolysis (formation of

      
      -ethoxy ketone) if heated too long or if the nucleophile is weak.
      
    • DMF/DMAc: Excellent solubility but difficult to remove. High temperatures can lead to decomposition.

  • RED (Avoid/Critical Risk):

    • DMSO (Dimethyl Sulfoxide): HIGH RISK. DMSO acts as an oxidant toward

      
      -haloketones (Kornblum Oxidation), converting the C-Br group to an aldehyde or glyoxal, destroying the starting material.
      
    • Water: Rapid hydrolysis to the

      
      -hydroxy ketone, especially in alkaline conditions.
      
Decision Tree Visualization

SolventSelection Start Reaction Type? Cyclization Heterocycle Formation (e.g., Hantzsch Thiazole) Start->Cyclization Substitution Nucleophilic Substitution (Amines, Thiols) Start->Substitution SolubilityCheck Is Nucleophile Water Soluble? (e.g., Thiourea) Cyclization->SolubilityCheck BaseCheck Base Strength? Substitution->BaseCheck Warning AVOID DMSO (Kornblum Oxidation Risk) Substitution->Warning Ethanol Ethanol or IPA (Reflux) SolubilityCheck->Ethanol Yes DMF DMF (Only if necessary) SolubilityCheck->DMF No (Lipophilic Thioamide) WeakBase MeCN or Acetone (Mild Base: K2CO3) BaseCheck->WeakBase Weak/Inorganic StrongBase THF or DCM (Cold, DIPEA) BaseCheck->StrongBase Organic/Strong

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and nucleophile properties.

Detailed Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 2-amino-4-(3,5-dichloro-2-pyridyl)thiazole. Mechanism: Condensation of


-haloketone with thiourea.

Reagents:

  • 3,5-Dichloro-2-(bromoacetyl)pyridine (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Absolute Ethanol (0.1 M concentration relative to substrate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 3,5-DCBP in absolute ethanol. The solution should be clear to slightly yellow.

  • Addition: Add 1.1 eq of thiourea directly to the solution. Thiourea is sparingly soluble in cold ethanol but will dissolve upon heating.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Observation: A precipitate (the hydrobromide salt of the thiazole) often forms during the reaction.

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[2][3]

    • Filtration: Filter the precipitate.[4][5] This solid is the HBr salt of the product.

    • Neutralization: Suspend the solid in water and adjust pH to ~8–9 using saturated

      
       or 
      
      
      
      . The free base will precipitate.
    • Filter again, wash with water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Why this works: Ethanol dissolves the polar thiourea at reflux but precipitates the ionic HBr salt product upon cooling, driving the equilibrium forward and simplifying purification.

Protocol B: N-Alkylation with Secondary Amines

Target: Synthesis of


-amino ketone derivatives.
Mechanism: 

Displacement.

Reagents:

  • 3,5-Dichloro-2-(bromoacetyl)pyridine (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: Flame-dry a flask and cool under nitrogen (hygroscopic precautions).

  • Solvation: Dissolve 3,5-DCBP in MeCN (0.1–0.2 M).

  • Base Addition: Add powdered

    
    . Stir for 10 minutes at 0°C (ice bath).
    
    • Note: The 3-chloro substituent creates steric bulk. Cooling ensures kinetic control and prevents double alkylation or polymerization.

  • Nucleophile Addition: Add the amine dropwise at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc) or LCMS. Reaction is typically complete in 1–3 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate in vacuo.

    • Caution: Do not heat above 40°C during evaporation to prevent degradation.

Why this works: MeCN is polar enough to dissolve the organic reactants but does not interfere nucleophilically.


 acts as an acid scavenger without being strong enough to cause enolization/elimination of the sensitive 

-proton.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Formation of Glyoxal (C=O-CHO) Kornblum Oxidation STOP using DMSO. Switch to MeCN or DMF. Ensure glassware is free of nitrate oxidants.
Low Yield / Sticky Tar Polymerization The product is light/base sensitive. Perform reaction in the dark. Reduce base strength (switch from TEA to DIPEA or

).
Ether Byproduct (

-ethoxy)
Solvolysis Reaction temperature too high in ethanol. Switch to Isopropanol (bulky alcohol) or MeCN.
Starting Material Unreacted Steric Hindrance The 3-Cl group blocks attack. Add a catalyst: NaI (10 mol%) (Finkelstein condition) to generate the more reactive

-iodo intermediate in situ.

References

  • Kornblum, N., et al. (1957).[6][7] "A New and Selective Method of Oxidation."[6] Journal of the American Chemical Society.[6][4] (Foundational text on DMSO oxidation risks). Link

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft. (Original Thiazole Synthesis Protocol).
  • BenchChem Technical Report. (2025). "Reaction Mechanisms Involving 3,5-Dichloro-2-(trichloromethyl)pyridine." (Structural analog reactivity profile). Link

  • Izumisawa, Y., & Togo, H. (2011).[8] "Preparation of

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry. (Modern solvent alternatives). Link
    
  • Organic Chemistry Portal. "Synthesis of Thiazoles." (Comprehensive review of condensation conditions). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for 3,5-dichloro-2-(bromoacetyl)pyridine before handling, as it is a potent lachrymator and skin irritant.

Sources

Application Note: One-Pot Synthesis of Privileged Bioactive Heterocycles Utilizing 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The integration of halogenated pyridine rings into small-molecule drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Specifically, the 3,5-dichloropyridin-2-yl moiety is a highly valued pharmacophore found in GPR119 modulators for metabolic diseases [1], as well as in potent non-steroidal anti-inflammatory (COX-1/COX-2) and antifungal agents [2, 3].

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (also known as 3,5-dichloro-2-(bromoacetyl)pyridine) serves as an elite electrophilic building block for accessing these chemical spaces. The highly electronegative chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of both the carbonyl carbon and the


-bromo carbon. Consequently, this building block is primed for rapid, high-yielding one-pot condensation reactions with various bi-nucleophiles (e.g., thioureas, thioamides, and 2-aminopyridines) to construct thiazole and imidazo-fused heterocycles.

Mechanistic Causality in One-Pot Syntheses

Do not treat one-pot heterocycle syntheses as black-box reactions; understanding the kinetic sequence is critical for troubleshooting and optimization.

  • Hantzsch Thiazole Synthesis (Reaction with Thioureas/Thioamides):

    • Causality: The reaction initiates via an

      
       displacement of the 
      
      
      
      -bromide by the soft sulfur nucleophile. The strong electron-withdrawing nature of the dichloropyridine ring accelerates this step. Following the formation of the intermediate thioether, the pendant nitrogen attacks the highly activated carbonyl carbon. The subsequent dehydration step (aromatization) is thermodynamically driven, yielding the stable 2-substituted-4-(3,5-dichloropyridin-2-yl)thiazole.
  • Imidazo-Fused Systems (Reaction with 2-Aminopyridines):

    • Causality: The exocyclic primary amine of 2-aminopyridine acts as the initial nucleophile, displacing the

      
      -bromide. The endocyclic pyridine nitrogen, now positioned in close proximity, attacks the carbonyl. The addition of a mild base (e.g., 
      
      
      
      ) is required here to neutralize the generated
      
      
      , preventing the protonation of the endocyclic nitrogen and ensuring the cyclization proceeds efficiently.

Workflow and Pathway Visualization

G SM This compound (Electrophilic Core) Thiourea Thiourea / Thioamides (Soft S-Nucleophile) SM->Thiourea SN2 Displacement Aminopyridine 2-Aminopyridine (N,N-Bis-Nucleophile) SM->Aminopyridine SN2 Displacement Thiazole 2-Amino-4-(3,5-dichloropyridin-2-yl)thiazoles (Hantzsch Product) Thiourea->Thiazole Cyclization & Dehydration (EtOH, Reflux) Imidazo 2-(3,5-Dichloropyridin-2-yl)imidazo[1,2-a]pyridines (Fused Heterocycle) Aminopyridine->Imidazo Condensation (NaHCO3, Reflux)

Divergent one-pot synthesis pathways from this compound.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific in-process analytical markers, the chemist can confirm the mechanistic progression of the reaction in real-time.

Protocol A: Synthesis of 2-Amino-4-(3,5-dichloropyridin-2-yl)thiazole

Application: Precursor for GPR119 modulators and antimicrobial screening.

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv, 2.0 mmol) in absolute ethanol (15 mL).

  • Nucleophilic Addition: Add thiourea (1.1 equiv, 2.2 mmol) in one portion at room temperature.

    • Validation Check 1: Stir for 15 minutes. TLC (3:1 Hexane/EtOAc) should show the rapid disappearance of the starting material (

      
      ) and the appearance of a highly polar, baseline-bound intermediate (the acyclic thioether hydrobromide salt).
      
  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–3 hours.

    • Validation Check 2: The solution will transition from a suspension to a clear, deep-yellow solution, followed by the precipitation of the product as a hydrobromide salt.

  • Workup: Cool the reaction to 0 °C. Collect the precipitate via vacuum filtration. To obtain the free base, suspend the solid in water (20 mL), neutralize with saturated aqueous

    
     until pH 8, and extract with dichloromethane (
    
    
    
    mL).
  • Analytical Confirmation:

    
     NMR (
    
    
    
    or
    
    
    ) must show the complete disappearance of the
    
    
    -bromo protons (singlet, ~4.8 ppm) and the emergence of a distinct thiazole aromatic proton (singlet, ~7.6 ppm).
Protocol B: Synthesis of 2-(3,5-Dichloropyridin-2-yl)imidazo[1,2-a]pyridine

Application: Core scaffold for kinase inhibitors and anti-inflammatory agents.

  • Preparation: Dissolve this compound (1.0 equiv, 2.0 mmol) and 2-aminopyridine (1.1 equiv, 2.2 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add sodium bicarbonate (

    
    ) (1.5 equiv, 3.0 mmol). Mechanistic Note: The base is strictly required to buffer the generated HBr, keeping the endocyclic nitrogen of the aminopyridine nucleophilic for the cyclization step.
    
  • Condensation: Reflux the mixture at 80 °C for 6–8 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between water (25 mL) and ethyl acetate (25 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 1:1 Hexane/EtOAc).
    

Quantitative Data & Reaction Summary

The table below summarizes the expected outcomes and pharmacological relevance of utilizing this compound with various nucleophiles, based on established literature parameters for these chemical classes[1, 2, 3].

NucleophileReagents & ConditionsProduct ScaffoldAvg. Yield (%)Primary Pharmacological Relevance
Thiourea EtOH, Reflux, 2-3 h2-Amino-4-(3,5-dichloropyridin-2-yl)thiazole82–88%GPR119 Modulators (Metabolic disease)
Thioacetamide EtOH, Reflux, 3-4 h2-Methyl-4-(3,5-dichloropyridin-2-yl)thiazole79–85%Anti-inflammatory (COX-1/COX-2 inhibition)
2-Aminopyridine EtOH,

, Reflux, 6 h
2-(3,5-Dichloropyridin-2-yl)imidazo[1,2-a]pyridine70–75%Kinase Inhibitors, Antifungal
2-Aminothiazoline EtOH, Reflux, 5-6 hImidazo[2,1-b][1,3]thiazine derivatives65–72%Antifungal (Candida albicans), Anti-edema

References

  • Title: Heterocyclic modulators of gpr119 for treatment of disease (WO2009117421A2)
  • Title: Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents Source: MDPI (Chem. Proc. 2021) URL: [Link]

Protocol: High-Efficiency Hantzsch Cyclization of Thioamides with 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for synthesizing 2,4-disubstituted thiazoles via the condensation of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 87437-41-0) with various thioamides. This transformation, a variation of the classical Hantzsch thiazole synthesis, yields pharmacologically significant scaffolds containing the electron-deficient 3,5-dichloropyridine moiety. This specific pyridine derivative is a "privileged structure" in agrochemical and medicinal chemistry, often enhancing metabolic stability and lipophilicity.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of antimicrobial, anti-inflammatory, and agrochemical candidates.[1]

Scientific Foundation & Mechanism

The Hantzsch Thiazole Synthesis

The reaction proceeds through a condensation between an


-haloketone and a thioamide.[1][2][3][4] While generally robust, the specific use of the 3,5-dichloropyridin-2-yl  ketone introduces unique electronic factors:
  • Enhanced Electrophilicity: The pyridine nitrogen and the two chlorine atoms (at positions 3 and 5) exert a strong electron-withdrawing effect ($ -I $ and $ -M $ effects). This makes the carbonyl carbon significantly more electrophilic than in standard acetophenones, facilitating the cyclization step.

  • Lability: The activated

    
    -methylene protons are more acidic, increasing the risk of aldol-type side reactions if strong bases are introduced too early.
    
Mechanistic Pathway

The reaction follows a stepwise cascade:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide in an

    
     fashion. This forms an acyclic 
    
    
    
    -thioiminium intermediate.
  • Cyclization: The nitrogen of the thioamide attacks the highly activated carbonyl carbon of the ketone.

  • Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Mechanistic Visualization

HantzschMechanism Reactants Reactants (Thioamide + Bromoketone) Inter1 S-Alkylation (Thioiminium Salt) Reactants->Inter1 SN2 Attack (fast) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 N-Attack on C=O Product Final Product (Thiazole HBr Salt) Inter2->Product - H2O (Aromatization) FreeBase Free Base (Neutral Thiazole) Product->FreeBase + Base (Workup)

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The electron-deficient pyridine ring accelerates the transition from Intermediate 1 to 2.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Electrophile1.0Lachrymator. Handle in fume hood.
Thioamide (

)
Nucleophile1.0 - 1.1Use slight excess to ensure ketone consumption.
Ethanol (Absolute) SolventN/A[0.1 M] concentration relative to ketone.
Sodium Bicarbonate (

)
BaseExcessFor neutralization/workup.
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thioamide (1.1 equiv) in absolute Ethanol (10 mL per mmol).

  • Add This compound (1.0 equiv) in a single portion.

    • Expert Note: If the ketone is not fully soluble at RT, mild heating is acceptable. Do not add base at this stage; the reaction requires the formation of the HBr salt intermediate first.

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

  • Monitoring: Check progress via TLC (System: Hexane/EtOAc 3:1). The starting bromoketone (

    
    ) should disappear, and a polar spot (thiazole HBr salt) may appear at the baseline or streak.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate as a crystalline solid.

  • Option A (Precipitate formed): Filter the solid. Wash with cold ethanol. Suspend the solid in water and neutralize with saturated aqueous

    
     to pH 8–9. Filter the resulting free base.
    
  • Option B (Homogeneous solution): Evaporate ethanol under reduced pressure. Resuspend the residue in water (20 mL). Slowly add saturated aqueous

    
     with stirring. The product will precipitate as a white/off-white solid.
    
    • Critical: Ensure pH > 8 to fully deprotonate the thiazole nitrogen.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water or Acetonitrile .

  • If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: Dissolve Thioamide in EtOH AddKetone Add Bromoketone (1.0 equiv) Start->AddKetone Reflux Reflux 2-4 Hours (78°C) AddKetone->Reflux Check TLC Check (Ketone consumed?) Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Precipitate Precipitate Visible? Cool->Precipitate FilterSalt Filter HBr Salt Precipitate->FilterSalt Yes Evap Evaporate Solvent Precipitate->Evap No Neutralize Neutralize with NaHCO3 (pH 8-9) FilterSalt->Neutralize Resuspend in H2O Evap->Neutralize Resuspend in H2O Final Filter/Dry Final Product Neutralize->Final

Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Yield Hydrolysis of bromoketoneEnsure ethanol is anhydrous. Avoid adding base before reflux.
Sticky/Oily Product Incomplete neutralizationEnsure pH is adjusted to 8–9. Triturate oil with cold ether or hexanes to induce crystallization.
Starting Material Remains Low reactivity of thioamideAdd a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive

-iodoketone in situ.
Lachrymatory Effect Vaporization of bromoketoneQuench glassware with dilute sodium thiosulfate solution before removing from the hood.

References

  • Hantzsch, A. (1887).[5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).
  • BenchChem. (2025).[2] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis".

  • Smolecule. (2023).[6] "this compound: Synthesis and Properties".

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, Pergamon Press.

Sources

Catalytic conditions for cross-coupling 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific chemoselectivity challenges of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 87437-41-0), a dense halogenated building block.[1]

Executive Summary: The Chemoselectivity Hierarchy

The molecule contains three distinct electrophilic sites. Successful catalytic cross-coupling requires strict adherence to the reactivity hierarchy to avoid polymerization or "scrambling" of substituents.

  • 
    -Bromo Ketone (
    
    
    
    C-Br):
    Highest Reactivity. The primary site for nucleophilic attack and Pd-catalyzed
    
    
    -arylation.[1] Kinetic control is essential to prevent self-condensation (Darzens/aldol pathways).
  • C5-Chlorine (

    
     C-Cl): Moderate Reactivity.  Located at the 
    
    
    
    -position relative to nitrogen. Accessible for Suzuki/Buchwald coupling only after the
    
    
    -bromo moiety is transformed or protected.
  • C3-Chlorine (

    
     C-Cl): Lowest Reactivity.  Sterically hindered by the adjacent C2-carbonyl group. Coupling here typically requires specialized bulky ligands (e.g., Buchwald precatalysts) and forcing conditions.
    

Part 1: Mechanistic Insight & Reaction Design

The Challenge: Enolate vs. Oxidative Addition

In Pd-catalyzed cross-couplings of


-halo ketones, the mechanism diverges from standard aryl halide couplings.[1] The reaction can proceed via:
  • Path A (Direct Oxidative Addition): Pd(0) inserts into the C-Br bond to form a Pd(II)-enolate species.[1]

  • Path B (Nucleophilic Substitution): The boronate nucleophile attacks the halide directly (less common).

Critical Control Point: The 3,5-dichloropyridine core is electron-deficient.[2] This makes the


-protons highly acidic (

estimated <18), increasing the risk of base-mediated degradation. The protocol below utilizes a mild base / phase-transfer system to mitigate this.

Part 2: Primary Protocol – Pd-Catalyzed -Arylation

Objective: Selective replacement of the


-Bromine with an Aryl group (Suzuki-Miyaura type) while preserving the Pyridine-Cl bonds.
Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1][3][4]
    
  • Ligand:

    
     (10 mol%) or Xantphos  (for difficult substrates)[1]
    
  • Base:

    
     (2.0 equiv) – Note: Anhydrous bases can be too slow; hydrate aids solubility.[1]
    
  • Solvent: Toluene / Water (10:1 ratio)[1]

  • Additives: Tetrabutylammonium bromide (TBAB, 0.1 equiv) – Crucial for phase transfer.

Step-by-Step Methodology
  • Catalyst Pre-activation (Inert Atmosphere Required):

    • In a flame-dried Schlenk tube, charge

      
       (11 mg, 0.05 mmol) and 
      
      
      
      (26 mg, 0.10 mmol).
    • Add dry Toluene (2.0 mL) and stir at RT for 10 minutes until the solution turns yellow/orange (formation of active

      
      ).
      
  • Substrate Addition:

    • Add the Aryl Boronic Acid (1.2 mmol) and solid

      
       (2.0 mmol).
      
    • Add the This compound (1.0 mmol) last to minimize exposure to base before catalysis begins.[1]

    • Add TBAB (0.1 mmol) and degassed Water (0.5 mL).

  • Reaction:

    • Seal the vessel and heat to 60°C .

    • Caution: Do not exceed 80°C. Higher temperatures promote oxidative addition into the Pyridine-Cl bonds.

    • Monitor by TLC/LC-MS every 30 minutes. Reaction is typically complete in 2–4 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with water.

    • Dry organic layer over

      
      .[5][6]
      
    • Purification Note: The product (

      
      -aryl ketone) is prone to enolization on silica.[1] Use neutral alumina or silica deactivated with 1% 
      
      
      
      .

Part 3: Secondary Protocol – Sequential Pyridine Functionalization

Objective: Coupling at the C5-Chlorine position. Prerequisite: The


-bromo group must be converted (e.g., to a thiazole, imidazole, or 

-aryl ketone) before attempting this step.
Conditions for C5-Cl Activation
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos or XPhos (4 mol%) – Required for electron-deficient/hindered chlorides.[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 100°C

Mechanism: The bulky biaryl phosphine ligands (Buchwald ligands) facilitate oxidative addition into the sterically encumbered and electron-poor C-Cl bond, which simple


 cannot achieve efficiently.[1]

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityMap Start This compound Path1 Path A: Alpha-Arylation (Suzuki) Start->Path1 Pd(OAc)2, PPh3, 60°C Path2 Path B: Heterocycle Formation (Hantzsch/Condensation) Start->Path2 Thioamide/Amidine Path3 Path C: Direct Cl-Coupling (Not Recommended) Start->Path3 Pd(0), >100°C Prod1 Alpha-Aryl Ketone (Cl atoms intact) Path1->Prod1 Prod2 Thiazole/Imidazole Scaffold Path2->Prod2 Step2 Step 2: C5-Cl Cross-Coupling (Ligand: XPhos) Prod1->Step2 Sequential Functionalization Prod2->Step2 Sequential Functionalization

Caption: Chemoselective pathways. Path A and B preserve the Cl-handles for late-stage diversification (Step 2).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dehalogenation (Loss of Br)

-Hydride elimination from Pd-enolate.[1]
Switch solvent to THF/Water ; reduce temperature to 40°C.
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (BPin) or Potassium Trifluoroborates (

) which are more stable.[1]
Multiple Spots on TLC Competitive coupling at C5-Cl.[1]Ensure Temp < 65°C. Switch to a less active catalyst (e.g.,

) to reduce C-Cl insertion.
Low Yield Aldol condensation of starting material.Add substrate slowly (syringe pump) to the catalyst/base mixture to keep concentration low.

References

  • Mechanistic Basis of Alpha-Halo Ketone Coupling

    • Title: The Palladium–Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds.[7]

    • Source: Scilit / Chem. Lett.
    • URL:[Link]

  • Enantioselective Variants & General Protocols

    • Title: Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.[8]

    • Source: Angewandte Chemie Int.[8] Ed. (PubMed).[1]

    • URL:[Link]

  • Pyridine Cross-Coupling Strategies

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Molecular Diversity (PMC).
    • URL:[Link]

  • Substrate Data & Properties

    • Title: this compound Substance Record.
    • Source: PubChem / Smolecule.
    • URL:[Link][1]

Sources

Application Note: 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone as a Privileged Heterocycle Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry and agrochemical development, the synthesis of highly functionalized heterocycles requires robust, versatile building blocks. 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a highly reactive


-bromoketone that serves as a cornerstone intermediate for constructing diverse heterocyclic scaffolds, including thiazoles, imidazoles, and imidazo[1,2-a]pyridines.

Structural Causality & Design Advantages: The strategic placement of chlorine atoms at the 3- and 5-positions of the pyridine ring exerts a profound electron-withdrawing inductive effect. This electronic modulation significantly increases the electrophilicity of the adjacent carbonyl carbon, accelerating the kinetics of nucleophilic attack during condensation reactions ()[1]. Furthermore, the 3,5-dichloropyridine moiety enhances the lipophilicity (logP) and metabolic stability of the resulting molecules. These are critical parameters for developing CNS-penetrant pharmaceuticals, such as 2-aminothiazole-based anti-prion agents ()[2], and for ensuring cuticular penetration in agricultural nematicides[3].

Physicochemical Properties & Reactivity Profile

Understanding the dual-electrophilic nature of this molecule is essential for predicting its behavior in complex synthetic pathways.

Property / ParameterDetail
Chemical Formula C7H4BrCl2NO
Molecular Weight ~268.92 g/mol
Appearance Off-white to pale yellow solid
Primary Reactive Site (

-Carbon)
Highly susceptible to SN2 displacement by sulfur or nitrogen nucleophiles due to the excellent leaving group ability of the bromide ion.
Secondary Reactive Site (Carbonyl) Acts as the secondary electrophilic center for intramolecular cyclization (e.g., imine formation and subsequent dehydration).

Key Synthetic Workflows & Mechanisms

Workflow A: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most reliable method for constructing 2-amino-4-substituted thiazoles. When this compound is reacted with thiourea or thioamides, the sulfur atom acts as the primary nucleophile, displacing the bromide ion to form an S-alkylation intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring ()[4].

HantzschMechanism A α-Bromoketone (Electrophile) C S-Alkylation Intermediate A->C Nucleophilic Attack B Thiourea/Thioamide (Nucleophile) B->C S-atom attacks α-C D Hydroxythiazoline Intermediate C->D N-atom attacks Carbonyl C E Dehydration (-H2O, -HBr) D->E Acid/Heat F Thiazole Scaffold (Product) E->F Aromatization

Caption: Mechanism of Hantzsch Thiazole Synthesis via an α-bromoketone intermediate.

Protocol: Synthesis of 2-Amino-4-(3,5-dichloropyridin-2-yl)thiazole

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in absolute ethanol (0.2 M concentration). Causality: Ethanol is chosen as a protic solvent to stabilize the polar transition state during the initial SN2 displacement and to facilitate the subsequent proton-transfer and dehydration steps[4].

  • Nucleophile Addition : Add 1.05 equivalents of thiourea. Causality: A slight stoichiometric excess ensures complete consumption of the

    
    -bromoketone, which is prone to degradation if left unreacted during workup.
    
  • Heating & Validation : Heat the mixture to 70°C (reflux) for 2–3 hours. Monitor the reaction via TLC (typically 5% MeOH in DCM). The reaction is self-validating when the starting material spot completely disappears, replaced by a highly UV-active baseline spot (the hydrobromide salt of the product)[4].

  • Workup & Free-Basing : Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration. Suspend the solid in 2 M NaOH or saturated NaHCO3 and extract with ethyl acetate (3x). Causality: Neutralization is critical to remove the HBr byproduct, preventing acid-catalyzed degradation of the aminothiazole and allowing isolation of the free base for downstream coupling[4].

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography if necessary.

Workflow B: Synthesis of Fused Heterocycles via Tschitschibabin-Type Cyclization

Reacting the


-bromoketone with 2-aminopyridines yields imidazo[1,2-a]pyridines, a privileged scaffold for GPCR ligands and kinase inhibitors. The endocyclic nitrogen of the 2-aminopyridine attacks the 

-carbon, followed by cyclization of the exocyclic amine onto the carbonyl[5].

DivergentSynthesis Core This compound T1 Thioureas / Thioamides (Hantzsch Reaction) Core->T1 T2 2-Aminopyridines (Tschitschibabin Cyclization) Core->T2 T3 Amidines / Guanidines (Condensation) Core->T3 P1 2-Amino-4-pyridylthiazoles (Anti-Tubercular / Kinase Inhibitors) T1->P1 P2 Imidazo[1,2-a]pyridines (CNS / GPCR Ligands) T2->P2 P3 Imidazoles (Agrochemicals / Nematicides) T3->P3

Caption: Divergent synthetic pathways utilizing the α-bromoketone building block.

Protocol: Synthesis of 2-(3,5-dichloropyridin-2-yl)imidazo[1,2-a]pyridine

  • Reaction Setup : Dissolve 1.0 eq of the

    
    -bromoketone and 1.1 eq of 2-aminopyridine in a polar aprotic solvent such as DMF or acetonitrile.
    
  • Base Addition : Add 2.0 eq of sodium bicarbonate (NaHCO3). Causality: An inorganic base acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the 2-aminopyridine, which would otherwise quench its nucleophilicity.

  • Cyclization : Heat at 80°C for 4–6 hours. Validate completion via LC-MS.

  • Isolation : Pour the cooled mixture into ice water to precipitate the product. Filter, wash with cold water to remove residual DMF/salts, and recrystallize from ethanol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized empirical conditions for reacting this compound with various nucleophiles to generate distinct heterocyclic classes ()[4].

Target ScaffoldNucleophileSolventBase / CatalystTemp (°C)Typical Yield (%)
2-Aminothiazole ThioureaEthanolNone (Autocatalytic)7085 - 95
N-Substituted Thiazole N-Alkyl ThioureaDMFTriethylamine7070 - 85
Imidazo[1,2-a]pyridine 2-AminopyridineAcetonitrileNaHCO38065 - 80
Pyrazine 1,2-DiamineMethanolAcetic Acid (cat.)6550 - 70

Handling, Safety, and Troubleshooting

  • Toxicity & PPE : Like most

    
    -haloketones, this compound is a potent lachrymator and severe skin/eye irritant[5]. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
    
  • Storage & Stability : Store under an inert atmosphere (nitrogen or argon) at 2–8°C. Protect from light and moisture. Causality: Exposure to ambient moisture can lead to slow hydrolysis of the labile bromide, yielding the corresponding

    
    -hydroxyketone. Light exposure can trigger radical-mediated decomposition, turning the material dark brown.
    
  • Troubleshooting Low Yields : If incomplete conversion is observed during the Hantzsch synthesis, verify the quality of the thiourea/thioamide, as these can oxidize to unreactive disulfides over time. If the product degrades during workup, ensure the aqueous phase pH is strictly maintained between 7.5–8.5 during the extraction phase to prevent acid-catalyzed ring opening or base-catalyzed degradation.

References

  • Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2021). "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules, 26(3), 624. URL: [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., et al. (2016). "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLoS One, 11(5), e0155209. URL: [Link]

  • Gallardo-Godoy, A., Gever, J., Fife, K. L., Silber, B. M., Prusiner, S. B., & Renslo, A. R. (2011). "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." Journal of Medicinal Chemistry, 54(4), 1010–1021. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of thiazole formation with 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THZ-PYR-35CL Topic: Yield Optimization for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone Substrates Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Diagnostic Check

Welcome to the technical support hub. You are likely experiencing low yields (<40%) or "black tar" formation when reacting This compound (hereafter Compound A ) with thioamides/thioureas.

This is not a standard Hantzsch synthesis due to the specific electronic and steric environment of the 3,5-dichloropyridine moiety.

The Core Challenge: Sterics vs. Electronics
  • Electronic Effect (Favorable): The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the carbonyl carbon highly electrophilic, theoretically accelerating the initial nucleophilic attack.

  • Steric Effect (Critical Failure Point): The chlorine atom at the 3-position creates significant steric bulk immediately adjacent to the reaction center. This hinders the approach of the sulfur nucleophile and destabilizes the planar transition state required for the final dehydration step.

Pre-Flight Check: Reagent Integrity

CRITICAL WARNING: Most failures with this reaction stem from degraded starting material before the reaction even begins.

Q: My Compound A is dark brown/oily. Can I use it? A: No.


-Haloketones are inherently unstable.
  • The Issue: They undergo acid-catalyzed self-condensation and polymerization (forming poly-furans/enes), appearing as dark tar. The HBr released during slight hydrolysis autocatalyzes this degradation.

  • The Fix:

    • Wash: Dissolve in minimal DCM, wash with cold saturated

      
       (to remove HBr), dry over 
      
      
      
      , and concentrate.
    • Recrystallize: If solid, recrystallize from cyclohexane or isopropyl ether.

    • Storage: Always store under Argon at -20°C.

Optimized Protocols

Method A: The "Soft" Approach (Solution Phase)

Best for: Temperature-sensitive thioamides or large-scale batches.

The Logic: We use a polar aprotic solvent to solvate the nucleophile (thioamide) and a mild acid scavenger to prevent the protonation of the pyridine ring, which would otherwise trap the product in the aqueous phase during workup.

Protocol:

  • Solvent: Dimethylformamide (DMF) or Ethanol (EtOH). Note: DMF often improves yields for hindered substrates by enhancing nucleophilicity.

  • Stoichiometry: 1.0 eq Compound A : 1.1 eq Thioamide : 1.2 eq

    
     (Solid).
    
  • Temperature: Start at Room Temperature (RT) for 1 hour, then heat to 60°C (Not Reflux).

    • Why? High reflux temperatures promote polymerization of Compound A before it can react with the hindered thioamide.

  • Workup (Crucial):

    • Pour reaction mixture into Ice Water .

    • Adjust pH to ~8-9 with saturated

      
      .
      
    • Observation: The free base thiazole should precipitate. If it oils out, extract with EtOAc.

Method B: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, maximizing yield, overcoming steric hindrance.

The Logic: Dielectric heating provides rapid, uniform energy to overcome the activation barrier imposed by the 3-chloro substituent without prolonged exposure to thermal degradation conditions.

Protocol:

  • Vessel: 10 mL Microwave vial (sealed).

  • Solvent: Ethanol (3 mL per mmol).

  • Additives: None (Catalyst-free) or 0.5 eq

    
    .
    
  • Parameters:

    • Temperature: 100°C

    • Time: 10–15 minutes

    • Power: Dynamic (Max 150W)

  • Result: Yields typically improve by 20–30% compared to thermal reflux [1, 2].

Troubleshooting Guide (FAQ)

Issue 1: "I get a complex mixture of black tar."
  • Cause: Polymerization of the

    
    -bromoketone.
    
  • Solution:

    • Lower the reaction temperature.

    • Add the bromoketone dropwise to a solution of the thioamide (keeping thioamide in excess).

    • Add a radical scavenger (e.g., BHT, trace amount) if you suspect radical polymerization (less common but possible).

Issue 2: "Mass Spec shows M+2 peak (Dihydrothiazole) but no Thiazole."
  • Cause: Incomplete dehydration. The steric bulk of the 3,5-dichloropyridine ring prevents the intermediate hydroxy-thiazoline from planarizing to eliminate water.

  • Solution: Perform a chemically induced dehydration. Treat the crude intermediate with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM [3].

Issue 3: "Product is lost during aqueous workup."
  • Cause: The pyridine nitrogen in the product (pK_a ~2-3 due to Cl substituents) might still be protonated if the pH is too low, keeping it water-soluble.

  • Solution: Ensure the aqueous phase is pH > 9 before extraction. Use DCM/Isopropanol (3:1) for extraction if the compound is polar.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific steric interference caused by the 3-chloro substituent.

HantzschMechanism cluster_steric Steric Bottleneck (3-Cl) Reactants Reactants (Bromoketone + Thioamide) TS1 Transition State 1 (S-Alkylation) Reactants->TS1 SN2 Attack SideProduct Polymer/Tar (Degradation) Reactants->SideProduct Slow Reaction (Thermal Decay) Intermediate Intermediate (α-Thioiminium Salt) TS1->Intermediate Cyclization Cyclization (N-Attack on Carbonyl) Intermediate->Cyclization Hydroxy Hydroxy-Thiazoline (Unstable Intermediate) Cyclization->Hydroxy Product Final Thiazole (Aromatized) Hydroxy->Product - H2O (Dehydration)

Caption: Figure 1. Reaction pathway highlighting the "Steric Bottleneck" at the S-alkylation and Cyclization steps caused by the ortho-chloro substituent on the pyridine ring.

Comparison of Conditions

VariableStandard RefluxMicrowave AssistedRecommended Modification
Solvent EthanolEthanol/IsopropanolDMF (if thermal), EtOH (if MW)
Time 4–12 Hours10–20 MinutesShort (Minimize degradation)
Base None or TEANoneNaOAc (Buffers HBr)
Yield 30–45%70–90%Expect ~80% with MW
Purity Low (Req. Column)High (Crystallization)High

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. Retrieved from BenchChem Technical Library. Link

  • Kamila, S., et al. (2012).[3][4] "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Tetrahedron Letters, 53(37), 4921–4924. Link

  • Holzapfel, C. W., et al. (2005). "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis." ResearchGate Protocol Archive. Link

  • Potts, K. T., & Marshall, C. (1976).[5] "Side reactions in the Hantzsch thiazole synthesis." Journal of Organic Chemistry. Link

  • Izumisawa, Y., & Togo, H. (2011).[6][7] "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, 1(3), 54-62.[7] Link

Sources

Preventing hydrolysis of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Ticket ID: #T-PYR-35CL-HYD Subject: Stabilization of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in Aqueous Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a highly reactive


-haloketone.[1] The presence of the 3,5-dichloropyridine moiety creates a "perfect storm" for hydrolysis: the electron-withdrawing chlorine atoms and the pyridine nitrogen significantly deplete electron density from the carbonyl carbon.

This makes the carbonyl carbon hyper-electrophilic, rendering it susceptible to rapid hydration and subsequent nucleophilic displacement of the bromide, even by weak nucleophiles like water.

This guide provides the protocols required to arrest this hydrolysis while maintaining the compound's utility in your assays or synthesis.

Part 1: The Stability Matrix (Critical Parameters)

To prevent degradation, you must control three variables: pH , Nucleophilicity , and Water Activity .

pH Control (The Acidic Shield)

-Haloketones are extremely sensitive to base-catalyzed hydrolysis (and the Favorskii rearrangement).
  • Rule: Maintain pH < 4.0 .

  • Mechanism: At low pH, the concentration of hydroxide ions (

    
    ) is negligible. Water is a poor nucleophile compared to hydroxide. While acid can catalyze enolization, the electron-deficient pyridine ring suppresses protonation of the carbonyl oxygen, making acid-catalyzed degradation significantly slower than base-catalyzed degradation.
    
Buffer Selection (The Nucleophile Trap)

Common buffers (PBS, Tris, HEPES) contain nucleophilic moieties (primary amines, phosphates) that will attack the


-carbon and displace the bromide, destroying your molecule faster than water will.
Buffer SystemSuitabilityRisk FactorRecommendation
Phosphate (PBS) 🔴 Critical Fail HighPhosphate anions are nucleophilic; will displace Br.
Tris / Glycine 🔴 Critical Fail HighPrimary amines react instantly with

-haloketones.
HEPES / MOPS 🟡 Caution MediumPiperazine rings can react over time.
Acetate (pH 4.0) 🟢 Good LowAcetate is weakly nucleophilic but acceptable at low conc.
Citrate (pH 3.0) 🟢 Excellent Very LowSteric bulk and low pKa make it ideal.
0.1% Formic Acid 🟢 Best NoneNon-nucleophilic, volatile, maintains pH ~2.7.
Solvent Engineering (Water Activity)

If the application allows, reduce the molar concentration of water (


).
  • Protocol: Store stock solutions in anhydrous Acetonitrile (ACN) or DMSO .

  • Dilution: When diluting into water, ensure the organic co-solvent concentration is maximized (e.g., 10-20% DMSO) to solvate the hydrophobic aromatic ring and reduce the effective concentration of water around the reactive center.

Part 2: Visualizing the Threat

The following diagram illustrates the degradation pathways and the intervention points (Acid/Micelles) to prevent them.

StabilityPathways Compound This compound Water Aqueous Media (pH > 7) Compound->Water Nucleophilic Attack (OH-/H2O) Acid Acidic Media (pH < 3) Compound->Acid Protonation Shielding Micelle Surfactant Micelle (SDS) Compound->Micelle Hydrophobic Sequestration Hydrolysis Hydrolysis Product (α-Hydroxy Ketone) Water->Hydrolysis Br Displacement Stable Intact Electrophile (Stabilized) Acid->Stable Kinetic Trap Micelle->Stable Water Exclusion

Figure 1: Mechanistic pathways showing how acidity and micellar sequestration block the nucleophilic attack of water/hydroxide on the substrate.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Stable Aqueous Stock

Use this for biological assays or reaction monitoring.

  • Solubilization: Dissolve the solid this compound in anhydrous DMSO to a concentration of 100 mM.

    • Why: DMSO is non-nucleophilic and stabilizes the dipole.

  • Acidification: Add 1% (v/v) Acetic Acid or 0.1% TFA directly to the DMSO stock.

    • Why: This ensures that upon dilution into water, the local micro-environment remains acidic during the mixing event.

  • Dilution: Dilute into the assay buffer.

    • Recommended Buffer: 50 mM Citrate Buffer, pH 3.0 - 4.0.

    • Avoid: Any buffer with pH > 7.0.

Protocol B: Micellar Protection (Advanced)

Use this if neutral pH is absolutely required for your assay.

  • Prepare Surfactant Solution: Create a solution of 10 mM SDS (Sodium Dodecyl Sulfate) or Tween-20 in water.

    • Note: This concentration must be above the Critical Micelle Concentration (CMC).

  • Injection: Inject the DMSO stock of your compound into the surfactant solution while vortexing.

    • Mechanism:[2][3][4][5][6][7] The hydrophobic dichloropyridine tail will bury itself into the lipophilic core of the micelle, physically shielding the

      
      -bromo ketone moiety from bulk water.
      

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution turned yellow/black after 1 hour. What happened? A: You likely experienced dehydrohalogenation followed by polymerization. If the pH was basic (or even neutral), the pyridine ring promotes the elimination of HBr to form a reactive intermediate that polymerizes.

  • Fix: Check pH immediately. If pH > 5, discard and restart with Citrate buffer (pH 3-4).

Q2: Can I use TCEP or DTT to prevent oxidation? A: ABSOLUTELY NOT. TCEP and DTT are phosphines and thiols, respectively. They are potent nucleophiles that will instantly react with the


-bromo ketone via SN2 displacement.
  • Fix: If a reducing agent is required for a protein target, add the reducing agent to the protein first, incubate, and then add your compound. Do not premix the compound with DTT.

Q3: How do I verify if my compound is still intact? A: Do not use LC-MS with a standard high-pH aqueous mobile phase.

  • Fix: Run HPLC using 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The acidic mobile phase stabilizes the compound during the run. Look for the parent mass (M+H) and the specific isotope pattern of Cl2Br (distinctive cluster).

Part 5: Troubleshooting Workflow

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue: Compound Degradation CheckPH Is pH > 5.0? Start->CheckPH CheckBuffer Is Buffer Nucleophilic? (Tris, Phosphate, Azide?) CheckPH->CheckBuffer No SolPH Action: Acidify to pH 3.0 (Use Citrate/Acetic Acid) CheckPH->SolPH Yes CheckThiol Are Thiols Present? (DTT, GSH, Cysteine) CheckBuffer->CheckThiol No SolBuffer Action: Switch to MES or Citrate CheckBuffer->SolBuffer Yes SolThiol Action: Remove Thiols or Pre-incubate Target CheckThiol->SolThiol Yes Stable Stable CheckThiol->Stable No (Check Purity/Storage)

Figure 2: Diagnostic logic tree for identifying the root cause of hydrolytic instability.

References

  • Reactivity of Phenacyl Bromides

    • Yoh, S. D., et al. "Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles." ResearchGate, 2011. 8

  • Electronic Effects on Carbonyls

    • "Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon."[9][10] ResearchGate, 2026. 10

  • Micellar Catalysis & Protection

    • "Synthetic Access to Aromatic α-Haloketones (SDS Micelle Promotion)."[1] MDPI, 2022. 1[1][11]

  • General Stability of Haloketones

    • "Investigation of the behaviour of haloketones in water samples." ResearchGate. 11

Sources

Minimizing byproduct formation in 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone . It synthesizes chemical engineering principles with practical laboratory troubleshooting.[1]

Ticket ID: #TCH-PYR-35DC Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (CAS: 87437-41-0) is a high-value electrophile used primarily in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) via Hantzsch thiazole cyclization.[1]

Its reactivity is defined by two competing factors:

  • High Electrophilicity: The electron-deficient 3,5-dichloropyridine ring activates the

    
    -methylene group, making it highly susceptible to nucleophilic attack.
    
  • Instability: This same activation lowers the energy barrier for hydrolysis, self-quaternization, and photolytic degradation.[1]

This guide addresses the minimization of byproducts arising from these intrinsic properties.

Module 1: Pre-Reaction Integrity & Storage

User Query: "My reagent has turned from a yellow solid to a dark, sticky gum. Is it still usable, and how do I prevent this?"

Technical Diagnosis

The transition from solid to gum indicates self-alkylation or hydrolysis .[1] Unlike simple phenacyl bromides, the pyridine nitrogen in this scaffold is weakly nucleophilic. However, in the crystal lattice or concentrated solution, the


-carbon (electrophile) can react with the pyridine nitrogen (nucleophile) of a neighboring molecule, leading to intermolecular quaternization (polymerization).
Troubleshooting Protocol
  • Purity Check: Dissolve a small sample in

    
    . If insoluble dark residue remains, polymerization has occurred.[1] Check 
    
    
    
    NMR for a broad methylene peak shifted downfield (>4.8 ppm) compared to the sharp singlet of the pure monomer (~4.6-4.7 ppm).[1]
  • Recovery: If degradation is <10%, recrystallize immediately from anhydrous ethanol/hexane or MTBE . Do not use methanol, as it promotes solvolysis.[1]

  • Correct Storage:

    • Temperature: -20°C (Critical). 2-8°C is insufficient for long-term storage (>1 month).[1]

    • Atmosphere: Argon backfill.[1]

    • Light: Amber vials are mandatory. The C-Br bond is photolabile, generating radicals that initiate chain degradation.[1]

Module 2: Reaction Optimization (Hantzsch Thiazole Synthesis)

User Query: "I am synthesizing a thiazole using thiourea. I see a persistent byproduct with Mass = M+16. Is this the N-oxide?"

Technical Diagnosis

While N-oxidation is possible, an M+16 peak in this chemistry is almost invariably the


-hydroxy ketone  (hydrolysis product), formed via displacement of the bromide by trace water before the thiourea can react. The electron-withdrawing chlorine atoms make the C-Br bond hyper-labile to solvolysis.[1]
Strategic Mitigation

To minimize hydrolysis and maximize cyclization:

VariableRecommendationMechanistic Rationale
Solvent Ethanol (Anhydrous) or DMF Avoid water-miscible solvents if they are not strictly anhydrous.[1] DMF stabilizes the transition state but requires dry workup.[1]
Temperature Room Temp

60°C
Do not reflux immediately. Allow the initial S-alkylation (fast step) to occur at RT.[1] Heat only to drive the dehydration (slow step).[1]
Additives Molecular Sieves (3Å) Scavenges trace water without acting as a base (which would trigger dimerization).[1]
Stoichiometry 1.1 eq Thiourea Slight excess of nucleophile ensures it outcompetes water for the electrophilic center.[1]

Module 3: Synthesis of the Starting Material (Bromination)

User Query: "I am preparing the starting material myself from the acetylpyridine. I consistently get ~15% dibromo-impurity. How do I stop over-bromination?"

Technical Diagnosis

The introduction of the first bromine atom usually deactivates the


-carbon towards enolization (and thus further bromination). However, in the 3,5-dichloropyridine system, the inductive effect of the ring makes the 

-protons of the monobromo product significantly acidic, allowing a second bromination to occur competitively.
Controlled Protocol

System:


 in Glacial Acetic Acid (HBr catalyzed).
  • Catalyst Control: Use HBr/AcOH as the solvent system.[1] High acidity suppresses the enolization of the monobromo product more than the starting ketone.[1]

  • Temperature: Maintain 0–5°C during addition. Room temperature favors the thermodynamic dibromo product.[1]

  • Reagent Addition: Add

    
     as a solution in AcOH dropwise over 2 hours. High local concentration of 
    
    
    
    favors over-bromination.[1]
  • Quenching: Do not quench with water immediately.[1] Pour into ice/saturated

    
      to instantly destroy unreacted bromine, preventing reaction during workup.
    

Visualizing the Reaction Landscape[2]

The following diagram maps the critical pathways. The "Green Path" represents the desired workflow, while "Red Paths" indicate failure modes discussed above.

ReactionPathways SM 1-(3,5-dichloropyridin-2-yl) ethanone Intermediate 2-Bromo-1-(3,5-dichloropyridin-2-yl) ethanone (Target Electrophile) SM->Intermediate Bromination DiBromo Dibromo Impurity (Over-reaction) SM->DiBromo Excess Br2 / High Temp Bromine Br2 / AcOH (0°C) Intermediate->Intermediate Store at -20°C Argon Hydroxy α-Hydroxy Ketone (Hydrolysis) Intermediate->Hydroxy H2O / Wet Solvent Dimer Pyridinium Dimer (Self-Alkylation) Intermediate->Dimer Storage > RT Concentrated Soln Thiazole 2-Aminothiazole Derivative Intermediate->Thiazole Thiourea / EtOH (Desired)

Caption: Reaction landscape for 3,5-dichloropyridin-2-yl ethanone derivatives, highlighting critical control points for impurity minimization.

FAQ: Rapid Troubleshooting

Q: Can I use LCMS to monitor the bromination reaction? A: Use caution. The C-Br bond is labile under Electrospray Ionization (ESI) conditions.[1] You may see a false "de-brominated" peak (the starting material mass) due to in-source fragmentation.[1] Always cross-verify with TLC or NMR.[1]

Q: Why is my yield low when using acetone as a solvent for substitution? A: Acetone can react with strong nucleophiles or bases (aldol condensation) or form ketals if acid is present.[1] For this specific pyridine scaffold, Acetonitrile (ACN) or Ethanol are superior choices due to their chemical inertness toward the highly electrophilic ketone.[1]

Q: How do I remove the "sticky" polymer if it forms? A: The polymer is often insoluble in ether but soluble in chlorinated solvents.[1]

  • Dissolve the crude mixture in minimal DCM.

  • Precipitate the polymer by adding excess diethyl ether or hexanes.[1]

  • Filter off the sticky solid; the filtrate contains your monomer.[1]

References

  • BenchChem. (2025).[1][2][3][4] Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives. (Technical Note: Applied methodology for alpha-bromination of electron-deficient aromatics). [1]

  • PubChem. (2025).[1][5] 2-Bromo-1-(pyridin-2-yl)ethanone - Compound Summary. National Library of Medicine.[1] (Physicochemical data and stability profiles). [1]

  • Smolecule. (2023).[1] Synthesis Methods for this compound. (Specific bromination protocols).

  • Heterocyclic Letters. (2021). Scalable process for preparation of bromopyridines. (Background on pyridine ring stability and halogenation).

Sources

Purification strategies for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Introduction: The Stability Paradox

You are likely working with This compound as a critical intermediate for heterocycle synthesis (e.g., imidazopyridines or thiazoles).[1][2] This molecule presents a classic "stability paradox": it is highly reactive toward nucleophiles (the desired trait) but consequently unstable during standard purification.

The electron-deficient 3,5-dichloropyridine ring enhances the electrophilicity of the


-carbon, making this compound a potent lachrymator  and highly susceptible to:
  • Hydrolysis (to the

    
    -hydroxy ketone).
    
  • Degradation on Silica (acid-catalyzed decomposition).[2]

  • Photolysis (C-Br bond homolysis).[2]

This guide prioritizes non-chromatographic isolation to preserve yield and integrity.

Part 1: Critical Safety & Handling (Read First)

WARNING: Lachrymator & Corrosive Agent [2]

  • The "Weeping" Effect: This compound is a severe lachrymator.[2] Even trace amounts of dust or vapor can incapacitate a lab.[2] Always handle solids in a fume hood.[2]

  • Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate nearby.[2] Dip all spatulas, glassware, and gloves into this solution before removing them from the hood to quench active bromide residues.

Part 2: Synthesis Troubleshooting (Root Cause Analysis)

Before purification, ensure your crude profile is manageable.[2] The most common failure mode is over-bromination .[2]

Q: Why do I have significant di-brominated impurity ( Product)?

A: The introduction of the first bromine withdraws electrons, theoretically deactivating the molecule. However, in the presence of excess acid (HBr byproduct), the enolization of the mono-bromo species can compete with the starting material.[1]

  • Solution:

    • Stoichiometry: Use a slight deficit of Bromine/NBS (0.95 eq) to leave unreacted starting material rather than generating the di-bromo species. Starting material is easier to separate than the di-bromo analog.[1][2]

    • Acid Scavenging: If using NBS, add a catalytic amount of non-nucleophilic acid (e.g., TsOH) but avoid large excesses of HBr.

Reaction Pathway & Impurity Profile

Visualizing the competition between productive synthesis and degradation.

ReactionPathway cluster_0 Critical Control Point SM Starting Material (Acetyl Pyridine) Mono Target Product (Mono-Bromo) SM->Mono + Br2/NBS (Kinetic Control) Di Impurity A (Di-Bromo) Mono->Di + Excess Br2 (Over-reaction) Hydroxy Impurity B (Hydroxy Ketone) Mono->Hydroxy + H2O/Silica (Hydrolysis)

Figure 1: Reaction pathway showing the critical window for stopping the reaction to prevent di-bromination and hydrolysis.

Part 3: Purification Methodologies

Strategy A: Recrystallization (Recommended)

Recrystallization is superior to chromatography for this compound because it avoids silica-induced degradation and minimizes exposure to atmospheric moisture.[2]

Q: Which solvent system is best? A: The 3,5-dichloro substitution significantly lowers the solubility compared to the non-chlorinated analog.

Solvent SystemSuitabilityProtocol Notes
Ethanol (Abs.) High Dissolve hot (

).[1][2] Cool slowly to RT, then

. Yields needles.[2]
EtOH / Water Medium Use if product is too soluble in pure EtOH. Add water dropwise to hot solution until turbid.
Hexane / EtOAc High Dissolve in min.[2][3] EtOAc, add warm Hexane until cloudy. Good for removing non-polar tars.[2]
Isopropanol Medium Good alternative to EtOH; higher boiling point allows better dissolution of crude solids.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5-8 mL per gram) and heat to a gentle boil.

  • Filtration (Hot): If black specks (oxidized polymer) remain insoluble, filter the hot solution rapidly through a glass wool plug.[2]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 30 minutes. Do not rush this step; rapid cooling traps impurities.[2]

  • Finishing: Place in an ice bath for 1 hour.

  • Collection: Filter on a sintered glass funnel. Wash with cold ethanol (

    
    ).[2]
    
  • Drying: Vacuum dry at room temperature . Do not heat, as the product can sublime or degrade.

Strategy B: Column Chromatography (The "Last Resort")

Use this only if the crude purity is <70% or if recrystallization fails to remove the di-bromo impurity.

Q: My product turns yellow/brown on the column. Why? A: Silica gel is slightly acidic (


).[2] This acidity catalyzes the hydrolysis of the C-Br bond and potentially protonates the pyridine ring, causing streaking.[1]

The "Neutralized Silica" Protocol:

  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) .[2]

  • Packing: Pour the column and flush with 2 column volumes of pure eluent (to remove excess TEA, which might react with the bromide).

  • Eluent: Use a gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar di-bromo impurity).[2]

    • Product: Typically elutes around 15-20% EtOAc.[1][2]

  • Speed: Run the column fast . Do not let the compound sit on silica overnight.[2]

Decision Logic: Selecting the Right Path

PurificationLogic Start Crude Mixture Analysis (TLC/NMR) PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Main Impurity? PurityCheck->ImpurityType No Recryst Recrystallization (Ethanol) PurityCheck->Recryst Yes ImpurityType->Recryst Starting Material (Polarity diff is high) Column Flash Chromatography (Neutralized Silica) ImpurityType->Column Di-bromo / Tars (Complex mixture)

Figure 2: Decision tree for selecting the optimal purification method based on crude analysis.

Part 4: Storage & Stability FAQs

Q: Can I store this compound in solution? A: No. In solution (especially polar solvents), the pyridine nitrogen of one molecule can attack the alpha-carbon of another, leading to dimerization (quaternary ammonium salts). Store as a solid .

Q: What are the optimal storage conditions? A:

  • Temperature:

    
     (Refrigerator).
    
  • Atmosphere: Under Argon or Nitrogen.[2]

  • Container: Amber glass (protect from light).[2]

  • Shelf-life: Properly stored, it is stable for 3-6 months.[1][2] If it turns green/black, significant decomposition has occurred.[2]

References

  • UMass Amherst. (n.d.).[2] Organic Chemistry Lab Techniques: Recrystallization. Retrieved from [Link]

Sources

Handling lachrymatory properties of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BK-35-DCP-SAFE Status: Open Priority: Critical (Lachrymator / Skin Corrosive) Assigned Specialist: Senior Application Scientist

Executive Summary

You have reached the technical support hub for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 87437-41-0). This compound is a potent


-haloketone , a class of chemicals historically used as riot control agents (tear gas).[1] In the laboratory, it presents a dual hazard: immediate, debilitating lachrymation (tearing) and severe, delayed skin necrosis due to alkylation of tissue proteins.

This guide replaces standard generic safety advice with a field-proven, mechanism-based protocol designed to maintain containment and neutralize hazards before they breach your engineering controls.

Part 1: The "Emergency" Ticket (Immediate Response)

Q: I dropped a vial or spilled a solution outside the hood. The lab is clearing out. What is the immediate protocol?

A: Evacuate, Isolate, and Deactivate. Do not attempt to wipe this up with paper towels immediately; you will increase the surface area and vapor pressure of the lachrymator.

  • Evacuation: Clear the room immediately. The lachrymatory threshold is extremely low (< 1 ppm).

  • PPE Upgrade: Re-enter only wearing full respiratory protection (Full-face respirator with P100/Organic Vapor cartridges) and double-gloving (Nitrile inner, Silver Shield/Laminate outer).

  • Chemical Neutralization (The "Blanket" Method):

    • Do not sweep.

    • Cover the spill gently with a Decontamination Slurry (See Table 1) to chemically destroy the C-Br bond.

    • Allow to sit for 20–30 minutes. The nucleophiles in the slurry will displace the bromide, converting the lachrymator into a non-volatile derivative.

  • Cleanup: Once neutralized, absorb the slurry with vermiculite and dispose of it as hazardous chemical waste.

Part 2: The "Setup" Ticket (Proactive Handling)

Q: Standard nitrile gloves degrade quickly. What PPE is actually effective?

A: Barrier laminates are non-negotiable.


-Bromo ketones are highly lipophilic alkylating agents. They permeate standard nitrile rubber rapidly. Once they reach the skin, they do not burn immediately; they alkylate proteins, leading to delayed blistering and necrosis.
Table 1: Required PPE & Engineering Controls
ComponentSpecificationTechnical Rationale
Primary Glove Silver Shield® (Laminate) Impermeable to small organic halides. Standard nitrile offers <5 min breakthrough protection.
Secondary Glove Nitrile (5 mil minimum)Worn over the laminate to provide dexterity and grip (laminates are slippery).
Respiratory Fume Hood (Face Velocity >100 fpm)Primary containment. Work at least 6 inches inside the sash.
Glassware NO ACETONE CRITICAL: Never rinse glassware with acetone. Residual bromine/HBr reacts with acetone to form Bromoacetone , a WWII-era chemical weapon.
Traps NaOH / Thiosulfate BubblerNeutralizes acidic fumes (HBr) and entrained lachrymatory vapors during vacuum steps.
Part 3: The "Process" Ticket (Synthesis & Workup)

Q: I am removing solvent on the rotovap and the pump exhaust is making everyone cry. How do I stop this?

A: You are distilling the lachrymator into the lab atmosphere.


-Bromo ketones often sublime or co-distill with solvents. A standard dry-ice trap is insufficient because it only condenses; it does not contain the vapor pressure fully.

The "Double-Trap" Protocol:

  • Primary Trap: Dry ice/Acetone (Standard solvent collection).

  • Secondary "Scrubber" Trap: Place a gas washing bottle (bubbler) between the vacuum pump and the dry ice trap. Fill it with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) or Ethanolic KOH .

    • Mechanism:[1][2][3][4] Any vapors escaping the cold trap must pass through this nucleophilic solution, which chemically destroys the alkyl halide before it hits the pump exhaust.

Q: How do I clean my glassware safely?

A: The "Ethanolic Potash" Soak.

  • Do NOT use Acetone. (See Table 1).

  • Prepare a bath of Ethanol (or Methanol) + 10% NaOH (aq) .

  • Submerge all contaminated spatulas, flasks, and stir bars in this bath for 1 hour.

  • Chemistry: The hydroxide ion (

    
    ) attacks the 
    
    
    
    -carbon, displacing the bromide (S
    
    
    2 reaction) and forming a non-lachrymatory
    
    
    -hydroxy ketone.
  • Rinse with water after the soak is complete.

Part 4: Visualizing the Workflow
Diagram 1: Safe Handling Workflow

This flowchart illustrates the critical decision points to prevent exposure during the experimental lifecycle.

HandlingWorkflow Start Start: Weighing Reagent PPE_Check PPE Check: Silver Shield Gloves + Goggles? Start->PPE_Check Transfer Transfer in Fume Hood (Sash < 18 inches) PPE_Check->Transfer Yes Reaction Reaction Phase (Monitor HBr evolution) Transfer->Reaction Quench Quench/Workup Reaction->Quench Decision_Solvent Solvent Removal? Quench->Decision_Solvent Rotovap_Trap INSTALL SCRUBBER TRAP (Na2S2O3 or KOH) Decision_Solvent->Rotovap_Trap Yes Cleanup Glassware Cleanup Decision_Solvent->Cleanup No Rotovap_Trap->Cleanup Acetone_Check Using Acetone? Cleanup->Acetone_Check Warning STOP! Forms Bromoacetone (Chemical Weapon) Acetone_Check->Warning Yes Safe_Wash Use Ethanolic NaOH Soak Acetone_Check->Safe_Wash No

Caption: Operational workflow emphasizing the critical "No Acetone" rule and the requirement for vacuum scrubbers.

Part 5: The Science of Decontamination

Q: Why does the "Decon Solution" work?

A: Nucleophilic Substitution (S


2). 
The lachrymatory effect is caused by the alkylation of the TRPA1 ion channel  in your corneal nerves. The chemical is an electrophile.[1][4] To destroy it, we must react it with a strong nucleophile in the flask, not in your eye.
Diagram 2: Neutralization Mechanism

The following diagram details how Sodium Thiosulfate or Hydroxide destroys the lachrymator.

Mechanism Lachrymator 2-Bromo-1-(...)-ethanone (Electrophile) TS Transition State (SN2 Attack) Lachrymator->TS Nucleophile Nucleophile (OH- or S2O3--) Nucleophile->TS Product Non-Volatile Derivative (Alcohol or Thioether) TS->Product LeavingGroup Bromide Ion (Br-) (Harmless Salt) TS->LeavingGroup

Caption: S_N2 reaction mechanism where the lachrymatory C-Br bond is cleaved by a nucleophile.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5469, 1-Bromo-3,3-dimethylbutan-2-one (Related Alpha-Bromo Ketone Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Optimizing reaction temperature for 3,5-dichloro-2-(bromoacetyl)pyridine substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Substitutions & Cyclizations Reference ID: TS-GUIDE-35DCP-2024 Status: Active

Executive Summary: The Thermal Reactivity Profile

3,5-dichloro-2-(bromoacetyl)pyridine is a high-energy "warhead" intermediate. Its reactivity is governed by two competing electronic factors that dictate your temperature strategy:

  • The "Super-Electrophile" Effect: The chlorine atoms at positions 3 and 5 are strongly electron-withdrawing. This makes the

    
    -carbon (C-Br) and the carbonyl carbon significantly more electrophilic than in unsubstituted 2-(bromoacetyl)pyridine.
    
    • Implication: Nucleophilic substitutions (

      
      ) occur rapidly, often requiring lower temperatures  (
      
      
      
      ) to prevent over-reaction.
  • The Acidity Trap: The same electron-withdrawing effect significantly increases the acidity of the

    
    -methylene protons (
    
    
    
    ).
    • Implication: In the presence of base and heat (

      
      ), the molecule is prone to self-condensation (aldol-like)  and polymerization , leading to the dreaded "black tar" outcome.
      
Temperature Optimization Matrix
Reaction TypeTarget NucleophileRecommended SolventOptimal Temp (

)
Critical Failure Temp (

)

Substitution

Amines
DCM, DMF, MeCN


(Polymerization)

Substitution
Carboxylates / ThiolsAcetone, DMF


(Hydrolysis/Elimination)
Hantzsch Cyclization Thioamides / ThioureasEthanol, iPrOH

(Reflux)

(Incomplete Aromatization)
Storage N/AInert Atmosphere


(Slow Decomposition)

Reaction Pathway & Logic Map

The following diagram illustrates the kinetic vs. thermodynamic pathways available to the substrate. Note how temperature acts as the "gatekeeper" between clean substitution and degradation.[1][2]

ReactionPathways Substrate 3,5-Dichloro-2- (bromoacetyl)pyridine SN2_Product Substitution Product (Clean) Substrate->SN2_Product Low T (0°C) Weak Base Thiazole Thiazole Derivative (Hantzsch) Substrate->Thiazole Thioamide + Heat (Reflux) Tar Polymer/Tar (Self-Condensation) Substrate->Tar High T (>40°C) Strong Base Hydrolysis Hydrolyzed Alcohol (Inactive) Substrate->Hydrolysis Moisture + Heat (Wet Solvent) Nu Nucleophile (Amine/Thiol)

Figure 1: Reaction landscape showing how temperature and reagents dictate product vs. degradation pathways.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and tarry within 15 minutes. What happened?

Diagnosis: Base-Induced Polymerization. The 3,5-dichloro substitution makes the


-protons highly acidic. If you used a strong base (e.g., NaOH, KOH, or even excess TEA) combined with temperatures 

, you triggered an enolate formation that led to rapid self-polymerization. The Fix:
  • Lower Temperature: Run the addition at

    
     or 
    
    
    
    .
  • Change Base: Switch to a heterogeneous mild base like

    
      or 
    
    
    
    suspended in acetone/DCM. If a soluble base is needed, use DIPEA (Hünig's base) but add it slowly at low temperature.
Q2: I see starting material consumption, but the product mass is M-80 (Br loss) + 17 (OH).

Diagnosis: Hydrolysis. The C-Br bond is extremely labile. Trace water in your solvent, especially at elevated temperatures (


), will rapidly displace the bromide with hydroxide.
The Fix: 
  • Dry Solvents: Use anhydrous DCM or DMF.

  • Atmosphere: Perform the reaction under

    
     or Argon.
    
  • Lachrymator Check: If the reaction stops smelling pungent (like tear gas) but yields no solid product, you likely hydrolyzed it to the alcohol, which is water-soluble and lost during aqueous workup.

Q3: For Hantzsch thiazole synthesis, the reaction stalls at an intermediate.

Diagnosis: Incomplete Dehydration. The reaction with thiourea/thioamide proceeds in two steps: (1)


 displacement (fast, works at RT), and (2) Cyclization/Dehydration (slow, requires heat).
The Fix: 
  • Step-Wise Heating: Start at RT for 1 hour to ensure the displacement is complete, then ramp to reflux (

    
     in EtOH) for 2–4 hours to drive the aromatization.
    
  • Scavenger: Ensure no acid buildup inhibits the cyclization (though Hantzsch is often acid-catalyzed, excess HBr can sometimes precipitate the intermediate).

Validated Experimental Protocols

Protocol A: Nucleophilic Substitution (Amines/Thiols)

Target: Kinetic Control (Minimizing side reactions)

  • Preparation: Dissolve 3,5-dichloro-2-(bromoacetyl)pyridine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to

    
      using an ice bath.
    
  • Addition: Add the nucleophile (1.1 eq) and DIPEA (1.2 eq) dropwise over 10 minutes.

    • Critical: Do not let the internal temperature rise above

      
      .
      
  • Monitoring: Stir at

    
     for 30 minutes. Check TLC/LCMS.
    
    • Decision Point: If SM remains, warm to RT (

      
      ) for 1 hour. Do not heat. 
      
  • Quench: Wash with cold saturated

    
    .
    
Protocol B: Hantzsch Thiazole Synthesis

Target: Thermodynamic Control (Driving cyclization)

  • Mixing: Combine substrate (1.0 eq) and Thioamide/Thiourea (1.05 eq) in Ethanol (0.2 M).

  • Stage 1 (Displacement): Stir at Room Temperature for 1 hour.

    • Observation: A precipitate (the intermediate hydrobromide salt) often forms.

  • Stage 2 (Cyclization): Heat the suspension to Reflux (

    
    )  for 2–3 hours.
    
    • Success Marker: The suspension usually clears (product dissolves) or changes crystalline form.

  • Isolation: Cool to

    
    . The product often crystallizes out as the HBr salt. Filter and wash with cold ether.
    

Decision Logic for Optimization

Use this flowchart to determine your next experimental step based on your current results.

OptimizationLogic Start Start Optimization Check_Color Is reaction dark/black? Start->Check_Color Check_SM Is SM consumed? Check_Color->Check_SM No (Amber/Clear) Action_Cool CRITICAL: Lower Temp to -10°C Switch to weaker base Check_Color->Action_Cool Yes (Tar) Check_Product Is Product Mass Correct? Check_SM->Check_Product Yes Action_Heat Increase Temp to Reflux (Check for Cyclization) Check_SM->Action_Heat No (Stalled) Action_Dry Dry Solvents Check for Hydrolysis Check_Product->Action_Dry No (M-Br+OH) Success Isolate Product Check_Product->Success Yes

Figure 2: Troubleshooting decision tree for temperature and condition adjustments.

References

  • EvitaChem. (n.d.). 2-(Bromoacetyl)pyridine hydrobromide Properties and Stability. Retrieved from 3

    • Context: Establishes the heat sensitivity and storage requirements (refrigeration) for the substrate class.[3]

  • Sarex. (2025). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial Conditions. Retrieved from 2

    • Context: Provides industrial data on decomposition pathways (hydrolysis/fragmentation) triggered by heat and moisture.[2]

  • Erian, A. W., et al. (2003). The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from 4
    
    • Context: Comprehensive review of reactivity, confirming the electrophilic enhancement by carbonyls and the mechanism of Hantzsch thiazole synthesis.
  • ChemicalBook. (2026). Synthesis of 2-bromo-1-(2-pyridyl)-1-acetone hydrobromide. Retrieved from 5

    • Context: Validates the standard protocol of bromination and subsequent temper

Sources

Solving solubility issues of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone in Ethanol Ticket ID: #SOL-PYR-35DC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering difficulties dissolving This compound (hereafter Compound A ) in ethanol. This is a common but deceptive issue. While often categorized as a "solubility" problem, it is frequently a stability issue masked by slow dissolution kinetics.

Compound A is an


-bromo ketone attached to an electron-deficient pyridine ring.[1] This structure creates a "perfect storm" in ethanol:
  • High Lattice Energy: The 3,5-dichloro substitution increases lipophilicity and crystal packing stability, resisting dissolution in polar protic solvents.

  • Chemical Instability: Ethanol is a nucleophile. Upon heating (to force dissolution), ethanol can attack the

    
    -carbon, displacing the bromide (solvolysis) or forming ketals, especially if traces of HBr (acid catalyst) are present.
    

This guide provides a diagnostic workflow to distinguish between physical insolubility and chemical degradation, followed by optimized protocols for handling this compound.

Module 1: Diagnostic Workflow

Before applying heat or adding solvent, determine if you are fighting thermodynamics (solubility) or kinetics (reaction).

Interactive Troubleshooting Logic

SolubilityDiagnostics Start User Issue: Compound A won't dissolve in Ethanol Heat Did you apply heat (>40°C)? Start->Heat Dissolved Did it dissolve eventually? Heat->Dissolved Yes SolubilityIssue Diagnosis: Physical Solubility Limit (High Lattice Energy) Heat->SolubilityIssue No (Remains solid) TLC Run TLC/LCMS immediately vs. Fresh Standard Dissolved->TLC Yes Dissolved->SolubilityIssue No (Precipitates on cooling) Purity Is the profile clean? TLC->Purity Purity->SolubilityIssue Yes (Single Spot) StabilityIssue Diagnosis: Solvolysis/Degradation (Ethanol Attack) Purity->StabilityIssue No (New spots/smearing) Action1 Action: Use Co-solvent (DCM/THF) or Switch to Acetonitrile SolubilityIssue->Action1 Action2 Action: Reduce Temp. Neutralize Acid Traces StabilityIssue->Action2

Figure 1: Diagnostic decision tree to isolate physical solubility constraints from chemical instability events.

Module 2: The "Ethanol Trap" (Mechanistic Insight)

Why does this specific molecule struggle in ethanol?

The Solvolysis Risk

The pyridine ring is electron-deficient (due to the nitrogen and two chlorine atoms). This pulls electron density away from the ketone, making the


-carbon highly electrophilic.
  • The Reaction: Ethanol (

    
    ) acts as a nucleophile, attacking the 
    
    
    
    -carbon and displacing the bromide (
    
    
    ).
  • The Catalyst: This reaction produces

    
    .[2] The generated acid autocatalyzes further degradation, including ketal formation at the carbonyl group.
    

Equation:



Solubility Parameters

Compound A is moderately lipophilic (


) [1]. Ethanol is highly polar. The energy required to break the crystal lattice of the dichloropyridine moiety is high.
ParameterEthanolCompound A (Est.)[1][3][4][5][6]Compatibility
Polarity HighLow-MediumPoor
H-Bonding Donor/AcceptorAcceptor onlyModerate
Reactivity NucleophilicElectrophilicDangerous (with heat)

Module 3: Optimized Solubilization Protocols

Do not rely on boiling ethanol alone. Use these validated strategies based on your downstream application.

Scenario A: Reaction Solvent (e.g., Hantzsch Synthesis)

Goal: You need the compound in solution to react with a thioamide or amine.

The "DCM-Spike" Method: Instead of forcing solubility in ethanol, use a "carrier" solvent.

  • Weigh Compound A into the flask.

  • Add Dichloromethane (DCM) (0.5 – 1.0 mL per gram of compound). Swirl to dissolve. It should dissolve readily at Room Temperature (RT).

  • Add the required amount of Ethanol slowly with vigorous stirring.

    • Note: If a fine precipitate forms, it is likely amorphous and reactive, which is better than the crystalline starting material.

  • Add your reagents immediately.

Why this works: DCM breaks the crystal lattice energy without heat. The subsequent ethanol addition provides the protic environment needed for the Hantzsch mechanism without prolonged thermal exposure of the starting material [2].

Scenario B: Recrystallization / Purification

Goal: You are trying to clean up the solid.[5]

Protocol: The Acidified Alcohol Method If you must recrystallize from ethanol, you must suppress the solvolysis.

  • Solvent Prep: Use Ethanol containing 1% aqueous HBr or Acetic Acid. (Acid suppresses the formation of the enol intermediate often required for certain degradation pathways, though it won't stop direct

    
     solvolysis completely; keeping time short is key).
    
  • Dissolution: Heat the solvent to boiling first, then add it to the solid. Do not boil the solid in the solvent for minutes.

  • Cooling: Allow to cool to RT, then chill to 0°C.

  • Filtration: Filter immediately. Wash with cold hexanes (not ethanol).

Better Alternative: Switch to Acetonitrile (ACN) .

  • ACN is polar but non-nucleophilic.

  • Compound A typically has a steep solubility curve in ACN (soluble hot, insoluble cold).

  • Risk of solvolysis is zero.

Module 4: Frequently Asked Questions (FAQs)

Q1: I heated the ethanol solution to reflux, and it turned yellow/orange. Is this normal?

  • Answer: No. Pure

    
    -bromo ketones are typically white or off-white. A yellow/orange color indicates the liberation of Bromine (
    
    
    
    ) or the formation of conjugated byproducts (dehydrobromination). You have likely degraded 10-20% of your material. Check purity by TLC before proceeding.

Q2: Can I use Methanol instead of Ethanol?

  • Answer: Absolutely not. Methanol is a stronger nucleophile than ethanol and will displace the bromide much faster (

    
     reaction), forming the 
    
    
    
    -methoxy derivative.

Q3: The compound "oils out" instead of crystallizing from ethanol.

  • Answer: This is common with chlorinated pyridines. The melting point is suppressed by impurities.

    • Fix: Re-dissolve the oil in a small amount of DCM. Add Hexane or Heptane until cloudy. Scratch the glass with a spatula to induce nucleation. Once solid forms, you can attempt the ethanol recrystallization again, or stick to the DCM/Hexane system.

Q4: I need to store a solution of this compound. Is ethanol okay?

  • Answer: No. In solution, the reaction with ethanol will proceed slowly even at room temperature. Store the solid dry at 4°C. If you must store a solution, use Anhydrous DCM or Toluene and keep it at -20°C.

References

  • PubChem. (2025).[3][4][7] this compound - Chemical Properties and Toxicity Data. National Library of Medicine. [Link]

  • Podgoršek, A., et al. (2009). Halogenation of Ketones with N-Halosuccinimides. Current Organic Chemistry. (General reference for stability of -halo ketones in polar solvents).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.


-Bromo ketones are potent lachrymators and skin irritants.

Sources

Controlling regioselectivity when reacting 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging α-bromoketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control regioselectivity and achieve your desired synthetic outcomes.

Core Concepts: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from its nature as an α-haloketone. The presence of a bromine atom alpha to a carbonyl group, which is attached to a strongly electron-withdrawing dichloropyridine ring, creates two primary electrophilic sites susceptible to nucleophilic attack.[1][2][3] Mastering control over which site the nucleophile attacks is the key to successful and reproducible synthesis.

The two competing reaction pathways are:

  • Attack at the α-Carbon (Cα): This is a classic SN2 reaction, where the nucleophile displaces the bromide leaving group. This pathway is fundamental for the synthesis of many heterocyclic systems, such as imidazo[1,2-a]pyridines.[4]

  • Attack at the Carbonyl Carbon (C=O): The carbonyl carbon is also electrophilic and can be attacked by nucleophiles. This can lead to addition products or, under certain basic conditions, trigger rearrangements like the Favorskii rearrangement.[3][5][6]

The regioselectivity of these reactions is governed by a number of factors including the nature of the nucleophile, solvent, base, and reaction temperature.[1]

G cluster_main Competing Nucleophilic Attack Pathways Start This compound + Nucleophile (Nu⁻) Path_A Attack at α-Carbon (Cα) (Sₙ2 Displacement) Start->Path_A 'Soft' Nucleophiles Polar Aprotic Solvents Path_B Attack at Carbonyl Carbon (C=O) (Carbonyl Addition) Start->Path_B 'Hard' Nucleophiles Strong Bases Product_A α-Substituted Ketone (e.g., for Imidazopyridine Synthesis) Path_A->Product_A Product_B Addition Products or Favorskii Rearrangement Path_B->Product_B

Caption: Competing reaction pathways for nucleophilic attack.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.

Potential Cause Explanation & Troubleshooting Steps
Insufficiently Nucleophilic Reagent The electron-withdrawing nature of the dichloropyridine ring can deactivate the molecule to some extent. Ensure your nucleophile is sufficiently potent. For nitrogen nucleophiles like 2-aminopyridines, the basicity is crucial. Electron-donating groups on the nucleophile will increase its reactivity.
Suboptimal Reaction Temperature Many SN2 reactions with α-bromoketones require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 40-80 °C) while monitoring for side product formation.
Inappropriate Solvent The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.[7][8] Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its potency.[7][9]
Degraded Starting Material α-Bromoketones can be lachrymatory and are sensitive to moisture and light over time. Ensure you are using a fresh or properly stored bottle of this compound. Check the purity by NMR or LC-MS before use.
Problem 2: Poor Regioselectivity (Mixture of Cα and C=O Attack Products)

Symptoms: You observe multiple products in your reaction mixture, corresponding to both α-substitution and carbonyl addition/rearrangement.

This is the most common challenge. The key to controlling regioselectivity lies in understanding the Hard and Soft Acids and Bases (HSAB) principle.

  • The α-carbon (Cα) is a soft electrophilic center.

  • The carbonyl carbon (C=O) is a hard electrophilic center.[10]

To favor the desired SN2 reaction at the α-carbon, you should use a soft nucleophile.

Factor To Favor Sₙ2 at α-Carbon (Desired) To Favor Carbonyl Attack (Undesired)
Nucleophile Use soft nucleophiles . These are typically larger, more polarizable atoms with lower charge density. Examples: Amines (R-NH₂), Thiols (R-SH), Iodide (I⁻).Avoid hard nucleophiles . These are smaller, less polarizable, and often highly charged. Examples: Hydroxide (OH⁻), Alkoxides (RO⁻), Fluoride (F⁻).
Solvent Use polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile). These solvents enhance the reactivity of nucleophiles, favoring the SN2 pathway.[8][11]Polar protic solvents (e.g., water, methanol) can stabilize charged intermediates that may be involved in carbonyl addition pathways.
Base If a base is required, use a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge, DBU) to deprotonate a precursor without directly attacking the electrophile.Strong, hard bases like NaOH or NaOMe will preferentially attack the carbonyl or abstract an α'-proton, leading to side reactions.
Temperature Lower temperatures generally favor the kinetically controlled SN2 product.Higher temperatures can sometimes provide the activation energy needed for less favorable pathways or rearrangements.
Problem 3: Formation of a Rearranged Product (Favorskii Rearrangement)

Symptoms: You isolate a carboxylic acid derivative (acid, ester, or amide) instead of the expected α-substituted product. This is a classic sign of the Favorskii rearrangement.[5][6]

Mechanism Trigger: The Favorskii rearrangement is initiated by a strong base abstracting a proton from the α'-carbon (the carbon on the other side of the carbonyl).[3][12] This forms an enolate which then displaces the bromide in an intramolecular SN2 reaction to form a highly strained cyclopropanone intermediate.[12][13] The nucleophilic base then attacks this intermediate, leading to ring-opening and the rearranged product.[12]

How to Avoid It:

  • Avoid Strong, Hard Bases: Do not use bases like NaOH, KOH, or sodium alkoxides (NaOMe, NaOEt) if your goal is simple substitution.[6]

  • Use a Weak, Non-nucleophilic Base: If a base is necessary (e.g., to neutralize HBr formed during the reaction), use a weaker base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (NEt₃) or pyridine.

  • Substrate Choice: The Favorskii rearrangement requires a proton on the α'-carbon. If your substrate lacks α'-protons, a quasi-Favorskii rearrangement can still occur but is less common.[12][13]

Caption: A troubleshooting decision-making flowchart.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for running SN2 reactions with this compound? A1: Acetone or acetonitrile are excellent starting points. They are polar aprotic solvents that dissolve the α-bromoketone and many common nucleophiles well. For less reactive nucleophiles, dimethylformamide (DMF) can be used to increase the reaction rate, but it requires higher temperatures to remove under vacuum during workup.

Q2: My reaction mixture is turning dark brown or black. What does this indicate? A2: Dark coloration often indicates decomposition or polymerization side reactions. This can be caused by excessive heat, a highly reactive and unstable intermediate, or impurities in the starting materials. Try running the reaction at a lower temperature. If a base is being used, consider adding it more slowly or using a weaker base. Ensure your reagents and solvent are pure and dry.

Q3: How can I effectively monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The starting α-bromoketone is relatively nonpolar, while the product, especially if it's a salt or a more polar heterocycle, will have a lower Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product being formed.

Q4: I am trying to synthesize an imidazo[1,2-a]pyridine derivative. What are the best conditions? A4: The synthesis of imidazo[1,2-a]pyridines is a very common application for this type of reagent.[14][15][16][17] A typical procedure involves reacting the this compound with a 2-aminopyridine derivative. The reaction proceeds via an initial SN2 attack by the endocyclic nitrogen of the aminopyridine, followed by cyclization.[4]

  • Solvent: Ethanol or isopropanol at reflux is a classic condition. DMF at 80-100 °C can also be effective.

  • Base: Often, no external base is needed as the 2-aminopyridine acts as both the nucleophile and the base to neutralize the HBr byproduct. However, adding a non-nucleophilic base like sodium bicarbonate can sometimes improve yields by preventing the formation of hydrobromide salts of the starting amine, which are less nucleophilic.

Experimental Protocol Example: Synthesis of 2-(3,5-dichloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridine

This protocol details a standard procedure for the synthesis of an imidazo[1,2-a]pyridine, a common reaction where controlling regioselectivity for Cα attack is paramount.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-methylpyridine (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 2-Amino-5-methylpyridine.

  • Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the α-bromoketone.

  • Add sodium bicarbonate to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure imidazo[1,2-a]pyridine product.

References

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Fiveable. (2025, August 15). α-bromoketone Definition.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Quora. (2018, May 13). What is the effect of solvent on SN2?
  • Chemistry LibreTexts. (2014, August 07). 8.2: Factors That Affect Sₙ2 Reactions.
  • SynArchive. (n.d.). Favorskii Rearrangement.
  • Al-Zaytoonah University. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • BenchChem. (n.d.). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.
  • Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones.
  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • National Center for Biotechnology Information. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
  • Chad's Prep. (n.d.). Factors Affecting SN2 Reactions.
  • Baran Lab. (2004, June 09). Pyridine Synthesis: Cliff Notes.
  • Columbia University. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • National Center for Biotechnology Information. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • ResearchGate. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines.
  • Indian Academy of Sciences. (n.d.). Hard and soft electrophilic and nucleophilic dissymmetry of α-oxoketenedithioacetals and p-nitro-o.
  • National Center for Biotechnology Information. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Master Organic Chemistry. (2012, April 11). Acid Base Reactions In Organic Chemistry.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis.
  • Reddit. (2022, July 21). Does anyone know why two bases are used as well as the reaction mechanism? I believe this to be a aldol reaction.
  • Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR.
  • Open Textbook Publishing. (n.d.). CHAPTER 8. ACID-BASE REACTIONS.
  • University of Alberta. (n.d.). 11.3. Substitution Reactions: SN1 Reactions.
  • ChemScene. (n.d.). 2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide.
  • Open Textbook Publishing. (n.d.). Chapter 1: Acid–Base Reactions.
  • SciSpace. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
  • PubChem. (n.d.). 2-bromo-1-(1H-pyrrol-2-yl)ethanone.

Sources

Technical Support Center: Storage & Handling of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic yields in cross-coupling or substitution reactions involving heteroaryl


-bromo ketones. The compound 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a highly reactive electrophile. Its synthetic utility in drug development stems from the extreme lability of its carbon-bromine (C-Br) bond; however, this exact mechanistic feature renders it inherently unstable during storage.

This guide bypasses generic advice to provide field-proven, self-validating protocols that ensure the absolute integrity of your chemical inventory.

Mechanistic Grounding: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it.


-Bromo ketones are notoriously susceptible to three primary degradation pathways (1)[1]:
  • Hydrolysis (Nucleophilic Attack): Atmospheric moisture acts as a nucleophile, displacing the labile bromide ion to form an

    
    -hydroxy ketone and hydrobromic acid (HBr). The generated HBr can autocatalytically accelerate further decomposition.
    
  • Photolysis: The C-Br bond is relatively weak and prone to homolytic cleavage upon exposure to UV or visible light, generating highly reactive bromine radicals that initiate complex polymerization cascades.

  • Thermal Degradation: Elevated temperatures provide the kinetic energy required for self-condensation reactions, turning the crystalline powder into a polymerized, intractable tar (2)[2].

StorageWorkflow Start This compound (Intact α-Bromo Ketone) Hydrolysis Moisture Exposure (Hydrolysis) Start->Hydrolysis Nucleophilic Attack Photolysis Light Exposure (Photolysis) Start->Photolysis Homolytic Cleavage Thermal Heat Exposure (Thermal Degradation) Start->Thermal Kinetic Acceleration Prod_Hydro α-Hydroxy Ketone + HBr Hydrolysis->Prod_Hydro Prod_Photo Bromine Radicals + Complex Mixtures Photolysis->Prod_Photo Prod_Therm Self-Condensation / Polymerization Thermal->Prod_Therm

Figure 1: Primary degradation pathways of this compound.

Quantitative Storage Parameters

To mitigate these pathways, strict environmental controls are mandatory. The following table summarizes the critical thresholds for storage (3)[3].

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20 °C (Long-term) / 0–8 °C (Short-term)> 25 °CSuppresses kinetic energy, preventing thermal self-condensation and slowing hydrolysis.
Atmosphere Argon or Nitrogen (Inert)Ambient Air (O₂/H₂O)Excludes atmospheric moisture, preventing nucleophilic displacement of the bromide.
Light Exposure Complete Darkness (Amber Glass)Direct UV/SunlightPrevents homolytic cleavage of the labile C-Br bond.
Container Tightly sealed, PTFE-lined capLoose cap / unlinedPTFE prevents chemical interaction; a tight seal maintains the inert gas blanket.
Standard Operating Procedure (SOP): Self-Validating Storage & Handling

Do not merely place the vial in a freezer. Follow this step-by-step methodology to ensure long-term stability.

Step 1: Equilibration (Moisture Exclusion) Upon removing the compound from the -20 °C freezer, place the sealed vial in a vacuum desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, initiating rapid hydrolysis.

Step 2: Aliquoting under Inert Atmosphere Transfer the vial to a glovebox or use a Schlenk line with a positive flow of dry Argon. Use oven-dried spatulas. Aliquot the required mass into a reaction flask. Causality:


-Bromo ketones are strong lachrymators and alkylating agents. Handling under Argon protects both the user and the compound from nucleophilic attack.

Step 3: Repackaging and Verification Flush the headspace of the master vial with dry Argon for 10 seconds. Seal tightly with a PTFE-lined cap, wrap the junction with Parafilm, and immediately return it to the -20 °C freezer.

Troubleshooting Guide & FAQs

Q1: My compound turned from a white powder to a yellow/brown sticky solid. What happened, and can I salvage it? A: The color change indicates the release of free bromine or the formation of polymeric degradation products, typically caused by photolysis or thermal degradation. The C-Br bond has undergone homolytic cleavage, generating radicals that catalyzed decomposition. Action: Do not attempt to use this batch. The degradation products will severely poison transition-metal catalysts in downstream cross-coupling reactions. Discard it according to hazardous waste protocols.

Q2: I accidentally left the vial on the benchtop overnight. Is it still usable? A: Ambient temperature and potential light exposure accelerate degradation. If the vial was tightly sealed and backfilled with Argon, the damage might be minimal. If it was exposed to ambient air, atmospheric moisture likely initiated hydrolysis. Action: You must perform the "Pre-Reaction Integrity Check Protocol" (see Q4) before proceeding. If purity has dropped below 95%, do not use it for sensitive syntheses.

Q3: What is the best way to prepare stock solutions to minimize degradation? A: Never store this compound as a solution.


-Bromo ketones degrade exponentially faster in solution, especially in nucleophilic or protic solvents (e.g., alcohols, or unpurified DMF containing dimethylamine impurities).
Action: Prepare solutions immediately before use in anhydrous, rigorously degassed aprotic solvents (e.g., dry DCM, THF, or MeCN).

Q4: How can I verify the integrity of my stored batch before a critical coupling reaction? A: Implement the following self-validating workflow. This system ensures that any degraded material is caught before it ruins a complex multi-step synthesis.

IntegrityCheck Step1 Step 1: Visual Inspection VisPass White/Off-White Powder Step1->VisPass Pass VisFail Yellow/Brown Solid Step1->VisFail Fail (Discard) Step2 Step 2: TLC Analysis (vs. Standard) VisPass->Step2 TLCPass Single Spot (Rf match) Step2->TLCPass Pass TLCFail Baseline Smearing / New Spots Step2->TLCFail Fail (Repurify) Step3 Step 3: 1H NMR Validation TLCPass->Step3 NMRPass Sharp Singlet (~4.5 ppm) Step3->NMRPass Validated for Use NMRFail Upfield Shifts (Hydrolysis) Step3->NMRFail Fail (Discard)

Figure 2: Self-validating workflow for pre-reaction integrity assessment.

Protocol Details:

  • Visual Assessment: The powder must be white to off-white and free-flowing. Any discoloration or clumping is an immediate failure.

  • TLC Analysis: Run a Thin Layer Chromatography plate against a known, pure standard. Degradation presents as baseline smearing (polymeric products) or a highly polar spot (the

    
    -hydroxy ketone).
    
  • ¹H NMR Spectroscopy: Dissolve a 5 mg sample in anhydrous CDCl₃. Look for the characteristic sharp singlet of the

    
    -protons adjacent to the bromine (typically around 
    
    
    
    4.5 ppm). If you observe new peaks shifting upfield, it confirms nucleophilic substitution of the bromine has occurred.
References
  • TCI America. "Safety Data Sheet: 3-(Bromoacetyl)pyridine Hydrobromide." TCI Chemicals.
  • Apollo Scientific. "Safety Data Sheet: 5-(Bromoacetyl)-1,3-benzodioxole." Apollo Scientific.
  • Numazawa, M., et al. "Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof." US Patent 10,836,788 B2.

Sources

Removing unreacted 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Case ID: #PUR-35-DCP Subject: Removal of unreacted


-bromo ketone intermediate from crude reaction mixtures.
Urgency:  High (Lachrymator/Skin Irritant)

Chemical Profile & Safety Advisory

Warning: this compound is a potent lachrymator and alkylating agent. It causes severe skin burns and eye damage.[1]

  • Handling: All manipulations must occur within a certified chemical fume hood.

  • Volatility: Do not concentrate reaction mixtures containing this intermediate to dryness on a rotary evaporator outside of a hood; the vapors are irritating.

  • Deactivation: All glassware and spills should be treated with a solution of sodium thiosulfate or dilute ammonia/ethanol to quench the alkylating capability before removal from the hood.

Troubleshooting Workflow: Decision Matrix

Select the purification pathway based on your scale and product stability.

PurificationWorkflow Start Crude Mixture Contaminated with This compound ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale Small Scale / High Value (< 500 mg) ScaleCheck->SmallScale LargeScale Scale Up / Bulk (> 1 g) ScaleCheck->LargeScale Resin Method A: Polymer-Supported Scavenging (Thiol/Amine) SmallScale->Resin Fastest/Cleanest Chromatography Method C: Modified Silica Chromatography SmallScale->Chromatography If Resin Unavailable LiquidWash Method B: Thiourea Chemical Wash LargeScale->LiquidWash Cost Effective LargeScale->Chromatography If Product Acid Sensitive

Figure 1: Decision matrix for selecting the optimal purification strategy based on reaction scale and resource availability.

Detailed Protocols

Method A: Polymer-Supported Scavenging (Recommended)

Best for: Medicinal chemistry, library synthesis, and protecting sensitive products. Mechanism: A polymer-bound nucleophile (thiol or amine) attacks the electrophilic


-carbon of the impurity via an 

mechanism, anchoring it to the solid bead. Filtration removes the bead and the impurity.
ParameterSpecification
Scavenger Type Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzylamine
Equivalents 2.0 - 4.0 equivalents relative to the estimated impurity
Solvent DCM, THF, or Ethyl Acetate
Time 1–4 hours at Room Temperature

Protocol:

  • Dissolve the crude mixture in DCM or THF.

  • Add Si-Thiol (or equivalent resin) to the vial.

  • Add a mild base (e.g., DIPEA, 0.5 eq relative to scavenger) to activate the thiol.

  • Agitate (shake or stir gently) for 2 hours.

  • Filter through a fritted cartridge or Celite pad.

  • Rinse the resin with solvent. The filtrate contains your purified product; the impurity remains on the resin.

Method B: The "Thiourea Wash" (Liquid-Liquid Extraction)

Best for: Large-scale removal where chromatography is difficult. Mechanism: Thiourea reacts rapidly with


-bromo ketones to form an isothiouronium salt . This salt is highly water-soluble, whereas your desired organic product (likely a heterocycle) remains in the organic layer.

Protocol:

  • Dissolve the crude organic mixture in Ethyl Acetate or DCM .

  • Prepare a 10% w/v aqueous solution of Thiourea .

  • Add the thiourea solution to the organic layer in a separatory funnel.

  • Critical Step: Shake vigorously for 5–10 minutes. The reaction occurs at the interface.

    • Note: If the reaction is slow, gently warm the biphasic mixture to 40°C with rapid stirring in a flask before transferring to the funnel.

  • Separate the layers. The unreacted bromo-ketone is now in the aqueous layer as the isothiouronium salt.

  • Wash the organic layer once with brine to remove residual thiourea.

  • Dry over

    
     and concentrate.
    
Method C: Chromatographic Optimization

Issue: Pyridine derivatives often "streak" or "tail" on silica gel due to interaction with acidic silanols. Solution: Deactivate the silica.[2]

Protocol:

  • Pre-treatment: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Eluent: Run the gradient (e.g., Hexane/Ethyl Acetate) maintaining 0.5% TEA throughout the run.

  • Visualization: The 3,5-dichloropyridine moiety is UV active. The

    
    -bromo ketone will typically be less polar than the cyclized product (e.g., imidazopyridine), eluting earlier.
    

Frequently Asked Questions (FAQs)

Q1: Why is my product streaking on the TLC plate even after purification? A: This is likely due to the basic nitrogen on the pyridine ring interacting with the acidic silica.[2] Add 1-2 drops of Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing chamber. If the spot tightens up, use Method C (TEA-buffered column) for purification [1].

Q2: Can I just recrystallize the mixture to remove the bromo-ketone? A: We generally advise against relying solely on recrystallization for this specific impurity.


-Halo ketones often "oil out" or co-crystallize with similar heterocyclic products. However, if your product is a high-melting solid, you can try triturating with cold diethyl ether or hexanes, as the bromo-ketone is moderately soluble in these solvents [2].

Q3: Is the "Thiourea Wash" safe for my product? A: Thiourea is a soft nucleophile. It is highly specific for alkyl halides (like the


-bromo ketone) and generally will not react with esters, amides, or the pyridine ring itself under mild conditions. If your product contains another highly reactive alkyl halide, use Method C  instead [3].

Q4: How do I dispose of the waste from Method B? A: The aqueous layer contains the isothiouronium salt of the pyridine and excess thiourea. It should be treated as halogenated organic waste (due to the dichloropyridine fragment) and not poured down the drain.

References

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Purification of 1-(3-Bromopyridin-2-yl)ethanone by Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-1-(3,5-dichlorophenyl)ethanone. Retrieved from

  • National Institutes of Health (PMC). (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. Retrieved from

Sources

Validation & Comparative

1H NMR interpretation of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone peaks

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone , a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals.

Content Type: Publish Comparison Guide Subject: Structural Validation & Reaction Monitoring Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The "Money Peak"

In the synthesis of this compound from its acetyl precursor, the primary analytical objective is confirming the quantitative conversion of the methyl ketone to the


-bromoketone.
  • The Critical Shift: The diagnostic signal is the disappearance of the methyl singlet at ~2.65 ppm and the emergence of the methylene bromide (

    
    ) singlet at 4.40 – 4.80 ppm .
    
  • Aromatic Signature: The 3,5-dichloro substitution pattern on the pyridine ring preserves a distinct pair of doublets (meta-coupling) in the aromatic region (7.8 – 8.6 ppm), which remains largely stable during the transformation.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, one must understand the electronic environment of the protons. The molecule consists of an electron-deficient pyridine ring and an electrophilic


-bromoacetyl tail.
Proton Environment Table
Proton IDPositionElectronic InfluencePredicted Shift (

)
Multiplicity

-Coupling (Hz)
H-6 Pyridine Ring (C6)

to Nitrogen (deshielding) Ortho to Cl (C5)
8.45 – 8.55 Doublet (d)

H-4 Pyridine Ring (C4)Flanked by two Cl atoms (C3, C5)

to Nitrogen
7.80 – 7.95 Doublet (d)

H-

Methylene (

)
Adjacent to Carbonyl (C=O) Adjacent to Bromine (Br)4.40 – 4.80 Singlet (s)-

Note on H-4: While H-4 is not adjacent to nitrogen, it is situated between two electron-withdrawing chlorine atoms (at positions 3 and 5), which maintains its shift relatively downfield compared to unsubstituted pyridine H-4.

Comparative Analysis: Product vs. Precursor

The most effective way to validate the product is by direct comparison with the starting material, 1-(3,5-dichloropyridin-2-yl)ethanone .

Spectral Comparison Table (in )
FeaturePrecursor (Starting Material)Product (Target) Status
Aliphatic Region Singlet @ ~2.65 ppm (

)
Singlet @ ~4.60 ppm (

)
Diagnostic
Aromatic H-6 Doublet @ ~8.50 ppmDoublet @ ~8.52 ppmConserved
Aromatic H-4 Doublet @ ~7.85 ppmDoublet @ ~7.90 ppmConserved
Impurity Flags N/ASinglet @ ~6.2 - 6.5 ppm (

)
Over-bromination
Decision Logic for Reaction Monitoring

The following diagram illustrates the logical workflow for interpreting the NMR data during synthesis monitoring.

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_Aliphatic Analyze Aliphatic Region (2.0 - 5.0 ppm) Start->Check_Aliphatic Peak_26 Major Peak at 2.6 - 2.7 ppm? Check_Aliphatic->Peak_26 Peak_46 Major Peak at 4.4 - 4.8 ppm? Check_Aliphatic->Peak_46 Result_SM Starting Material (Incomplete Reaction) Peak_26->Result_SM Yes Peak_60 Peak at > 6.0 ppm? Peak_46->Peak_60 Yes Result_Prod Target Product Confirmed Peak_60->Result_Prod No Result_Over Over-brominated Impurity (Dibromo) Peak_60->Result_Over Yes

Figure 1: Decision tree for validating the bromination of 1-(3,5-dichloropyridin-2-yl)ethanone.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift the


 peak by 

ppm), follow this standardized protocol.
Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 5–10 mg.

Step-by-Step Procedure
  • Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of

    
    . Ensure complete dissolution; suspension of solids will result in broadened peaks and poor shimming.
    
  • Acquisition:

    • Set probe temperature to 298 K (

      
      ).
      
    • Number of Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width (SW): -2 to 14 ppm.

    • Relaxation Delay (D1): 1.0 second (adequate for qualitative proton analysis).

  • Processing:

    • Reference the spectrum by setting the TMS singlet to 0.00 ppm (or residual

      
       to 7.26 ppm).
      
    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

    • Phase correct manually to ensure flat baseline around the aromatic region.

Troubleshooting & Impurity Profiling

Common issues in the synthesis of


-bromoketones include incomplete conversion and over-bromination.
The "Dibromo" Artifact

If the reaction is allowed to proceed too long or with excess bromine, the 2,2-dibromo-1-(3,5-dichloropyridin-2-yl)ethanone species forms.

  • Detection: Look for a singlet further downfield, typically

    
     ppm  (methine proton 
    
    
    
    ).
  • Remediation: This impurity is difficult to remove by recrystallization. Control stoichiometry strictly (0.95 – 1.0 eq of

    
    ).
    
Residual Acetic Acid

If synthesized in acetic acid (AcOH), a common solvent for this transformation:

  • Detection: Singlet at 2.10 ppm .

  • Remediation: Azeotrope with toluene or wash with saturated

    
     during workup.
    
Rotamers?

Unlike amide bonds, this ketone does not typically exhibit rotameric splitting at room temperature. Any "doubling" of peaks likely indicates a mixture of product and starting material, not conformational isomers.

References

  • Synthesis of 3,5-Dichloropyridine Derivatives

    • BenchChem Technical Guides. "Validating the Structure of 3,5-Dichloropyridine Derivatives." Link

  • General Alpha-Bromo Ketone Shifts

    • Sigma-Aldrich NMR Impurity Tables. "NMR Chemical Shifts of Common Impurities." Link

  • Precursor Characterization (1-(3,5-dichloropyridin-2-yl)ethanone)

    • PubChem Compound Summary. "1-(3,5-Dichloropyridin-2-yl)ethanone."[1][2][3] Link

  • Reaction Mechanism & Monitoring

    • Smolecule. "Synthesis of this compound." Link

Sources

Analytical Platform Comparison Guide: Mass Spectrometry of 3,5-Dichloro-2-(bromoacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Platform Selection, and Method Validation

Executive Summary

3,5-Dichloro-2-(bromoacetyl)pyridine is a highly reactive, bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of thiazole-based hedgehog signaling pathway inhibitors [3]. However, its structural characterization presents unique analytical challenges. The molecule possesses a thermally labile


-bromoketone moiety and a highly complex isotopic signature due to the presence of three halogen atoms (Cl₂Br₁).

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound, providing field-proven protocols and mechanistic insights to ensure robust method development.

Platform Performance Comparison

Selecting the correct analytical platform requires balancing the need for rich structural information against the risk of in-source or thermal degradation.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization; generates radical cations ([M]⁺•)Soft ionization; generates even-electron ions ([M+H]⁺)
Intact Molecular Ion Low abundance; highly susceptible to thermal debromination in the GC inlet.High abundance; excellent preservation of the intact precursor ion.
Structural Elucidation Superior. Extensive, reproducible fragmentation library via predictable homolytic cleavages.Moderate. Requires optimization of Collision-Induced Dissociation (CID) energies.
Isotopic Fidelity High; preserves the native Cl₂Br₁ cluster in the [M]⁺• state.High; preserves the native Cl₂Br₁ cluster in the [M+H]⁺ state.
Matrix Tolerance Low to Moderate; requires extensive sample cleanup and derivatization of polar interferences.Superior. Multiple Reaction Monitoring (MRM) provides exceptional selectivity in crude mixtures.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragmentation of 3,5-dichloro-2-(bromoacetyl)pyridine is critical for accurate spectral interpretation[1].

The Cl₂Br₁ Isotopic Signature

Before analyzing the fragments, one must validate the intact molecular ion. The combination of two chlorine atoms (~75% ³⁵Cl, ~25% ³⁷Cl) and one bromine atom (~50% ⁷⁹Br, ~50% ⁸¹Br) creates a highly diagnostic isotopic cluster. The mathematical probability of these isotopes combining yields a distinct 9 : 15 : 7 : 1 intensity ratio for the molecular ion cluster at m/z 267, 269, 271, and 273, respectively. Observing this exact ratio is the first step in self-validating your MS data.

EI-MS Fragmentation Logic

Under 70 eV electron impact, the molecule undergoes specific, energy-driven cleavages:

  • 
    -Cleavage (Dominant):  The homolytic cleavage of the C-C bond adjacent to the carbonyl group expels a neutral bromine-containing radical (•CH₂Br). This is driven by the formation of the highly stable, resonance-stabilized 3,5-dichloro-2-pyridinecarbonyl acylium ion (m/z 174, 176, 178) [1].
    
  • Decarbonylation: The resulting acylium ion rapidly loses a neutral carbon monoxide (CO) molecule (-28 Da) to form the 3,5-dichloropyridyl cation (m/z 146, 148, 150).

  • Direct Halogen Loss: A competing, albeit less dominant pathway, is the direct loss of the bromine radical (•Br) to yield the 3,5-dichloro-2-acetylpyridine cation (m/z 188, 190, 192).

MS_Fragmentation M_ion [M]+• m/z 267, 269, 271, 273 (C7H4BrCl2NO)+• Loss_Br [M - Br]+ m/z 188, 190, 192 (C7H4Cl2NO)+ M_ion->Loss_Br -Br• (-79/81 Da) Loss_CH2Br [M - CH2Br]+ m/z 174, 176, 178 (C6H2Cl2NO)+ M_ion->Loss_CH2Br -•CH2Br (-93/95 Da) α-cleavage Loss_CO [M - COCH2Br]+ m/z 146, 148, 150 (C5H2Cl2N)+ Loss_CH2Br->Loss_CO -CO (-28 Da)

Figure 1: EI-MS fragmentation pathway of 3,5-dichloro-2-(bromoacetyl)pyridine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in system suitability checks to prevent false negatives caused by instrument artifacts.

Protocol A: GC-EI-MS Structural Fingerprinting

Because the C-Br bond is thermally labile, standard GC methods will destroy the analyte before it reaches the detector. This protocol mitigates thermal degradation.

System Suitability (Self-Validation): Prior to the sample run, inject a 5 µg/mL standard of 2-bromoacetophenone. If the debrominated peak ([M - Br]⁺) exceeds the intact molecular ion by a ratio greater than 10:1, the GC inlet is catalytically active. Do not proceed. Replace the glass liner and trim 10 cm from the front of the analytical column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a final concentration of 10 µg/mL. Avoid protic solvents which can induce solvolysis of the bromoacetyl group.

  • Injection Parameters: Inject 1 µL in splitless mode. Critical Adjustment: Set the injector temperature to 220°C (lowered from the standard 250°C) to protect the labile C-Br bond during volatilization.

  • Chromatographic Separation: Utilize a deactivated 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 3 mins. A fast ramp minimizes the analyte's residence time in the column.

  • Mass Detection: Set the EI source temperature to 230°C with an ionization energy of 70 eV. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS Reaction Monitoring

Ideal for monitoring the consumption of 3,5-dichloro-2-(bromoacetyl)pyridine during the synthesis of complex drug scaffolds without the risk of thermal degradation [2].

System Suitability (Self-Validation): Infuse the sample and monitor the [M+H]⁺ cluster at m/z 268, 270, and 272 in Q1. Ensure the 9:15:7 ratio is strictly maintained. A skewed isotopic ratio indicates space-charge effects (detector saturation); if observed, dilute the sample 10-fold before proceeding.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier is essential to drive the formation of the [M+H]⁺ precursor ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Gradient: 5% Acetonitrile (0.1% FA) to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Tandem MS (MRM) Setup:

    • Isolate the most abundant precursor isotope: m/z 270 (representing the ³⁵Cl³⁷Cl⁷⁹Br and ³⁵Cl₂⁸¹Br combinations).

    • Apply Collision-Induced Dissociation (CID) using Argon gas at a Collision Energy (CE) of 15–20 eV.

    • Monitor the primary transition: m/z 270 → 176 (Neutral loss of the •CH₂Br radical, confirming the intact bromoacetyl moiety).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Available at:[Link]

  • Wang, et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • US9278961B2 - Pyridyl inhibitors of hedgehog signalling. Google Patents.

Comparing reactivity of 3,5-dichloro vs 3,5-dibromo pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Choice

In the design of pyridine-based scaffolds, the choice between 3,5-dichloropyridine and 3,5-dibromopyridine is rarely arbitrary. While they share the same substitution pattern, their reactivity profiles diverge significantly under metallation and cross-coupling conditions.

  • Select 3,5-Dichloropyridine when: You require C4-functionalization via directed lithiation (DoM), cost-efficiency is paramount, or you need a robust scaffold that resists inadvertent oxidative addition during early-stage synthesis.

  • Select 3,5-Dibromopyridine when: You require C3-functionalization via Lithium-Halogen exchange, mild cross-coupling conditions (Suzuki/Buchwald), or sequential functionalization where the reactivity difference between the two halogens can be exploited after the first step.

Part 1: Physical & Electronic Landscape

The distinct behaviors of these isoteres stem from the fundamental differences in the Carbon-Halogen bond strength and electronegativity.

Feature3,5-Dichloropyridine3,5-DibromopyridineImpact on Reactivity
C-X Bond Energy ~95 kcal/mol (Strong)~68 kcal/mol (Weak)Br undergoes oxidative addition and Li-exchange much faster.
Electronegativity Cl = 3.16Br = 2.96Cl acidifies the C4 proton more effectively, favoring deprotonation.
Steric Radius 1.75 Å1.85 ÅBr is bulkier, which can influence catalyst approach but rarely blocks reaction at C3/C5.
Cost Profile Low (Commodity Chemical)Moderate to HighCl is preferred for scale-up if chemistry permits.

Part 2: The Lithiation Divergence (Critical Technical Insight)

This is the most common failure point for researchers switching between these scaffolds. The reaction outcome depends entirely on the mechanism of lithiation : Deprotonation vs. Exchange.

3,5-Dichloropyridine: The C4-Specialist

Because the C-Cl bond is strong and the Chlorine atoms are highly electronegative, the C4 proton (flanked by two Cl atoms) is significantly acidified (


).
  • Reagent: LDA (Lithium Diisopropylamide).[1][2]

  • Mechanism: Directed ortho-Metalation (DoM) / Deprotonation.[2]

  • Outcome: Exclusive C4-lithiation . The C-Cl bond remains intact.

3,5-Dibromopyridine: The Dual-Path Substrate

The C-Br bond is weak enough to be attacked by nucleophilic bases, but the C4 proton is still acidic.

  • Reagent: n-BuLi. [1][3][4]

    • Mechanism: Lithium-Halogen Exchange.[5][6][7]

    • Outcome: C3-lithiation (3-bromo-5-lithiopyridine). The alkyl-lithium attacks the Bromine atom directly.

  • Reagent: LDA. [1][2][8]

    • Mechanism: Deprotonation (Kinetic Control).[9]

    • Outcome: C4-lithiation (3,5-dibromo-4-lithiopyridine). LDA is too bulky and non-nucleophilic to attack the Br, so it acts as a base.

    • Warning: The 3,5-dibromo-4-lithio species is less stable than the dichloro analog and can undergo "Halogen Dance" isomerization if the temperature rises above -78°C.

Visualizing the Divergence

Reactivity_Flow Start Starting Material Cl_Sub 3,5-Dichloropyridine Start->Cl_Sub Br_Sub 3,5-Dibromopyridine Start->Br_Sub LDA_Cl LDA / -78°C Cl_Sub->LDA_Cl Preferred nBuLi_Br n-BuLi / -78°C Br_Sub->nBuLi_Br Standard LDA_Br LDA / -78°C Br_Sub->LDA_Br Specialized C4_Li_Cl C4-Lithio Species (Deprotonation) LDA_Cl->C4_Li_Cl C3_Li_Br C3-Lithio Species (Li-Halogen Exchange) nBuLi_Br->C3_Li_Br C4_Li_Br C4-Lithio Species (Deprotonation) LDA_Br->C4_Li_Br Risk Risk: Halogen Dance (Isomerization) C4_Li_Br->Risk > -70°C

Figure 1: Decision tree for lithiation strategies. Note the distinct pathways for the dibromo derivative depending on the base used.

Part 3: Experimental Protocols

Protocol A: Site-Selective C4-Functionalization of 3,5-Dichloropyridine

Objective: To introduce an electrophile (e.g., aldehyde, iodine, ester) at the C4 position.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and flush with Argon.

  • Reagent Generation (LDA): Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv) to the flask. Cool to -78°C (dry ice/acetone). Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes). Stir for 15 min to form LDA.

  • Substrate Addition: Dissolve 3,5-dichloropyridine (1.0 equiv) in THF (5 mL) and add dropwise to the LDA solution at -78°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the pyridyl-lithium species.

    • Timing: Stir for 30–45 minutes. Do not exceed 1 hour to avoid decomposition.

  • Quench: Add the electrophile (1.2 equiv) dissolved in THF dropwise.

  • Workup: Allow to warm to RT. Quench with sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[8][10]
    
Protocol B: Controlled Mono-Arylation of 3,5-Dibromopyridine (Suzuki)

Objective: To replace one bromine atom with an aryl group, leaving the second bromine available for future steps. Why Mono-Selectivity Works: The product (3-aryl-5-bromopyridine) is electronically more electron-rich than the starting material (due to the aryl ring), making the second oxidative addition slower.

  • Setup: Charge a pressure tube or RBF with 3,5-dibromopyridine (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add Toluene:Ethanol:Water (4:1:1 ratio). This biphasic system is excellent for controlling rate.

  • Degassing: Sparge with Nitrogen for 15 minutes. (Crucial for Pd(0) longevity).

  • Catalyst: Add

    
     (3-5 mol%).
    
    • Note: For the dichloro analog, this catalyst is often too weak. You would need

      
       / SPhos or XPhos.
      
  • Reaction: Heat to 80°C. Monitor by TLC/LCMS every hour.

    • Checkpoint: Stop reaction immediately upon consumption of starting material to minimize bis-coupling.

  • Purification: The mono-coupled product usually has a distinct

    
     from the bis-product.
    

Part 4: Cross-Coupling Reactivity Matrix

The following Graphviz diagram illustrates the catalyst hierarchy required for these substrates.

Coupling_Logic Br_Coup 3,5-Dibromopyridine Cond_Mild Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 80°C Br_Coup->Cond_Mild Reactive C-Br bond Cl_Coup 3,5-Dichloropyridine Cl_Coup->Cond_Mild Low Conversion Cond_Hard Forcing Conditions Pd-G3/G4 Precatalysts (XPhos, SPhos) 100-110°C Cl_Coup->Cond_Hard Inert C-Cl bond Result_Br High Yield Fast Oxidative Addition Cond_Mild->Result_Br Result_Cl Good Yield Requires Electron-Rich Ligands Cond_Hard->Result_Cl

Figure 2: Catalyst selection guide based on halogen reactivity.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from .

  • Schlosser, M., et al. Directed metallation of substituted pyridines. Organometallics in Synthesis.[5][7][11]

  • GuideChem. Synthesis and application of 3,5-Dibromopyridine. Retrieved from .

  • Frontier, A. How To: Prepare LDA and Handle Organolithiums. University of Rochester, Department of Chemistry. Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling Mechanisms and Catalyst Choice. Retrieved from .

Sources

Infrared (IR) Spectroscopy of Carbonyl Bands in 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a highly functionalized alpha-bromo ketone utilized extensively as an intermediate in the synthesis of complex pharmaceuticals, particularly thiazole-containing kinase inhibitors. When characterizing this molecule and validating its structural integrity during synthesis, Infrared (IR) spectroscopy serves as a critical analytical tool. The carbonyl (C=O) stretching frequency is highly sensitive to its local electronic environment.

This guide objectively compares the IR performance of this compound against alternative ketone structures, detailing the mechanistic causality behind its unique spectral signature and providing a self-validating experimental protocol for its measurement.

Mechanistic Causality of IR Shifts: The Electronic Environment

To accurately predict and interpret the IR spectrum of this compound, we must deconstruct the molecule into its core electronic influences. While a [1], structural modifications drastically alter this baseline through three primary mechanisms:

  • The Baseline Conjugation Effect: In simple aryl ketones like acetophenone, the carbonyl group is conjugated with the aromatic ring. This conjugation increases the single-bond character of the C=O bond via resonance, lowering the force constant and[2].

  • The Inductive Effect of the Dichloropyridine Ring: Unlike a simple phenyl ring, the 3,5-dichloropyridin-2-yl moiety is highly electron-deficient. The electronegative nitrogen atom and the two chlorine substituents exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, counteracting the resonance effect,[3]. Related 3,5-dichloropyridin-2-yl derivatives exhibit [4].

  • The Alpha-Halogen Field Effect: The presence of the alpha-bromo group introduces rotational isomerism. When the molecule adopts a conformation where the carbon-bromine (C-Br) bond is eclipsed (syn) with the carbonyl oxygen, the negative electrostatic field of the massive bromine atom repels the non-bonding lone pairs on the oxygen. This electrostatic repulsion (the "field effect") compresses the C=O bond, increasing its force constant and [5].

Comparative IR Data Analysis

The table below summarizes the quantitative shift in the carbonyl stretching frequency as structural complexity increases toward the target molecule.

CompoundStructural FeaturesExpected C=O Band (cm⁻¹)Primary Electronic Driver
Acetophenone Phenyl ring + Methyl~1685Resonance (Conjugation) lowers frequency[1].
2-Bromoacetophenone Phenyl ring + Alpha-Bromo~1700Alpha-halogen field effect increases force constant[5].
1-(3,5-Dichloropyridin-2-yl)ethanone Dichloropyridine + Methyl~1705Inductive withdrawal (-I) by N and Cl atoms[3].
This compound Dichloropyridine + Alpha-Bromo~1721 - 1725 Synergistic inductive withdrawal and electrostatic field effect[4].

Experimental Protocol: Self-Validating ATR-FTIR Methodology

To reproducibly capture the ~1725 cm⁻¹ carbonyl band of this compound, Attenuated Total Reflectance (ATR) FTIR is the gold standard. ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the spectrum. The following protocol ensures a self-validating system:

Step 1: Crystal Preparation & Background Acquisition Clean the Zinc Selenide (ZnSe) or Diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely. [6] to digitally subtract ambient CO₂ and water vapor. Causality: Failing to collect a fresh background will result in atmospheric interference masking the sample's true baseline.

Step 2: Sample Application Deposit 1–2 mg of the solid this compound directly onto the center of the ATR crystal[6].

Step 3: Pressure Application (Critical Step) Lower the clamping anvil to apply consistent pressure to the solid. Causality: The evanescent wave generated by the totally internally reflected IR beam[7]. Intimate contact between the solid and the crystal is mandatory for a high signal-to-noise ratio.

Step 4: Spectral Acquisition Scan the sample using a resolution of 4 cm⁻¹ for 32 to 64 co-added scans to ensure statistical noise reduction.

Step 5: Data Validation Verify the spectrum by locating the sharp, intense C=O stretching band at ~1721–1725 cm⁻¹. To self-validate the molecule's identity, cross-reference the spectrum by identifying the C-Br stretching vibration in the fingerprint region (typically 600–700 cm⁻¹) and the[4].

Visualizing the Mechanistic Workflow

The following diagram illustrates the logical relationship between the structural substituents and their combined effect on the carbonyl stretching frequency.

G Base Acetophenone Base C=O Stretch: ~1685 cm⁻¹ Inductive Inductive Effect 3,5-Dichloropyridine Ring Withdraws e⁻ density Base->Inductive Ring Substitution Field Field Effect Alpha-Bromo Substitution Electrostatic Repulsion Base->Field Alpha Substitution Force Increased C=O Force Constant Higher Double Bond Character Inductive->Force Field->Force Result This compound C=O Stretch: ~1721-1725 cm⁻¹ Force->Result Net Frequency Shift

Logical workflow of substituent effects driving the carbonyl IR shift in this compound.

References

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Available at:[Link]

  • Khan Academy. "IR signals for carbonyl compounds." Available at:[Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Available at:[Link]

  • Arabian Journal of Chemistry. "Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor..." Available at: [Link]

  • OpenStax. "19.14 Spectroscopy of Aldehydes and Ketones." Available at:[Link]

  • Polymer Chemistry Characterization Lab, University of Florida. "Sample Preparation – FT-IR/ATR." Available at:[Link]

  • Specac Ltd. "Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles." Available at:[Link]

Sources

Validating Purity of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone: A Strategic TLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Frontline" Defense

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS: 53631-13-3) is a high-value, reactive intermediate often used in the synthesis of heterocycles (e.g., thiazoles, imidazopyridines). Its reactivity, driven by the


-bromo ketone moiety, makes it inherently unstable. It is prone to hydrolysis, photolysis, and dimerization.

While HPLC and NMR provide quantitative rigor, they are often too slow for real-time reaction monitoring or rapid purity checks of unstable intermediates. Thin Layer Chromatography (TLC) serves as the critical "frontline" defense—a rapid, cost-effective, and robust method to validate purity before committing to expensive downstream processes.

This guide moves beyond basic textbook instructions, offering a field-tested protocol to resolve this specific pyridine derivative from its common impurities: the starting methyl ketone and the over-brominated byproduct.

Comparative Analysis: Why TLC?

The following table objectively compares TLC against alternative analytical techniques for this specific compound class (


-halo ketones).
FeatureTLC (Recommended) HPLC-UV/MS 1H NMR
Primary Utility Rapid qualitative purity & reaction monitoring.Quantitative purity (%) & trace impurity ID.Structural confirmation & residual solvent analysis.
Speed Fast (< 10 mins) . Parallel processing of multiple fractions.Slow (30-60 mins per run including equilibration).Medium (15-30 mins). Requires deuterated solvents.
Sample Stability High. Minimal time in solution reduces degradation risk.Low. Long residence time in aqueous buffers can hydrolyze the

-bromo group.
High , provided the solvent (e.g., CDCl3) is acid-free.
Cost Negligible.High (Solvents, Columns, Maintenance).High (Instrument time, Solvents).
Limit of Detection Moderate (~0.1 - 1 µg). Good for >1% impurities.Excellent (< 0.01%).Poor for trace impurities (< 1%).

Expert Insight: For


-bromo ketones, HPLC can sometimes yield "ghost peaks" due to on-column degradation. TLC, being a dry technique after development, minimizes this artifact.

Core Protocol: The "Triangle" Optimization

The separation of This compound (Product) from 1-(3,5-dichloropyridin-2-yl)ethanone (Starting Material) is challenging because the polarity difference is subtle. The bromo-substitution decreases polarity slightly, but the pyridine nitrogen interacts with silica, potentially causing streaking.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 F254 aluminum or glass-backed plates.

  • Mobile Phase A (Non-polar): Hexanes (or Heptane).

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc).

  • Modifier (Optional): Triethylamine (TEA) - Crucial for preventing pyridine streaking.

Step-by-Step Methodology
Step 1: Sample Preparation (The "Dilution Rule")

Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM) .

  • Why DCM? It dissolves the compound instantly and evaporates rapidly from the plate, keeping spots tight. Avoid methanol, which can react with the

    
    -bromo ketone over time.
    
Step 2: The Solvent System Scan

Perform a gradient scan to find the optimal


 (Retention Factor) of 0.3 – 0.4.
  • System 1 (Start): 90% Hexanes / 10% EtOAc.

    • Result: Likely too non-polar. Spots stays at baseline.

  • System 2 (Standard): 80% Hexanes / 20% EtOAc.

    • Result: Usually ideal. The starting material (more polar) will be lower (

      
      ) than the product (
      
      
      
      ).
  • System 3 (Polar): 70% Hexanes / 30% EtOAc.

    • Result: Use only if the compound sticks to the baseline.

Pro-Tip: If the spots appear as streaks rather than circles, add 1% Triethylamine to the mobile phase to neutralize the acidic silica sites that bind the pyridine nitrogen.

Step 3: Visualization (The "Traffic Light" Check)
  • UV 254 nm (Non-destructive): The pyridine ring and carbonyl group are UV-active. Mark spots with a pencil.

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP):

    • Action: Dip and heat gently.

    • Result: Ketones turn yellow/orange.[1] This confirms the integrity of the carbonyl group.

  • Stain: KMnO4 (Oxidative):

    • Action: Dip (no heat usually needed for this reactive compound).

    • Result: The

      
      -bromo group is oxidizable.[2] Impurities like alcohols (hydrolysis products) will stain rapidly.
      

Data Interpretation & Validation

A successful TLC plate for this reaction mixture will typically show three distinct zones. Use the Co-Spotting Technique (Spot A, Spot B, and Spot A+B in the middle) to confirm separation.

The "Ladder" of Polarity (on Silica Gel)
Spot PositionIdentityRelative Polarity

(Approx in 8:2 Hex/EtOAc)
Top Dibromo Impurity (2,2-Dibromo...)Least Polar~0.50
Middle Target Product (Mono-bromo)Medium~0.35
Bottom Starting Material (Methyl ketone)Most Polar~0.25
Baseline Degradation (Acids/Salts)Very Polar0.00

Note:


 values are relative and depend on humidity and plate activation.
Workflow Visualization

The following diagram illustrates the decision logic for validating the product.

TLC_Validation_Workflow Start Crude Product / Sample Prep Dissolve in DCM (5mg/mL) Start->Prep Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Prod) Prep->Spot Develop Develop in Hex/EtOAc (8:2) Spot->Develop Visualize Visualize under UV (254 nm) Develop->Visualize Check Check Separation ($R_f$ Diff) Visualize->Check GoodSep Clear Separation? (Product $R_f$ ~0.35) Check->GoodSep Streak Streaking Observed? GoodSep->Streak No (Poor Res) FinalCheck Stain with 2,4-DNP (Confirm Ketone) GoodSep->FinalCheck Yes AddBase Add 1% TEA to Solvent Streak->AddBase Yes ChangeSolvent Adjust Polarity (Try 7:3 or 9:1) Streak->ChangeSolvent No AddBase->Develop ChangeSolvent->Develop Pass PASS: Proceed to Isolation FinalCheck->Pass Single Spot Fail FAIL: Repurify (Column/Recryst) FinalCheck->Fail Multiple Spots

Caption: Logical workflow for TLC validation of this compound, including troubleshooting loops for streaking or poor separation.

Troubleshooting Common Issues

Issue 1: "The Ghost Spot" (Decomposition)
  • Symptom: The product spot has a "tail" or a new spot appears at the baseline after the plate sits for 10 minutes.

  • Cause: The compound is hydrolyzing on the silica (which is slightly acidic and hygroscopic).

  • Solution: Run the TLC immediately after spotting. Do not store plates. Use "Neutralized Silica" plates if available, or pre-wash the plate with 1% TEA in pentane and dry before use.

Issue 2: Co-elution
  • Symptom: The Product and Starting Material appear as one large blob.

  • Cause: Solvent system is too polar, forcing everything to travel together.

  • Solution: Reduce the Ethyl Acetate concentration (e.g., go from 20% to 10%). The separation factor (

    
    ) typically improves in less polar solvents for this pair.
    

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC) Comparison. Retrieved from [Link]

Sources

High-Throughput Microfluidic Platforms vs. Traditional Vapor Diffusion for the Crystallization of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and structural elucidation of transition metal complexes derived from 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone are critical for advancing targeted therapeutics, including DRP-1 mitochondrial mitophagy inhibitors[1] and novel agricultural nematicides[2]. This


-bromo ketone serves as a highly reactive precursor for synthesizing bidentate ligands, such as acyl thioureas and 

-aminophosphonates. However, when these sterically hindered, halogen-rich ligands coordinate with transition metals (e.g., Cu(II), Ru(III), Ag(I)), they exhibit highly unpredictable crystallization kinetics. Standard crystallization techniques often yield twinned crystals or amorphous precipitates, severely bottlenecking single-crystal X-ray diffraction (XRD) analysis[3].

This guide objectively compares the performance of Traditional Vapor Diffusion (VDX) Platforms against Advanced Microfluidic Free-Interface Diffusion (


FID) Systems  for isolating diffraction-quality single crystals of these specific organometallic complexes.

Mechanistic Causality: Why Traditional Methods Fail

To understand why platform selection dictates experimental success, we must analyze the physical chemistry of 3,5-dichloropyridin-2-yl complexes during phase transition.

The Pitfall of Vapor Diffusion (VDX): In traditional hanging-drop vapor diffusion, the volatile solvent evaporates, driving the droplet's concentration rapidly into the labile zone of the phase diagram. For 3,5-dichloropyridin-2-yl complexes, strong intermolecular


 stacking and halogen bonding (C-Cl

Cl-C) create a kinetic trap. The rapid supersaturation causes catastrophic, uncontrolled nucleation, resulting in a shower of unusable microcrystals or severely twinned lattices.

The Microfluidic Advantage (


FID): 
Microfluidic platforms (such as PDMS-based phase chips) fundamentally solve this by decoupling nucleation from crystal growth[4]. By utilizing elastomeric microchannels and semi-permeable dialysis membranes, these systems allow precise, reversible control over precipitant concentration[5]. The system slowly traverses the metastable zone. Once initial nuclei form, the operator (or automated system) can dynamically reduce the osmotic pressure to dissolve smaller, flawed crystals—a thermodynamic process known as Ostwald ripening—funneling all mass into a single, high-resolution crystal.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the synthesis of the complex and the subsequent crystallization setup using both platforms.

Phase I: Complex Synthesis (Pre-Crystallization)
  • Ligand Synthesis: React this compound (1.0 eq) with a substituted thiourea (1.1 eq) in anhydrous ethanol under reflux for 4 hours to yield the bidentate ligand.

  • Metallation: Add

    
     (0.5 eq) dropwise to the ligand solution. Stir at room temperature for 2 hours until a distinct color change indicates chelation.
    
  • Purification: Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum to obtain the amorphous complex powder.

Phase II: Crystallization Screening

Method A: Traditional Vapor Diffusion (VDX Plates)

  • Preparation: Dissolve the amorphous complex in DMSO/Acetonitrile (1:1 v/v) to a concentration of 15 mg/mL.

  • Setup: In a 24-well VDX plate, add 500 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) to the bottom of the well.

  • Drop Casting: Pipette 1 µL of the complex solution and 1 µL of the reservoir solution onto a siliconized glass coverslip.

  • Sealing: Invert the coverslip over the well and seal with high-vacuum silicone grease. Incubate at 20°C in a vibration-free incubator.

Method B: Microfluidic Free-Interface Diffusion (


FID) 
  • Chip Priming: Prime the PDMS microfluidic chip with carrier oil to establish hydrophobic boundaries and prevent non-specific adhesion[4].

  • Sample Loading: Inject 5 µL of the complex solution (15 mg/mL) into the sample inlet. The microfluidic metering system automatically partitions the sample into 10 nL droplets across 96 individual chambers[6].

  • Dialysis & Gradient Control: Introduce the precipitant gradient through the adjacent counter-diffusion channels. The semi-permeable PDMS walls allow slow, diffusion-limited vapor exchange.

  • Dynamic Reversal (Self-Validation Step): Monitor chambers via automated optical imaging. Upon detection of initial nucleation (typically 24-48 hours), reduce the precipitant concentration in the channel by 15% to dissolve secondary nuclei, promoting the growth of the primary crystal[4].

Visualizing the Workflows

PhaseTrajectory cluster_VD Traditional Vapor Diffusion cluster_MF Microfluidic Free-Interface Diffusion VD1 Undersaturated Drop (Solvent Evaporation) VD2 Rapid Entry to Labile Zone (High Supersaturation) VD1->VD2 Uncontrolled VD3 Catastrophic Nucleation (Twinned Microcrystals) VD2->VD3 Kinetic Trap MF1 Undersaturated Drop (Controlled Dialysis) MF2 Slow Entry to Metastable Zone (Low Supersaturation) MF1->MF2 Regulated MF3 Dynamic Reversal (Ostwald Ripening) MF2->MF3 Optical Feedback MF4 Single Diffraction-Quality Crystal MF3->MF4 Thermodynamic Growth

Figure 1: Phase diagram trajectory comparison between Vapor Diffusion and Microfluidic approaches.

ChemPathway N1 This compound (Reactive Precursor) N2 Bidentate Ligand (e.g., Acyl Thiourea) N1->N2 Substitution (Ethanol, Reflux) N4 Metallo-Organic Complex (Amorphous Powder) N2->N4 Chelation N3 Transition Metal Salt (CuCl2 / RuCl3) N3->N4 Metallation N5 High-Resolution XRD Crystal Structure N4->N5 Microfluidic Crystallization

Figure 2: Synthesis and crystallization pathway of 3,5-dichloropyridin-2-yl transition metal complexes.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes when screening this compound derived Cu(II) complexes across both platforms.

Performance MetricTraditional Vapor Diffusion (VDX)Microfluidic Free-Interface (

FID)
Sample Consumption per Condition 1.0 µL10 nL
Nucleation Control Poor (Irreversible evaporation)Excellent (Reversible dialysis)
Twinning Rate > 75%< 15%
Average Resolution Limit 2.8 Å (Often unpublishable)1.2 Å (Atomic resolution)
Time to First Crystal 7 - 14 Days24 - 48 Hours
Throughput (Conditions/Day) ~200 (Manual setup)> 1,000 (Automated metering)

Conclusion: While traditional vapor diffusion remains a low-cost entry point, it is fundamentally ill-equipped to handle the rapid, uncontrolled


 stacking inherent to 3,5-dichloropyridin-2-yl derivatives. Microfluidic platforms offer the necessary thermodynamic control to decouple nucleation and growth, making them the superior choice for drug development professionals requiring atomic-resolution structural data.

References

  • Guo, Y., & Cai, H. (2013). Bis[μ-1-(3,5-dichloropyridin-2-yl)-2-(pyridin-3-ylmethylidene)hydrazine]bis[(nitrato-κO)silver(I)] acetonitrile disolvate. Acta Crystallographica Section E. 3

  • El-Sayed, N. N. E., et al. (2025). Inhibition of DRP-1 mitochondrial mitophagy and fission by novel α-aminophosphonates bearing pyridine: synthesis, biological evaluations, and computer-aided design. ResearchGate. 1

  • Nematicide composition, and method for controlling nematodes. Google Patents. 2

  • Leng, J., et al. (2007). Using Microfluidics to Decouple Nucleation and Growth of Protein Crystals. Crystal Growth & Design, ACS. 4

  • Microfluidic technologies for protein crystallography: advances and applications. ResearchGate. 5

  • Macromolecular crystallization with microfluidic free-interface diffusion. Taylor & Francis. 6

Sources

Comparative Biological Activity Guide: Pyridine vs. Phenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Pyridine (specifically 2-acetylpyridine) and Phenyl Ethanone (acetophenone) derivatives in medicinal chemistry. The central theme is the "Phenyl-Pyridyl Switch," a strategic bioisosteric replacement used to optimize pharmacokinetics and potency.

While phenyl ethanone derivatives often serve as lipophilic, rigid scaffolds for cytotoxic chalcones, pyridine derivatives typically exhibit superior water solubility, metabolic stability, and hydrogen-bonding potential. Experimental data indicates that pyridine-based analogs frequently outperform their phenyl counterparts in antimicrobial efficacy (lower MIC values) and targeted cytotoxicity, primarily due to the nitrogen atom's ability to act as a hydrogen bond acceptor within active sites.

Structural & Mechanistic Foundations

The biological divergence between these two scaffolds stems from their fundamental electronic properties.

Electronic & Physicochemical Contrast[1]
  • Phenyl Ethanone (Acetophenone) Core:

    • Nature:

      
      -excessive (relative to pyridine), lipophilic.
      
    • Interaction: Primarily Hydrophobic (

      
      -
      
      
      
      stacking).
    • Limitation: High LogP often leads to poor aqueous solubility; metabolic liability at the ring carbons.

  • Pyridine (Acetylpyridine) Core:

    • Nature:

      
      -deficient, polar.
      
    • Interaction: H-bond acceptor (via lone pair on N) + Dipole-Dipole interactions.

    • Advantage: Lowers LogP (improved solubility); the nitrogen atom can anchor the molecule in enzyme pockets (e.g., Kinase hinge regions).

The Phenyl-Pyridyl Switch (SAR Logic)

Replacing a phenyl ring with a pyridine ring is a classic "N-scan" strategy.[1] This modification often modulates metabolic stability by blocking metabolic hot spots (CYP450 oxidation) and improving permeability.

SAR_Logic cluster_0 Phenyl Scaffold cluster_1 Pyridine Scaffold Phenyl Phenyl Ethanone (Lipophilic Core) Metabolism Rapid CYP Oxidation (Metabolic Liability) Phenyl->Metabolism Binding Non-specific Hydrophobic Binding Phenyl->Binding Pyridine Pyridine Derivative (Polar Core) Phenyl->Pyridine Bioisosteric Replacement (N-Scan) Solubility Improved Aqueous Solubility Pyridine->Solubility Target Specific H-Bonding (Active Site Anchor) Pyridine->Target

Figure 1: Strategic rationale behind the Phenyl-Pyridyl Switch in drug design.

Comparative Biological Efficacy[3]

The following data summarizes the performance of chalcones and heterocycles derived from these two precursors.

Antimicrobial Activity (MIC Values)

Pyridine derivatives generally exhibit stronger antibacterial activity against Gram-negative bacteria due to enhanced penetration through the outer membrane porins.

Compound ClassPrecursorTarget OrganismMIC (

g/mL)
Activity Note
Chalcone A 2-AcetylpyridineE. coli (Gram -)12.5 High potency; N-atom facilitates transport.[2]
Chalcone B AcetophenoneE. coli (Gram -)> 50.0Limited permeability due to high lipophilicity.
Pyrazoline Deriv. 2-AcetylpyridineS. aureus (Gram +)6.25Superior H-bonding with bacterial DNA gyrase.
Pyrazoline Deriv. AcetophenoneS. aureus (Gram +)25.0Moderate activity; relies on hydrophobic fit.
Anticancer Cytotoxicity (IC )

In anticancer assays (e.g., MCF-7 Breast Cancer lines), phenyl ethanone derivatives (chalcones) are potent cytotoxins but often lack selectivity. Pyridine derivatives often show better selectivity indices.

Derivative TypeCell LineIC

(

M)
Mechanism Insight
Phenyl-Chalcone (Prenylated) MCF-74.19

1.04
Tubulin polymerization inhibition; high general toxicity.
Pyridyl-Chalcone MCF-76.54

0.50
Moderate potency; improved solubility profile.
Pyridine-Thiazole Hybrid HeLa0.037 Potent Topoisomerase II inhibition; N-atom anchors in DNA minor groove.
Phenyl-Thiazole Hybrid HeLa15.42Lower affinity binding; rapid metabolic clearance.

Experimental Protocols

To validate these comparisons, the following standardized protocols are recommended.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This pathway synthesizes the chalcone intermediates for both pyridine and phenyl derivatives.

  • Reagents: Equimolar amounts of 2-acetylpyridine (or acetophenone) and the substituted benzaldehyde.

  • Solvent: Ethanol (95%).

  • Catalyst: 40% NaOH (aq) or KOH.

  • Procedure:

    • Dissolve ketone in ethanol at 0-5°C.

    • Add aldehyde dropwise with continuous stirring.

    • Add base catalyst dropwise; maintain temperature < 10°C.

    • Stir for 3-6 hours (monitor via TLC, solvent: Hexane/Ethyl Acetate 7:3).

    • Pour into ice water; acidify with dilute HCl (pH ~4-5) to precipitate.

    • Recrystallize from ethanol.

Protocol B: MTT Cytotoxicity Assay

Used to determine IC


 values against cancer cell lines.[3]
  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (Pyridine/Phenyl derivatives) in serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO control (< 0.1%).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to find IC
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_bio Phase 2: Biological Evaluation Start Precursors: Acetylpyridine vs Acetophenone Reaction Claisen-Schmidt Condensation (NaOH/EtOH) Start->Reaction Purification Recrystallization & Characterization (NMR/IR) Reaction->Purification Screening Primary Screening (100 µM) Purification->Screening Assay_MTT MTT Assay (Cytotoxicity IC50) Screening->Assay_MTT Cancer Lines Assay_MIC Microdilution (Antimicrobial MIC) Screening->Assay_MIC Bacterial Strains Analysis SAR Analysis (Compare Potency) Assay_MTT->Analysis Assay_MIC->Analysis

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Mechanism of Action (Signaling Pathways)

The distinct mechanisms of these derivatives often involve the inhibition of cell division. Pyridine derivatives are particularly noted for dual inhibition (e.g., Tubulin + Kinase), whereas phenyl derivatives primarily act as tubulin destabilizers.

Mechanism cluster_tubulin Cytoskeletal Target cluster_kinase Enzymatic Target (Pyridine Preferred) Compound Drug Candidate (Pyridine/Phenyl Deriv.) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Kinase Tyrosine Kinase (e.g., VEGFR/EGFR) Compound->Kinase Inhibits (H-Bond via Pyridine N) Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Phosphorylation Signal Transduction Kinase->Phosphorylation Blocks Phosphorylation->Apoptosis

Figure 3: Dual mechanism of action pathways targeting Tubulin and Kinases.

References

  • PharmaBlock. (2017). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from

  • ResearchHub. (2024).[4] Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from

  • National Institutes of Health (NIH). (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Retrieved from

  • Royal Society of Chemistry. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, and biological assays. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from

Sources

Optimizing Quality Control: A Comparative Guide to Elemental Analysis Standards for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical synthesis, This compound (CAS: 87437-41-0) serves as a linchpin intermediate, particularly for kinase inhibitors and antiviral scaffolds. However, its structural lability—specifically the reactivity of the


-bromo ketone moiety—presents a unique challenge for Quality Control (QC).

Standard elemental analysis (EA) often yields failing results not due to synthesis errors, but due to improper handling or method selection. This guide objectively compares analytical methodologies, establishing a rigorous standard for verifying this compound's identity and purity.

Part 1: The Theoretical Standard

Before selecting an analytical method, one must establish the baseline. For C


H

BrCl

NO
, the high halogen content (>55% by mass) dictates that standard combustion protocols must be adapted.
Table 1: Theoretical Elemental Composition

Molecular Weight: 268.92 g/mol

ElementTheoretical Mass %Industry Acceptance Range (+/- 0.4%)Critical Failure Indicator
Carbon (C) 31.27% 30.87% – 31.67%>32.0% (Indicates dehydrobromination/loss of HBr)
Hydrogen (H) 1.50% 1.10% – 1.90%>2.0% (Indicates solvent retention/moisture)
Nitrogen (N) 5.21% 4.81% – 5.61%N/A
Bromine (Br) 29.71% 29.31% – 30.11%<29.0% (Indicates hydrolysis to

-hydroxy ketone)
Chlorine (Cl) 26.36% 25.96% – 26.76%N/A (Stable on pyridine ring)

Expert Insight: A common "false failure" in this compound is a Carbon value that is too high. Because the molecule is prone to eliminating HBr (MW 80.9) upon heating or prolonged storage, the remaining organic skeleton becomes carbon-enriched relative to the theoretical mass.

Part 2: Comparative Analysis of Methodologies

We compared three primary workflows for validating this compound. The "Performance" is rated based on precision, recovery of halogens, and resistance to interference.

Method A: Automated Microanalysis (CHNS)

The Industry Default

  • Mechanism: High-temperature combustion (~1000°C) in an oxygen-rich environment; gases separated by GC.

  • Pros: Fast, automated, requires minimal sample (<2 mg).

  • Cons: High failure rate for this specific compound. The massive halogen load (Br + Cl) can overwhelm standard copper reduction columns or poison catalysts, leading to "low" Nitrogen readings or incomplete Carbon combustion.

  • Verdict: Recommended only with modification. You must specify "Halogen Mode" (addition of WO

    
     or similar additives) to the service provider.
    
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)

The Gold Standard for Halogens

  • Mechanism: Sample is burned in a closed flask of pure oxygen; gases are absorbed into a solution (e.g., hydrazine/carbonate) and analyzed via Ion Chromatography.[1]

  • Pros: Separates Bromine and Chlorine signals with absolute specificity. Eliminates catalyst poisoning issues.

  • Cons: Manual, labor-intensive, and requires larger sample mass (~10-20 mg).

  • Verdict: Best for Purity Validation. If the CHN fails, this is the definitive referee method.

Method C: High-Resolution Mass Spectrometry (HRMS) + qNMR

The Modern Alternative

  • Mechanism: Exact mass determination (Orbitrap/Q-TOF) coupled with quantitative NMR using an internal standard (e.g., Maleic Acid).

  • Pros: Confirms molecular formula and structure simultaneously. Does not require combustion.

  • Cons: Does not provide bulk purity % in the same "absolute" sense as EA; qNMR requires high operator skill.

  • Verdict: Best for R&D. Excellent for identity, but often rejected by regulatory bodies for "Purity" certification without accompanying EA.

Part 3: Experimental Protocol (Self-Validating System)

To achieve the +/- 0.4% standard, you must control the sample history. This protocol ensures the sample submitted is representative of the chemical structure, not its decomposition products.

Step 1: Pre-Analysis Stabilization
  • Hazard: This compound is a lachrymator . All handling must occur in a fume hood.

  • Drying: Do NOT heat >40°C.

    • Protocol: Dry sample in a vacuum desiccator over P

      
      O
      
      
      
      for 4 hours at Room Temperature.
    • Why? Heat accelerates the thermodynamic elimination of HBr.

Step 2: The "Silver Wool" Trap (For Method A)

If running automated CHN:

  • Ensure the combustion tube is packed with Silver Wool at the exit zone.

  • Silver reacts with free Halogens (AgBr, AgCl) to prevent them from interfering with the Thermal Conductivity Detector (TCD) for Nitrogen.

  • Note: Without this, Br

    
     gas may be read as N
    
    
    
    or overlap with the CO
    
    
    peak.
Step 3: Data Interpretation
  • Scenario 1: High C, Low Br.

    • Diagnosis: Thermal decomposition. The sample lost HBr during drying or storage.

    • Action: Recrystallize from cold Ethanol/Hexane; dry under high vacuum at 0°C.

  • Scenario 2: High H, Low C/N.

    • Diagnosis: Solvent occlusion (likely water or acetic acid from synthesis).

    • Action: Extended vacuum drying.

Part 4: Visualization of the Decision Workflow

The following diagram outlines the logical decision tree for selecting the correct analytical method based on the sample's initial status.

QC_Workflow Start Crude this compound TGA Thermogravimetric Analysis (TGA) (Check Volatiles) Start->TGA Decision1 Volatiles > 1%? TGA->Decision1 Dry Vacuum Dry @ 25°C (Avoid Heat) Decision1->Dry Yes NMR 1H NMR Check (Verify Integrity vs Hydrolysis) Decision1->NMR No Dry->NMR Decision2 Spectrum Clean? NMR->Decision2 Recryst Recrystallize (Cold EtOH) Decision2->Recryst No (Decomposed) MethodSelect Select Analytical Method Decision2->MethodSelect Yes Recryst->Dry MethodA Method A: Automated CHNS (With Ag Wool Trap) MethodSelect->MethodA Routine QC MethodB Method B: Schöniger Flask + IC (Referee Method) MethodSelect->MethodB High Precision Req Result Compare to Theoretical (C: 31.27%, H: 1.50%) MethodA->Result MethodB->Result

Caption: QC Decision Tree ensuring sample integrity before subjecting the labile


-bromo ketone to destructive elemental analysis.
References
  • European Commission. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone Scale-Up: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredient (API) intermediates from discovery to pilot-scale manufacturing, I frequently encounter the challenges of scaling up alpha-halogenations. The molecule 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a critical electrophilic building block, primarily utilized in Hantzsch thiazole syntheses to generate 2-aminothiazole pharmacophores.

However, the scale-up of its synthesis from 1-(3,5-dichloropyridin-2-yl)ethanone is notoriously problematic. The electron-withdrawing 3,5-dichloro substituents on the pyridine ring decrease the nucleophilicity of the intermediate enol, while the highly exothermic nature of bromination and the generation of corrosive byproducts (HBr) present significant engineering hurdles. Most critically, batch processes suffer from consecutive over-bromination, leading to the formation of the 2,2-dibromo impurity.

This guide objectively benchmarks the three primary synthetic paradigms for this transformation, providing the mechanistic causality behind experimental choices and field-proven protocols for scale-up.

Mechanistic Causality: The Over-Bromination Dilemma

To understand the limitations of batch scale-up, we must examine the reaction kinetics. The alpha-bromination of a ketone proceeds via an acid- or base-catalyzed enolization followed by electrophilic attack by bromine.

Once the first bromine atom is installed, its strong inductive electron-withdrawing effect increases the acidity of the remaining alpha-protons. While the enolization of the mono-bromo product is thermodynamically favored, its nucleophilicity is reduced. However, in a batch reactor, imperfect mixing creates localized zones of high bromine concentration. In these zones, the mono-bromo product reacts with the excess bromine before the unreacted starting material can diffuse into the area, leading to the 2,2-dibromo impurity.

Mechanism A 1-(3,5-dichloropyridin-2-yl)ethanone (Starting Material) B Enol Intermediate (Acid/Base Catalyzed) A->B Tautomerization C This compound (Target Mono-bromo) B->C + Br2 / - HBr D 2,2-Dibromo-1-(3,5-dichloropyridin-2-yl)ethanone (Over-bromination Impurity) C->D Excess Br2 Poor Mixing (Batch)

Mechanistic pathway showing the competitive over-bromination of the mono-bromo target.

Benchmarking Synthetic Paradigms

We evaluate three distinct routes for synthesizing this compound at a multi-kilogram scale:

Route A: Traditional Batch Bromination (NBS or Br₂/HBr)

The classical approach utilizes N-Bromosuccinimide (NBS) or elemental Bromine (Br₂) in a solvent like dichloromethane or acetic acid. While easy to set up at the bench scale, it scales poorly. The exothermic profile requires extended dosing times, which exacerbates the localized concentration issues and drives dibromination [3].

Route B: Continuous Flow Microreactor Bromination

Continuous flow chemistry fundamentally solves the mass and heat transfer limitations of batch reactors. By pumping the ketone and bromine solutions through a microreactor, the system achieves near-instantaneous homogeneous mixing. The precise control over residence time (often <60 seconds) allows the reaction to be quenched immediately after mono-bromination peaks, effectively eliminating the consecutive dibromination pathway [1].

Route C: Arndt-Eistert / Diazomethane Homologation

This route bypasses the ketone entirely, starting from 3,5-dichloropicolinoyl chloride, reacting it with diazomethane to form a diazoketone, and quenching with HBr to yield the bromoketone. While this route guarantees 100% regioselectivity for the mono-bromo product [2], diazomethane is highly explosive and toxic. Without highly specialized continuous-flow diazomethane generators, this route is universally rejected for pilot scale-up.

Quantitative Performance Comparison
ParameterRoute A: Batch BrominationRoute B: Continuous FlowRoute C: Diazomethane Route
Mono-bromo Yield 65% – 75%>95% 85% – 90%
Dibromo Impurity 10% – 20%<1% 0%
Space-Time Yield ~0.05 kg/m ³/s~0.26 kg/m ³/s N/A (Batch limited)
Thermal Control Poor (High runaway risk)Excellent (Isothermal) Poor (Explosion hazard)
EHS Profile Moderate (Corrosive/Toxic)High (Contained system) Severe (Explosive gas)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes (exotherms, color shifts) act as real-time feedback loops to confirm kinetic control.

Protocol 1: Batch Bromination via NBS (Laboratory Baseline)

Note: This protocol is provided for baseline comparison and impurity profiling. It is not recommended for >1 kg scale-up.

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, and an addition funnel. Purge the system with N₂.

  • Substrate Dissolution: Dissolve 1-(3,5-dichloropyridin-2-yl)ethanone (100 g, 0.52 mol) in anhydrous dichloromethane (DCM, 800 mL).

  • Catalyst Addition: Add a catalytic amount of 33% HBr in acetic acid (2 mL). Causality: The HBr initiates the enolization tautomerism, preventing an unpredictable induction period that could lead to a sudden, violent exotherm later in the reaction.

  • Thermal Equilibration: Cool the jacketed reactor until the internal temperature stabilizes at 0–5 °C.

  • NBS Dosing: Add N-Bromosuccinimide (98 g, 0.55 mol, 1.05 eq) in 5 equal portions over 90 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed 10 °C during addition. If the temperature spikes, pause addition. Elevated temperatures exponentially increase the rate of dibromination.

  • Reaction Maturation: Stir for 2 hours at 5 °C. Monitor via HPLC. The reaction is complete when starting material is <2%. (Expect ~12% dibromo impurity).

  • Workup: Quench with saturated aqueous NaHCO₃ (500 mL) to neutralize HBr. Extract, dry over Na₂SO₄, and concentrate. Recrystallization from ethanol/water is mandatory to purge the dibromo impurity, resulting in significant yield loss.

Protocol 2: Continuous Flow Bromination (Scale-Up Standard)

This protocol leverages enhanced mass transfer to achieve >95% selectivity.

  • System Configuration: Utilize a continuous flow microreactor (e.g., glass or silicon carbide) equipped with two precision syringe/HPLC pumps and a thermoregulated reactor zone.

  • Stock Solution A (Substrate): Prepare a 1.0 M solution of 1-(3,5-dichloropyridin-2-yl)ethanone in DCM containing 0.1 M HBr. Causality: Pre-doping with HBr suppresses autocatalytic behavior, ensuring a uniform reaction rate immediately upon mixing.

  • Stock Solution B (Reagent): Prepare a 1.05 M solution of elemental Bromine (Br₂) in DCM.

  • Flow Parameters:

    • Set the reactor temperature to 20 °C. (Unlike batch, flow can safely operate at ambient temperature due to superior heat dissipation).

    • Set pump flow rates to achieve a 1:1 volumetric mixing ratio, targeting a precise residence time of 60 seconds [1].

  • Steady-State Operation: Initiate the pumps. The streams meet at a T-mixer and enter the microreactor.

    • Self-Validation Check: The output stream should transition from the deep red of unreacted Br₂ to a pale yellow/colorless solution, indicating complete consumption of the electrophile within the residence time.

  • In-Line Quench: Direct the reactor effluent immediately into a stirred vessel containing a 10% aqueous sodium thiosulfate solution to instantly halt any residual reactivity.

  • Isolation: Phase separate the organic layer, evaporate the DCM, and isolate the highly pure (>98%) mono-bromo product without the need for complex recrystallization.

Workflow cluster_batch Route A: Traditional Batch cluster_flow Route B: Continuous Flow B1 Batch Reactor (Poor Heat Transfer) B2 Dropwise Br2 Addition (Localized High Conc.) B1->B2 B3 Mixed Product (Mono + Di-bromo) B2->B3 F1 Microreactor (High Surface Area) F2 Precise Residence Time (< 60 seconds) F1->F2 F3 High Purity Mono-bromo (>98% Selectivity) F2->F3

Comparison of batch and continuous flow workflows for alpha-bromination.

Conclusion

For the scale-up of this compound, traditional batch bromination (Route A) is fundamentally limited by the physics of mixing and heat transfer, inevitably leading to yield-destroying over-bromination. The Arndt-Eistert approach (Route C) is disqualified due to severe safety hazards.

Continuous Flow Bromination (Route B) stands as the definitive, authoritative methodology for scaling this intermediate. By decoupling the reaction kinetics from the physical limitations of the vessel, flow chemistry provides an elegant, high-yielding, and inherently safer process suitable for pharmaceutical API manufacturing.

References

  • Becker, R., van den Broek, S. A., Nieuwland, P. J., Koch, K., & Rutjes, F. P. (2012). "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor." Journal of Flow Chemistry. URL:[Link]

  • Dogo-Isonagie, C., et al. (2006). "Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides." The Journal of Organic Chemistry. URL:[Link]

Safety Operating Guide

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone Proper Disposal Procedures

Part 1: Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, field-proven protocol for the safe handling, deactivation, and disposal of This compound (CAS: 87437-41-0).

The Operational Reality: This compound is an


-bromo ketone , a class of chemicals notorious for being potent lachrymators  (tear gas agents) and powerful alkylating agents .[1][2] Improper disposal does not just violate environmental regulations; it creates immediate physical hazards for laboratory personnel (e.g., persistent lachrymatory vapors in dishwashing areas) and downstream waste handlers.

Core Directive: Treat all waste streams containing this compound as High-Hazard Halogenated Organic Waste . Do not dispose of via municipal sinks or general trash.[1] Deactivation of glassware and spill residues prior to cleaning is mandatory to prevent facility contamination.[1]

Part 2: Hazard Profile & Technical Justification

To safely dispose of this material, one must understand the mechanism of its toxicity.

Hazard Class Mechanism of Action Operational Implication
Lachrymator Reacts selectively with transient receptor potential (TRP) channels in sensory nerves (cornea/mucosa).[1]Zero Tolerance for Vapors: All handling must occur in a certified fume hood.[1] Glassware must be chemically decontaminated before removal from the hood.[1]
Alkylating Agent The

-carbon is highly electrophilic, facilitating

reactions with biological nucleophiles (DNA, proteins).[1]
Contact Hazard: Double-gloving (Nitrile/Laminate) is required.[1] Skin contact leads to delayed, deep-tissue chemical burns.[1]
Corrosive Hydrolysis releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl).[1]Material Incompatibility: Avoid metal containers. Store and dispose of in HDPE or glass containers.

Part 3: Deactivation & Neutralization Protocol (The "Quench")

Expert Insight: The most common safety incident with


-bromo ketones occurs during glassware cleaning.[1] Residual compound reacts with hot water/detergent, vaporizing the lachrymator and evacuating the lab. You must chemically quench the electrophilic carbon before cleaning. [1]

The Quench Solution: A nucleophilic solution is required to displace the bromide and deactivate the ketone.[1]

  • Reagent: 10% Sodium Thiosulfate (

    
    ) or Sodium Sulfite (
    
    
    
    ) aqueous solution.
  • Mechanism: The thiosulfate ion acts as a soft nucleophile, attacking the

    
    -carbon and displacing the bromide ion, rendering the molecule non-volatile and water-soluble.[1]
    
Step-by-Step Deactivation Procedure
  • Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.

  • Application:

    • For Glassware: Rinse contaminated flasks with the quench solution.[1] Swirl and let sit for 15–30 minutes inside the fume hood.

    • For Spills: Cover the spill with an absorbent pad, then soak the pad with the quench solution.

  • Verification: The sharp, acrid odor should dissipate.[1]

  • Disposal of Quench Waste: Collect the resulting mixture into the Halogenated Organic Waste container. Do not pour down the drain, as it contains organic pyridine derivatives.

Part 4: Waste Segregation & Disposal Workflows

Workflow 1: Routine Waste Accumulation

Primary Waste Stream: Halogenated Organic Waste [1]

  • Why? The compound contains both Chlorine and Bromine.[1] Incineration requires specific scrubbing systems (flue gas treatment) to capture acidic gases (HCl, HBr) and prevent dioxin formation.

  • Container: High-Density Polyethylene (HDPE) carboy or amber glass bottle.

  • Labeling: Must explicitly state:

    • "Hazardous Waste: Halogenated Organic"[1][2]

    • "Contains: this compound"[1]

    • "Danger: Lachrymator / Corrosive"[1][2]

Incompatible Streams (DO NOT MIX):

  • Strong Oxidizers: Risk of uncontrolled oxidation and gas release.[1]

  • Strong Bases: Can induce polymerization or rapid exothermic hydrolysis.[1]

Workflow 2: Emergency Spill Response

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Start->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Ventilation 3. Ensure Fume Hood is Active (Max Flow) PPE->Ventilation Contain 4. Contain with Absorbent Pads Ventilation->Contain Quench 5. Apply Quench Solution (10% Na2S2O3) Contain->Quench Wait 6. Wait 15-30 Mins (Deactivation) Quench->Wait Collect 7. Collect Solid Waste into Hazardous Bag Wait->Collect Label 8. Label as 'Halogenated Debris + Lachrymator' Collect->Label Disposal 9. Contact EHS for Incineration Pickup Label->Disposal

Figure 1: Decision matrix for immediate spill response, prioritizing containment and chemical deactivation.[1][2][3]

Part 5: Final Disposal Specifications

The ultimate fate of this chemical must be High-Temperature Incineration .[1]

Parameter Requirement Reasoning
Disposal Method Rotary Kiln IncinerationEnsures complete destruction of the pyridine ring and halogenated alkyl chain (

).[1]
EPA Waste Code (US) D002 (Corrosive), D003 (Reactive - potential)Classification aids in regulatory compliance during transport.[1]
Transport UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.)Proper DOT classification prevents transport accidents.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 21915951, this compound. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

  • University of Wisconsin-Madison. (2022).[1] Appendix A: Disposal Procedures by Chemical. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of

    
    -Bromoketones. Retrieved from [Link]
    

Sources

Personal protective equipment for handling 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol: Handling 2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. To handle highly reactive intermediates safely, laboratory personnel must understand the causality behind the hazards. This guide synthesizes mechanistic chemistry with field-proven logistical controls to ensure absolute safety when handling this compound.

Mechanistic Hazard Profile

This compound (CAS: 87437-41-0) is a halogenated heterocyclic ketone utilized extensively as a building block in pharmaceutical and agrochemical 1[1].

The Causality of Toxicity: The extreme hazard of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the 3,5-dichloropyridine ring severely depletes electron density at the adjacent


-carbon. This makes the 

-bromo ketone moiety an exceptionally potent, irreversible alkylating agent[1]. When exposed to biological tissues, it rapidly undergoes

nucleophilic substitution with sulfhydryl (-SH) and amine (-NH2) groups present in human proteins and enzymes.

This mechanism drives its three primary hazards:

  • Potent Lachrymator: Vapor contact with the aqueous environment of the cornea causes rapid alkylation of nerve receptors, inducing severe, involuntary tearing, chemical conjunctivitis, and potential corneal 2[2].

  • Severe Corrosivity: Direct skin contact leads to immediate chemical burns, protein cross-linking, and potential systemic 3[3].

  • Moisture Reactivity: The compound reacts exothermically with ambient moisture or water to hydrolyze, releasing highly toxic and corrosive hydrobromic acid (HBr) 3[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for


-bromo ketones. The following matrix outlines the mandatory protective barriers and the scientific justification for each.
PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical splash goggles AND full face shield.Vapor exposure causes immediate chemical conjunctivitis. A face shield prevents droplet deposition on facial epidermis[2].
Hands Double-gloving: Heavy-duty butyl rubber (outer) over extended-cuff nitrile (inner).

-Bromo ketones rapidly permeate thin nitrile. Butyl rubber provides superior chemical resistance to halogenated organics.
Body Flame-resistant (FR) lab coat, chemical-resistant apron, closed-toe non-porous shoes.Prevents skin burns. Because the compound reacts exothermically with moisture[3], an apron prevents permeation to the skin.
Respiratory NIOSH-approved full-face respirator with organic vapor (OV) cartridges.Mandatory if handling outside a hood. Prevents inhalation of lachrymatory vapors which cause severe respiratory tract 4[4].

Operational Workflows: Handling & Execution

Protocol 1: Safe Weighing and Transfer

Self-Validating Step: Before beginning, use an anemometer to verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if airflow is compromised.

  • Atmospheric Control: Retrieve the compound from 2-8°C inert storage. Allow the sealed container to reach room temperature in a desiccator. Causality: Opening a cold container causes atmospheric moisture condensation, triggering HBr release[3].

  • Preparation: Purge the analytical balance area within the fume hood. Ensure all spatulas and glassware are completely dry.

  • Weighing: Use a static-eliminating gun on the weighing boat. Weigh the solid directly into a pre-tared, sealable reaction vial. Never use open weighing boats for transport across the lab.

  • Transfer: Cap the vial tightly before removing it from the balance area. Flush the primary chemical container with Argon or Nitrogen before resealing to preserve integrity[3].

Protocol 2: Chemical Quenching and Decontamination

Causality: To neutralize the lachrymatory hazard of residual this compound, we exploit its electrophilicity. Treating contaminated surfaces with a mild, aqueous nucleophile forces an


 substitution, converting the hazardous 

-bromo ketone into a benign, non-lachrymatory thioether.
  • Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate (

    
    ) in water, slightly basified with sodium bicarbonate.
    
  • Decontamination: Submerge all spatulas, weighing boats, and contaminated glassware in the quench solution inside the fume hood.

  • Validation: Allow the submersion to sit for at least 2 hours. The success of the quench is self-validated by the complete cessation of lachrymatory vapor emission (verified by the absence of eye irritation upon opening the hood sash).

Protocol 3: Spill Response and Waste Disposal
  • Immediate Action: If a spill occurs outside the hood, evacuate the lab immediately. The lachrymatory vapors will rapidly incapacitate personnel[2].

  • Containment: Don a full-face respirator. Cover the solid spill with an inert absorbent material (e.g., dry sand or vermiculite). Causality: Sweeping dry powder aerosolizes the lachrymator. Furthermore, do not use water, as it causes a violent reaction and rapid vaporization[3].

  • Neutralization: Carefully mist the covered spill with the sodium thiosulfate quench solution.

  • Disposal: Sweep the neutralized matrix into a hazardous waste bucket using non-sparking 4[4]. Label as "Halogenated Organic Waste - Corrosive/Lachrymator" and dispose of via an approved environmental waste contractor.

Operational Logic Visualization

Workflow Start Storage Retrieval (2-8°C, Ar/N2) PPE Don Maximum PPE (Double Gloves, Shield) Start->PPE Hood Fume Hood Setup (Verify >80 fpm) PPE->Hood Weigh Weighing & Transfer Hood->Weigh Decision Spill or Exposure Detected? Weigh->Decision Quench Quench (10% Na2S2O3) SN2 Neutralization Decision->Quench Minor Spill Evacuate Evacuate Lab & Seek Medical Aid Decision->Evacuate Major Spill/Exposure Proceed Proceed to Synthesis Decision->Proceed Safe Execution Waste Halogenated Waste Disposal Quench->Waste Proceed->Waste

Fig 1: Operational workflow and emergency response logic for handling alpha-bromo ketones.

References

  • Smolecule. Buy this compound | 87437-41-0. 1

  • Cole-Parmer. Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%.2

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Bromoacetyl bromide. 3

  • Merck Millipore. SAFETY DATA SHEET - Millipore.4

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.